molecular formula C39H70N7O17P3S B15599520 12-Methylheptadecanoyl-CoA

12-Methylheptadecanoyl-CoA

Número de catálogo: B15599520
Peso molecular: 1034.0 g/mol
Clave InChI: ATUREDYCXPFDMB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

12-Methylheptadecanoyl-CoA is a useful research compound. Its molecular formula is C39H70N7O17P3S and its molecular weight is 1034.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C39H70N7O17P3S

Peso molecular

1034.0 g/mol

Nombre IUPAC

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 12-methylheptadecanethioate

InChI

InChI=1S/C39H70N7O17P3S/c1-5-6-13-16-27(2)17-14-11-9-7-8-10-12-15-18-30(48)67-22-21-41-29(47)19-20-42-37(51)34(50)39(3,4)24-60-66(57,58)63-65(55,56)59-23-28-33(62-64(52,53)54)32(49)38(61-28)46-26-45-31-35(40)43-25-44-36(31)46/h25-28,32-34,38,49-50H,5-24H2,1-4H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54)

Clave InChI

ATUREDYCXPFDMB-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

The Biological Significance of 12-Methylheptadecanoyl-CoA: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-Methylheptadecanoyl-CoA is a branched-chain fatty acyl-coenzyme A (CoA) molecule. While direct research on this specific molecule is limited, its structural characteristics as a C18 iso-fatty acid with a methyl group at the 12th carbon position place it within the broader class of branched-chain fatty acids (BCFAs). BCFAs are increasingly recognized for their diverse and significant biological roles, moving beyond their traditional perception as mere structural components of cell membranes. This technical guide synthesizes the current understanding of BCFAs to infer the likely biological significance, metabolic pathways, and potential therapeutic relevance of this compound.

Introduction to Branched-Chain Fatty Acids (BCFAs)

BCFAs are fatty acids with one or more methyl groups along their acyl chain. They are primarily found in bacteria, ruminant-derived food products, and certain human tissues.[1][2] The position of the methyl group defines the BCFA type, with iso- and anteiso-BCFAs being the most common. Iso-BCFAs have a methyl group on the antepenultimate (n-2) carbon, while anteiso-BCFAs have it on the penultimate (n-1) carbon. 12-Methylheptadecanoic acid is an example of an iso-C18 fatty acid.

BCFAs play crucial roles in:

  • Membrane Fluidity: By disrupting the tight packing of straight-chain fatty acids, BCFAs increase membrane fluidity, which is vital for bacterial adaptation to environmental stress.[2][3]

  • Human Health: BCFAs are important constituents of the vernix caseosa, the waxy coating on newborn infants, contributing to skin integrity.[1] They are also found in breast milk and have been implicated in gut health and immune modulation.[1][2]

  • Metabolic Signaling: Certain BCFAs and their CoA esters can act as signaling molecules, for instance, by activating nuclear receptors like the peroxisome proliferator-activated receptor α (PPARα).[4][5]

Metabolism of this compound

The metabolism of this compound is not explicitly detailed in the scientific literature. However, based on the established metabolic pathways for other BCFAs, a putative metabolic route can be proposed.

Biosynthesis

The biosynthesis of BCFAs is well-characterized in bacteria and involves the use of branched-chain amino acid degradation products as primers for fatty acid synthesis.[3] For an iso-BCFA like 12-methylheptadecanoic acid, the likely precursor is isobutyryl-CoA, derived from the branched-chain amino acid valine.

BCFASynthesis Valine Valine KIV α-Ketoisovalerate Valine->KIV Transamination Isobutyryl_CoA Isobutyryl-CoA KIV->Isobutyryl_CoA Oxidative Decarboxylation (Bkd complex) FAS Fatty Acid Synthase (FAS) Elongation Cycles Isobutyryl_CoA->FAS Methylheptadecanoyl_ACP 12-Methylheptadecanoyl-ACP FAS->Methylheptadecanoyl_ACP Methylheptadecanoic_Acid 12-Methylheptadecanoic Acid Methylheptadecanoyl_ACP->Methylheptadecanoic_Acid Thioesterase Methylheptadecanoyl_CoA This compound Acyl_CoA_Synthetase Acyl-CoA Synthetase Methylheptadecanoic_Acid->Methylheptadecanoyl_CoA Activation

Figure 1: Proposed biosynthetic pathway for this compound.
Catabolism

The degradation of BCFAs with methyl branches away from the carboxyl end, such as 12-methylheptadecanoic acid, is expected to proceed via a modified β-oxidation pathway. The methyl group at the 12th position would not initially impede the cycles of β-oxidation. However, as the chain is shortened, the methyl group will eventually be near the carboxyl end, potentially requiring the involvement of α-oxidation to bypass the branch point.

A study on the metabolism of β-methyl-heptadecanoic acid in rat hearts and livers showed that it undergoes ω-oxidation, esterification, and α-oxidation.[6][7] This suggests that multiple oxidative pathways may be involved in the breakdown of methyl-branched fatty acids.

BCFACatabolism cluster_beta_oxidation β-Oxidation Cycles cluster_alpha_oxidation Potential α-Oxidation Methylheptadecanoyl_CoA This compound Shortened_Acyl_CoA Shortened Acyl-CoA Methylheptadecanoyl_CoA->Shortened_Acyl_CoA n cycles Propionyl_CoA Propionyl-CoA Shortened_Acyl_CoA->Propionyl_CoA Branched_Acyl_CoA Sterically Hindered Acyl-CoA Intermediate Shortened_Acyl_CoA->Branched_Acyl_CoA Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA mutase (Vitamin B12) TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle Enters Pristanoyl_CoA_like Pristanoyl-CoA-like Intermediate Branched_Acyl_CoA->Pristanoyl_CoA_like GCMS_Workflow Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Saponification Saponification & Methylation Extraction->Saponification GCMS GC-MS Analysis Saponification->GCMS Data_Analysis Data Analysis (Identification & Quantification) GCMS->Data_Analysis

References

An In-depth Technical Guide to the Biosynthetic Pathway of 12-Methylheptadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of 12-methylheptadecanoyl-CoA, an anteiso-branched-chain fatty acyl-CoA. The document details the enzymatic reactions, presents available quantitative data, outlines experimental protocols for key enzymes, and includes visualizations of the metabolic pathway and experimental workflows.

Introduction

Branched-chain fatty acids (BCFAs) are important components of the cell membrane in many bacteria, influencing membrane fluidity and adaptation to environmental stress.[1][2] this compound is an eighteen-carbon anteiso-branched-chain fatty acyl-CoA, a precursor for the synthesis of 12-methylheptadecanoic acid. Its biosynthesis follows the general pathway for anteiso-fatty acid synthesis, which utilizes a primer derived from the branched-chain amino acid L-isoleucine.[2][3] Understanding this pathway is crucial for developing novel antimicrobial agents that target bacterial fatty acid synthesis and for various biotechnological applications.

Biosynthetic Pathway of this compound

The synthesis of this compound begins with the conversion of L-isoleucine to the primer molecule, 2-methylbutyryl-CoA. This primer then undergoes six cycles of elongation by the fatty acid synthase type II (FASII) system, with each cycle adding a two-carbon unit from malonyl-CoA. The entire process involves three key enzymatic stages:

  • Primer Formation: Catalyzed by Branched-Chain Amino Acid Transaminase (BCAT) and the Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) complex.

  • Chain Elongation: Mediated by the enzymes of the Fatty Acid Synthase II (FASII) system.

  • Acyl-CoA Synthesis: The final fatty acid is activated to its CoA derivative.

The overall reaction for the synthesis of the 17-carbon anteiso-fatty acid backbone from the 5-carbon primer is:

2-Methylbutyryl-CoA + 6 Malonyl-CoA + 12 NADPH + 12 H⁺ → 12-Methylheptadecanoyl-ACP + 6 CO₂ + 12 NADP⁺ + 6 H₂O + 7 CoA

This is then followed by the release of the acyl chain from the acyl carrier protein (ACP) and its activation to this compound.

Primer Formation

The initial step is the conversion of L-isoleucine to α-keto-β-methylvalerate. This transamination reaction is catalyzed by Branched-Chain Amino Acid Transaminase (BCAT) .[3] Subsequently, the Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) complex catalyzes the oxidative decarboxylation of α-keto-β-methylvalerate to form 2-methylbutyryl-CoA, the primer for anteiso-fatty acid synthesis.[4][5][6][7]

Chain Elongation by the FASII System

The 2-methylbutyryl-CoA primer is then elongated by the bacterial Fatty Acid Synthase II (FASII) system. This is an iterative process involving a cycle of four enzymatic reactions, with the growing acyl chain attached to an Acyl Carrier Protein (ACP).[8][9][10][11][12] For the synthesis of a 17-carbon acyl chain from a 5-carbon primer, six elongation cycles are required.

The key enzymes in each cycle of the FASII system are:

  • β-Ketoacyl-ACP Synthase (KAS): Condenses the acyl-ACP with malonyl-ACP. Bacillus subtilis possesses multiple KAS enzymes, with FabH being responsible for the initial condensation with the primer.[8][13]

  • β-Ketoacyl-ACP Reductase (FabG): Reduces the β-ketoacyl-ACP to β-hydroxyacyl-ACP.[8][10]

  • β-Hydroxyacyl-ACP Dehydratase (FabZ): Dehydrates the β-hydroxyacyl-ACP to form trans-2-enoyl-ACP.[8][10]

  • Enoyl-ACP Reductase (FabI): Reduces the trans-2-enoyl-ACP to a saturated acyl-ACP, which is two carbons longer than the starting acyl-ACP.[8][9][10]

Data Presentation

Quantitative data for the enzymes involved in this compound biosynthesis is crucial for understanding the pathway's kinetics and regulation. The following tables summarize the available data. Note: Specific kinetic parameters for all enzymes with their exact substrates in the context of anteiso-C17 fatty acid synthesis in a single organism are not always available in the literature. Data from closely related organisms or with similar substrates are provided where direct data is lacking.

Table 1: Kinetic Parameters of Branched-Chain α-Keto Acid Dehydrogenase (BCKDH)

SubstrateOrganismKm (µM)Vmax (nmol/min/mg protein)Reference
α-Keto-β-methylvalerateBovine Liver~5Not Reported[5]
α-KetoisovalerateBacillus subtilis1815.4[4]
α-KetoisocaproateBacillus subtilis1214.2[4]
α-Keto-β-methylvalerateRat LiverNot ReportedNot Reported[14]

Table 2: Substrate Specificity of Fatty Acid Synthase II (FASII) Initial Condensation Enzyme (FabH)

Primer SubstrateOrganismRelative Activity (%)Reference
Acetyl-CoAEscherichia coli100[13]
Isobutyryl-CoABacillus subtilisHigh[3]
2-Methylbutyryl-CoABacillus subtilisHigh[3]
Isovaleryl-CoABacillus subtilisHigh[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Assay for Branched-Chain Amino Acid Transaminase (BCAT) Activity

This spectrophotometric assay measures the transamination of L-isoleucine by monitoring the decrease in NADH concentration.

Materials:

  • Tris-HCl buffer (100 mM, pH 8.0)

  • L-Isoleucine solution (50 mM)

  • α-Ketoglutarate solution (20 mM)

  • NADH solution (10 mM)

  • L-Glutamate dehydrogenase (100 units/mL)

  • Purified BCAT enzyme or cell lysate

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, L-isoleucine, α-ketoglutarate, NADH, and L-glutamate dehydrogenase.

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the BCAT enzyme preparation.

  • Monitor the decrease in absorbance at 340 nm for 5-10 minutes.

  • Calculate the enzyme activity based on the rate of NADH oxidation (ε = 6220 M⁻¹cm⁻¹).

Assay for Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex Activity

This assay measures the oxidative decarboxylation of α-keto-β-methylvalerate by monitoring the production of NADH.

Materials:

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.5)

  • Cofactors: 2.5 mM NAD⁺, 0.2 mM Thiamine pyrophosphate (TPP), 1 mM MgCl₂, 0.4 mM Coenzyme A (CoA)

  • Substrate: 1 mM α-Keto-β-methylvalerate

  • Purified BCKDH complex or mitochondrial extract

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer and the cofactor solution.

  • Add the BCKDH enzyme preparation to the reaction mixture.

  • Pre-incubate at 37°C for 3 minutes.

  • Initiate the reaction by adding the α-keto-β-methylvalerate substrate.

  • Record the increase in absorbance at 340 nm over time.

  • Calculate the enzyme activity from the rate of NADH formation.

In Vitro Reconstitution of Fatty Acid Synthase II (FASII) Activity

This protocol describes the reconstitution of the bacterial FASII system to measure the synthesis of fatty acids from a branched-chain primer.[15][16]

Materials:

  • Purified FASII enzymes (FabD, FabH, FabG, FabZ, FabI, ACP)

  • Tris-HCl buffer (100 mM, pH 7.4)

  • 2-Methylbutyryl-CoA (primer)

  • Malonyl-CoA (extender unit)

  • NADPH (reductant)

  • [¹⁴C]-Malonyl-CoA (for radioactive detection)

  • Scintillation cocktail and counter

Procedure:

  • Combine the purified FASII enzymes, ACP, Tris-HCl buffer, and NADPH in a reaction tube.

  • Add 2-methylbutyryl-CoA and [¹⁴C]-malonyl-CoA to initiate the reaction.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a strong base (e.g., NaOH) to hydrolyze the acyl-ACP thioesters.

  • Acidify the mixture (e.g., with HCl) and extract the fatty acids with an organic solvent (e.g., hexane).

  • Measure the incorporation of radioactivity into the organic phase using a scintillation counter to quantify the amount of fatty acid synthesized.

Mandatory Visualization

Biosynthetic Pathway of this compound

Biosynthetic_Pathway cluster_primer Primer Formation cluster_elongation Chain Elongation (6 cycles) cluster_final Final Product Formation L-Isoleucine L-Isoleucine alpha-Keto-beta-methylvalerate alpha-Keto-beta-methylvalerate L-Isoleucine->alpha-Keto-beta-methylvalerate BCAT 2-Methylbutyryl-CoA 2-Methylbutyryl-CoA alpha-Keto-beta-methylvalerate->2-Methylbutyryl-CoA BCKDH FASII_System Fatty Acid Synthase II (FabH, FabG, FabZ, FabI, ACP) 2-Methylbutyryl-CoA->FASII_System Malonyl-CoA Malonyl-CoA Malonyl-CoA->FASII_System 12-Methylheptadecanoyl-ACP 12-Methylheptadecanoyl-ACP FASII_System->12-Methylheptadecanoyl-ACP Thioesterase_Ligase Thioesterase & Acyl-CoA Ligase 12-Methylheptadecanoyl-ACP->Thioesterase_Ligase This compound This compound Thioesterase_Ligase->this compound

Caption: Biosynthesis of this compound.

Fatty Acid Synthase II (FASII) Elongation Cycle

FASII_Elongation_Cycle Acyl-ACP (Cn) Acyl-ACP (Cn) beta-Ketoacyl-ACP beta-Ketoacyl-ACP Acyl-ACP (Cn)->beta-Ketoacyl-ACP FabH/FabF (KAS) Malonyl-ACP Malonyl-ACP Malonyl-ACP->beta-Ketoacyl-ACP beta-Hydroxyacyl-ACP beta-Hydroxyacyl-ACP beta-Ketoacyl-ACP->beta-Hydroxyacyl-ACP FabG (KR) NADPH -> NADP+ trans-2-Enoyl-ACP trans-2-Enoyl-ACP beta-Hydroxyacyl-ACP->trans-2-Enoyl-ACP FabZ (DH) Acyl-ACP (Cn+2) Acyl-ACP (Cn+2) trans-2-Enoyl-ACP->Acyl-ACP (Cn+2) FabI (ER) NADPH -> NADP+

Caption: The bacterial FASII elongation cycle.

Experimental Workflow for Enzyme Activity Assays

Experimental_Workflow cluster_prep Sample Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Bacterial_Culture Bacterial Culture (e.g., Bacillus subtilis) Cell_Harvest Cell Harvest (Centrifugation) Bacterial_Culture->Cell_Harvest Cell_Lysis Cell Lysis (e.g., Sonication) Cell_Harvest->Cell_Lysis Clarification Clarification (Centrifugation) Cell_Lysis->Clarification Enzyme_Prep Crude Lysate or Purified Enzyme Clarification->Enzyme_Prep Reaction_Mix Prepare Reaction Mixture (Buffer, Substrates, Cofactors) Enzyme_Prep->Reaction_Mix Incubation Incubate at Optimal Temperature Reaction_Mix->Incubation Measurement Measure Product Formation or Substrate Consumption (e.g., Spectrophotometry) Incubation->Measurement Calculate_Activity Calculate Enzyme Activity (e.g., nmol/min/mg) Measurement->Calculate_Activity Data_Interpretation Data Interpretation Calculate_Activity->Data_Interpretation

References

The Endogenous Role of 12-Methylheptadecanoyl-CoA in Fatty Acid Metabolism: A Mechanistic Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the endogenous role of 12-Methylheptadecanoyl-CoA is limited in publicly available scientific literature. This technical guide, therefore, extrapolates from established principles of branched-chain fatty acid metabolism to build a robust theoretical framework for its synthesis, degradation, and potential physiological significance.

Executive Summary

This compound is the activated form of 12-methylheptadecanoic acid, a C18 saturated fatty acid with a methyl branch. As a branched-chain fatty acyl-CoA, its metabolism is predicted to diverge from the canonical pathways of straight-chain fatty acids. This document outlines the probable metabolic fate of this compound, including its likely biosynthetic origins from branched-chain amino acid catabolism and its degradation via a combination of oxidation pathways necessary to bypass its methyl-branched structure. Understanding these pathways is crucial for researchers investigating lipid metabolism, particularly in contexts where branched-chain fatty acids are implicated, such as in certain metabolic disorders and as components of complex lipids.

Predicted Biosynthesis of this compound

The synthesis of branched-chain fatty acids is well-documented in bacteria and is understood to occur in mammals, albeit to a lesser extent. The primary route for the synthesis of a mid-chain branched fatty acid like 12-methylheptadecanoic acid likely involves the utilization of precursors derived from branched-chain amino acid (BCAA) catabolism.

The proposed biosynthetic pathway begins with the catabolism of BCAAs such as leucine, isoleucine, and valine, which generates branched-chain α-keto acids.[1][2] These can then be oxidatively decarboxylated to form branched-chain acyl-CoA primers, such as isovaleryl-CoA, 2-methylbutyryl-CoA, or isobutyryl-CoA.[1] Fatty acid synthase (FASN) can then utilize these branched primers instead of the usual acetyl-CoA for the initial step of fatty acid synthesis. Subsequent elongation cycles, using malonyl-CoA as the two-carbon donor, would lead to the formation of a long-chain branched fatty acid.[3]

To form 12-methylheptadecanoic acid, a specific branched primer would be elongated through multiple cycles of fatty acid synthesis. The positioning of the methyl group at the 12th carbon suggests a complex or less common biosynthetic route compared to the more typical iso and anteiso branched-chain fatty acids, which have methyl branches near the terminal end of the acyl chain.[3]

G Predicted Biosynthesis of this compound cluster_BCAA Branched-Chain Amino Acid Catabolism cluster_FAS Fatty Acid Synthesis cluster_Activation Activation BCAA Leucine, Isoleucine, Valine BCKA Branched-Chain α-Keto Acids BCAA->BCKA Transamination BC_Primer Branched-Chain Acyl-CoA Primers (e.g., Isovaleryl-CoA) BCKA->BC_Primer Oxidative Decarboxylation FASN Fatty Acid Synthase (FASN) BC_Primer->FASN BCFA 12-Methylheptadecanoic Acid FASN->BCFA Elongation Cycles MalonylCoA Malonyl-CoA MalonylCoA->FASN ACSL Acyl-CoA Synthetase (ACSL) BCFA->ACSL Target This compound ACSL->Target ATP, CoA

Caption: Predicted biosynthetic pathway of this compound.

Predicted Degradation of this compound

The degradation of this compound is expected to be more complex than that of its straight-chain counterparts due to the presence of the methyl group at the 12th carbon. Standard β-oxidation would be hindered at this point. Therefore, a combination of oxidative pathways is likely employed.

Initial Cycles of β-Oxidation

The degradation would commence with the standard β-oxidation pathway for the initial cycles, shortening the acyl chain from the carboxyl end.[4] This would proceed until the methyl branch is approached.

The Role of α-Oxidation and ω-Oxidation

As β-oxidation is blocked by the methyl group, alternative pathways are necessary.

  • α-Oxidation: This process removes one carbon atom at a time from the carboxyl end of the fatty acid. It is a key pathway for the degradation of branched-chain fatty acids like phytanic acid.[5] In the case of this compound, once β-oxidation has proceeded to a certain point, α-oxidation could be employed to remove a single carbon, thereby shifting the position of the methyl group and potentially allowing β-oxidation to resume. A study on the similarly structured beta-methyl-heptadecanoic acid demonstrated that it undergoes α-oxidation in the liver.[6]

  • ω-Oxidation: This is a minor pathway of fatty acid metabolism that occurs in the endoplasmic reticulum and involves the oxidation of the terminal methyl group (the ω-carbon). This creates a dicarboxylic acid, which can then undergo β-oxidation from both ends. Research on beta-methyl-heptadecanoic acid has shown that it is metabolized via ω-oxidation in the heart.[6]

The degradation of this compound likely involves a sequence of these oxidative steps to fully break down the carbon chain into acetyl-CoA and, in the case of an odd-numbered final fragment, propionyl-CoA.

G Predicted Degradation Pathway of this compound Start This compound BetaOx1 Initial β-Oxidation Cycles Start->BetaOx1 MethylBlock Methyl-Branched Intermediate BetaOx1->MethylBlock AlphaOx α-Oxidation MethylBlock->AlphaOx OmegaOx ω-Oxidation MethylBlock->OmegaOx BetaOx2 Resumed β-Oxidation AlphaOx->BetaOx2 DicarboxylicAcid Dicarboxylic Acid Intermediate OmegaOx->DicarboxylicAcid EndProducts Acetyl-CoA + Propionyl-CoA BetaOx2->EndProducts DicarboxylicAcid->BetaOx2

Caption: Predicted degradation pathways for this compound.

Quantitative Data and Experimental Protocols

Due to the lack of specific studies on this compound, quantitative data regarding its metabolic flux, enzyme kinetics, and cellular concentrations are not available. However, we can infer the types of experimental approaches that would be necessary for its characterization.

Hypothetical Quantitative Data Table

The following table illustrates the kind of data that would be valuable for understanding the metabolism of this compound, based on studies of similar molecules.

ParameterHypothetical ValueTissueMethodReference (Analogous)
Hepatic Uptake ~4.5x Cardiac UptakeLiver vs. HeartPerfused Organ Study[6]
Metabolic Fate in Heart 66% ω-oxidation, 33% esterification, <1% α-oxidationHeartRadiotracer Analysis[6]
Metabolic Fate in Liver 53% α-oxidation, 27% ω-oxidation, 20% esterificationLiverRadiotracer Analysis[6]
Principal Hydrosoluble Catabolite Methyl-branched dicarboxylic acidLiverGC-MS[6]
Key Experimental Protocols

Protocol 1: Synthesis and Radiolabeling of 12-Methylheptadecanoic Acid

  • Objective: To produce a tracer for metabolic studies.

  • Methodology: The synthesis would likely start from a commercially available branched-chain precursor. A common method for radiolabeling would be the introduction of Carbon-14 at the carboxyl group. This can be achieved by reacting an appropriate Grignard reagent with ¹⁴CO₂.

Protocol 2: Perfused Organ Studies

  • Objective: To determine the uptake and metabolic fate in specific organs.

  • Methodology: Isolated rat hearts or livers would be perfused with a buffer containing radiolabeled 12-methylheptadecanoic acid. The perfusate and tissue would be collected at various time points. Lipids would be extracted and separated by thin-layer chromatography (TLC) to quantify the distribution of the radiolabel among different lipid classes (e.g., triglycerides, phospholipids) and the parent fatty acid. Aqueous metabolites in the perfusate would be analyzed to identify breakdown products.

Protocol 3: In Vitro Enzyme Assays

  • Objective: To identify and characterize the enzymes involved in the degradation of this compound.

  • Methodology:

    • Acyl-CoA Synthetase Activity: The formation of this compound from the free fatty acid, CoA, and ATP would be measured using a spectrophotometric assay coupled to the release of AMP or pyrophosphate.

    • Oxidation Assays: The activity of mitochondrial and peroxisomal fractions in the presence of this compound would be monitored by measuring the reduction of NAD⁺ and FAD (for β-oxidation) or the production of H₂O₂ (for peroxisomal oxidation). The consumption of the substrate and the formation of products would be quantified by HPLC or GC-MS.

G Experimental Workflow for Characterizing Metabolism cluster_Synthesis Tracer Preparation cluster_OrganStudies Organ-Level Metabolism cluster_EnzymeStudies Enzymatic Characterization Synthesis Chemical Synthesis of 12-Methylheptadecanoic Acid Radiolabeling Radiolabeling (e.g., ¹⁴C) Synthesis->Radiolabeling Perfusion Perfused Organ Studies (Heart, Liver) Radiolabeling->Perfusion EnzymeAssays In Vitro Enzyme Assays Radiolabeling->EnzymeAssays Analysis1 Lipid Extraction & TLC Perfusion->Analysis1 Analysis2 Metabolite Analysis (GC-MS) Perfusion->Analysis2 Subcellular Subcellular Fractionation (Mitochondria, Peroxisomes) EnzymeAssays->Subcellular Kinetics Enzyme Kinetics Analysis EnzymeAssays->Kinetics

Caption: A generalized experimental workflow for metabolic studies.

Potential Physiological Roles and Future Directions

Branched-chain fatty acids are known to be important components of cell membranes, influencing their fluidity and stability.[7] They are also found in various secretions and have been implicated in signaling pathways. The metabolism of this compound could be relevant in several contexts:

  • Membrane Biology: Incorporation into phospholipids (B1166683) could alter membrane properties in specific tissues.

  • Energy Metabolism: While likely not a primary energy source, its degradation contributes to the cellular pool of acetyl-CoA and propionyl-CoA.

  • Metabolic Regulation: Branched-chain fatty acids and their metabolites may act as signaling molecules, potentially influencing nuclear receptors like PPARs.[8]

  • Disease Biomarkers: Altered levels of 12-methylheptadecanoic acid could be indicative of metabolic dysregulation in certain diseases.

Future research should focus on confirming the proposed metabolic pathways through direct experimentation. The identification of specific enzymes responsible for its synthesis and degradation will be crucial for understanding its regulation and physiological importance. Furthermore, investigating its distribution in different tissues and its role in cellular signaling will provide deeper insights into its endogenous function.

References

An In-depth Technical Guide on 12-Methylheptadecanoyl-CoA: Precursors and Metabolic Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific understanding of the specific metabolism of 12-methylheptadecanoyl-CoA is an evolving field. While extensive research exists on general branched-chain fatty acid (BCFA) metabolism, literature specifically detailing the precursors, metabolic fate, and signaling roles of the 12-methyl isomer of heptadecanoyl-CoA is limited. This guide synthesizes the current understanding of BCFA metabolism to infer the likely pathways involving this compound and provides general experimental approaches for its study.

Introduction

12-Methylheptadecanoic acid is a saturated fatty acid with a methyl group located at the 12th carbon atom. Like other fatty acids, it is activated to its coenzyme A (CoA) thioester, this compound, to participate in metabolic processes. Branched-chain fatty acids are known to have diverse biological roles, from being structural components of cell membranes to acting as signaling molecules. Understanding the metabolic pathways of specific BCFAs like 12-methylheptadecanoic acid is crucial for elucidating their physiological and pathological significance.

Precursors and Biosynthesis of this compound

The endogenous synthesis of methyl-branched fatty acids is a complex process involving the interplay of fatty acid synthase (FASN) and elongation of very-long-chain fatty acids (ELOVL) enzymes.

1. De Novo Synthesis: Fatty acid synthase, the primary enzyme complex for fatty acid synthesis, can utilize branched-chain acyl-CoAs as primers instead of the usual acetyl-CoA.[1] The precursors for these primers are derived from the catabolism of branched-chain amino acids like valine and isoleucine. For the synthesis of a fatty acid with a methyl group at an even-numbered carbon, such as the hypothetical precursor to 12-methylheptadecanoic acid, a branched-chain starter molecule would be elongated by FASN.

Another mechanism involves the use of methylmalonyl-CoA as an extender unit by FASN, which introduces methyl branches at even-numbered positions of the growing acyl chain.[1][2]

2. Elongation of Pre-existing BCFAs: The ELOVL family of enzymes is responsible for elongating fatty acid chains. It is plausible that a shorter methyl-branched fatty acid could be elongated to form 12-methylheptadecanoic acid. For instance, ELOVL6 has been shown to be involved in the elongation of certain BCFAs.[3]

Table 1: Key Enzymes in the Biosynthesis of Branched-Chain Fatty Acids

Enzyme FamilySpecific Enzyme (Example)Function in BCFA BiosynthesisCellular Localization
Fatty Acid Synthase (FASN)FASNUtilizes branched-chain acyl-CoA primers or methylmalonyl-CoA extenders for de novo synthesis.Cytosol
Elongation of Very-Long-Chain Fatty Acids (ELOVL)ELOVL6Elongates existing short- and medium-chain BCFAs.Endoplasmic Reticulum
Acetyl-CoA Carboxylase (ACC)ACCProduces malonyl-CoA, the primary extender unit for FASN.Cytosol
Propionyl-CoA Carboxylase (PCC)PCCProduces methylmalonyl-CoA from propionyl-CoA, a potential extender for BCFA synthesis.Mitochondria

Metabolic Derivatives of this compound

Once formed, this compound is expected to enter catabolic pathways. The methyl group at the 12th position does not sterically hinder the initial steps of beta-oxidation. However, as the chain is shortened, the methyl group's position will shift, potentially requiring alternative oxidative pathways. The metabolism of a similar compound, beta-methyl-heptadecanoic acid, has been shown to proceed via alpha- and omega-oxidation, suggesting these as potential routes for this compound catabolism.[4]

1. Beta-Oxidation: Standard beta-oxidation is the primary pathway for straight-chain fatty acid catabolism. This compound can likely undergo several cycles of beta-oxidation, yielding acetyl-CoA in each cycle. This process would continue until the methyl branch is near the carboxyl end, which may then inhibit further beta-oxidation.

2. Alpha-Oxidation: Alpha-oxidation is a process that removes a single carbon from the carboxyl end of a fatty acid. This pathway is particularly important for fatty acids with a methyl group at the beta-carbon, which blocks beta-oxidation. While the initial methyl group of this compound is not at the beta-position, beta-oxidation will eventually lead to a shorter acyl-CoA where the methyl group is at the beta-position, necessitating alpha-oxidation to proceed.

3. Omega-Oxidation: Omega-oxidation is a minor pathway that occurs in the endoplasmic reticulum and involves the oxidation of the terminal methyl group of a fatty acid to a carboxylic acid, forming a dicarboxylic acid. This pathway can become more active when beta-oxidation is impaired. The resulting dicarboxylic acid can then undergo beta-oxidation from either end.

Table 2: Potential Metabolic Fates of this compound

Metabolic PathwayKey Enzymes (General)Primary ProductsCellular Localization
Beta-OxidationAcyl-CoA Dehydrogenases, Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase, ThiolaseAcetyl-CoA, Propionyl-CoA (if odd-chain intermediate)Mitochondria
Alpha-OxidationPhytanoyl-CoA Hydroxylase (example for BCFAs)Formyl-CoA, Acetyl-CoA, Propionyl-CoAPeroxisomes
Omega-OxidationCytochrome P450 monooxygenases, Alcohol Dehydrogenase, Aldehyde DehydrogenaseDicarboxylic acidsEndoplasmic Reticulum

Experimental Protocols

1. Analysis of 12-Methylheptadecanoic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the analysis of total fatty acid content, including 12-methylheptadecanoic acid, in biological samples.

  • Lipid Extraction:

    • Homogenize the biological sample (e.g., tissue, cells) in a chloroform:methanol (B129727) mixture (2:1, v/v).

    • Add a known amount of an internal standard (e.g., a C17:0 or deuterated fatty acid).

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Saponification and Methylation:

    • Resuspend the dried lipid extract in a methanolic sodium hydroxide (B78521) solution.

    • Heat at 100°C for 5 minutes to saponify the lipids.

    • Add boron trifluoride in methanol and heat at 100°C for 30 minutes to convert the free fatty acids to fatty acid methyl esters (FAMEs).

    • Cool the sample and add hexane (B92381) and saturated sodium chloride solution.

    • Vortex and centrifuge to separate the phases.

    • Collect the upper hexane layer containing the FAMEs.

  • GC-MS Analysis:

    • Inject an aliquot of the hexane extract into a GC-MS system equipped with a suitable capillary column (e.g., a polar column like a DB-23 or a non-polar column like a DB-5ms).

    • Use a temperature gradient program to separate the FAMEs.

    • Identify 12-methylheptadecanoate methyl ester based on its retention time and mass spectrum compared to an authentic standard.

    • Quantify the amount of 12-methylheptadecanoic acid relative to the internal standard.

2. Analysis of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a general method for the sensitive and specific quantification of acyl-CoAs.

  • Extraction of Acyl-CoAs:

    • Homogenize the biological sample in a cold extraction buffer (e.g., acetonitrile/methanol/water with an internal standard like a C17:0-CoA).

    • Centrifuge to precipitate proteins.

    • Collect the supernatant containing the acyl-CoAs.

    • Dry the supernatant under vacuum.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in a suitable solvent for reverse-phase chromatography.

    • Inject the sample onto a C18 column.

    • Use a gradient of aqueous mobile phase (e.g., ammonium (B1175870) acetate) and organic mobile phase (e.g., acetonitrile) to separate the acyl-CoAs.

    • Detect the acyl-CoAs using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transition for this compound will need to be determined using a synthetic standard.

    • Quantify this compound based on the peak area relative to the internal standard.[5][6][7]

Signaling Pathways and Logical Relationships

While specific signaling pathways for this compound have not been elucidated, branched-chain fatty acids and their derivatives are known to act as ligands for nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs) and Liver X Receptors (LXRs).[8][9] These receptors are key regulators of lipid metabolism and inflammation.

Below are hypothetical diagrams illustrating the potential biosynthesis and catabolism of this compound based on current knowledge of branched-chain fatty acid metabolism.

Biosynthesis_of_12_Methylheptadecanoyl_CoA cluster_0 Precursors cluster_1 Synthesis & Elongation Branched-chain Amino Acids Branched-chain Amino Acids Branched-chain Acyl-CoA Primer Branched-chain Acyl-CoA Primer Branched-chain Amino Acids->Branched-chain Acyl-CoA Primer Propionyl-CoA Propionyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA->Methylmalonyl-CoA FASN FASN Branched-chain Acyl-CoA Primer->FASN Methylmalonyl-CoA->FASN Short-chain BCFA-CoA Short-chain BCFA-CoA FASN->Short-chain BCFA-CoA ELOVL ELOVL Short-chain BCFA-CoA->ELOVL This compound This compound ELOVL->this compound

Caption: Hypothetical biosynthetic pathway of this compound.

Metabolism_of_12_Methylheptadecanoyl_CoA cluster_beta Beta-Oxidation (Mitochondria) cluster_alpha Alpha-Oxidation (Peroxisomes) cluster_omega Omega-Oxidation (ER) This compound This compound Beta_Oxidation Beta_Oxidation This compound->Beta_Oxidation Omega_Oxidation Omega_Oxidation This compound->Omega_Oxidation Acetyl-CoA Acetyl-CoA Beta_Oxidation->Acetyl-CoA Shorter Methyl-Acyl-CoA Shorter Methyl-Acyl-CoA Beta_Oxidation->Shorter Methyl-Acyl-CoA Alpha_Oxidation Alpha_Oxidation Shorter Methyl-Acyl-CoA->Alpha_Oxidation if β-methyl Pristanoyl-CoA (example) Pristanoyl-CoA (example) Alpha_Oxidation->Pristanoyl-CoA (example) Dicarboxylic Acid Dicarboxylic Acid Omega_Oxidation->Dicarboxylic Acid

Caption: Potential metabolic fates of this compound.

Conclusion and Future Directions

The study of this compound and its metabolic derivatives is an area ripe for investigation. While the general principles of branched-chain fatty acid metabolism provide a strong foundation, specific details regarding the enzymes, intermediates, and regulatory mechanisms for this particular molecule remain to be elucidated. The experimental protocols outlined in this guide offer a starting point for researchers to begin to fill these knowledge gaps. Future research should focus on:

  • Identifying the specific ELOVL enzymes responsible for the elongation of precursors to 12-methylheptadecanoic acid.

  • Characterizing the metabolic products of this compound catabolism through alpha-, beta-, and omega-oxidation.

  • Quantifying the cellular and tissue levels of 12-methylheptadecanoic acid and its CoA ester under various physiological and pathological conditions.

  • Investigating the potential signaling roles of this compound, including its interaction with nuclear receptors like PPARs and LXRs.

Answering these questions will provide a more complete understanding of the role of this unique branched-chain fatty acid in health and disease, potentially opening new avenues for therapeutic intervention in metabolic and other disorders.

References

12-Methylheptadecanoyl-CoA: A Technical Guide to its Cellular Localization and Concentration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inferred Cellular Localization of 12-Methylheptadecanoyl-CoA

The cellular journey of this compound begins with the activation of its corresponding fatty acid, 12-methylheptadecanoic acid. This activation, the attachment of a Coenzyme A molecule, is catalyzed by acyl-CoA synthetases. These enzymes are predominantly located on the outer mitochondrial membrane, the endoplasmic reticulum, and peroxisomal membranes [1][2][3]. Therefore, this compound is likely synthesized in these subcellular compartments.

Once formed, the metabolism of this compound is expected to proceed through pathways established for other branched-chain fatty acids. Due to the methyl branch at the 12th carbon, its metabolism will likely involve a combination of alpha-oxidation, beta-oxidation, and omega-oxidation.

  • Alpha-Oxidation: This process, occurring primarily in peroxisomes , is crucial for the metabolism of fatty acids with a methyl group at the beta-carbon, which would block beta-oxidation. While the methyl group in 12-methylheptadecanoic acid is not at the beta-position, alpha-oxidation can still be involved in the metabolism of branched-chain fatty acids to produce intermediates suitable for beta-oxidation[4][5].

  • Beta-Oxidation: The primary pathway for fatty acid catabolism, beta-oxidation, takes place in both mitochondria and peroxisomes [6][7]. Long-chain acyl-CoAs are typically shortened in peroxisomes, and the resulting medium- and short-chain acyl-CoAs are further oxidized in mitochondria. Given its chain length, this compound would likely undergo initial rounds of beta-oxidation in the peroxisomes before the resulting shorter-chain acyl-CoAs are transported to the mitochondria for complete oxidation.

  • Omega-Oxidation: This alternative pathway occurs in the endoplasmic reticulum and involves the oxidation of the methyl end of the fatty acid chain[4][7]. It becomes more significant when beta-oxidation is impaired. For branched-chain fatty acids, omega-oxidation can provide an alternative route for metabolism. Studies on beta-methyl-heptadecanoic acid have shown that omega-oxidation can be a significant metabolic pathway, particularly in the heart[8][9][10].

Based on these pathways, this compound is expected to be present and metabolized within the mitochondria, peroxisomes, and the endoplasmic reticulum . The relative contribution of each pathway may vary depending on the cell type and metabolic state.

Inferred Metabolic Pathway of this compound

12-Methylheptadecanoyl-CoA_Metabolism cluster_0 Cytosol cluster_1 Endoplasmic Reticulum cluster_2 Peroxisome cluster_3 Mitochondrion FATP Fatty Acid Transport Protein FA 12-Methylheptadecanoic Acid FATP->FA Uptake PM Plasma Membrane CoA This compound FA->CoA Activation ACSL Acyl-CoA Synthetase ER Endoplasmic Reticulum CoA->ER Peroxisome Peroxisome CoA->Peroxisome Mitochondrion Mitochondrion CoA->Mitochondrion Omega_Ox ω-Oxidation Dicarboxylic_Acid Dicarboxylic Acid Derivatives Omega_Ox->Dicarboxylic_Acid Alpha_Ox α-Oxidation Beta_Ox_Peroxi β-Oxidation Alpha_Ox->CoA Propionyl_CoA Propionyl-CoA Beta_Ox_Peroxi->Propionyl_CoA Acetyl_CoA Acetyl-CoA Beta_Ox_Peroxi->Acetyl_CoA Beta_Ox_Mito β-Oxidation Beta_Ox_Mito->Propionyl_CoA Beta_Ox_Mito->Acetyl_CoA TCA_Cycle TCA Cycle Propionyl_CoA->TCA_Cycle Acetyl_CoA->TCA_Cycle

Caption: Inferred metabolic pathways of this compound.

Estimated Cellular Concentration of this compound

Direct measurements of this compound concentration in cells or tissues have not been reported. However, by examining the concentrations of other long-chain acyl-CoAs, we can establish a plausible range. The total amount of long-chain acyl-CoAs can vary significantly depending on the cell type and metabolic conditions.

Acyl-CoA SpeciesCell Line/TissueConcentration (pmol/10^6 cells or nmol/g wet weight)Reference
Total Fatty Acyl-CoAsMCF7 cells80.4 ± 6.1[11]
Total Fatty Acyl-CoAsRAW264.7 cells12 ± 1.0[11]
C16:0-CoA (Palmitoyl-CoA)MCF7 cells~12 (pmol/mg protein)[12]
C18:1-CoA (Oleoyl-CoA)MCF7 cellsMajor species[11]
C14:0-CoA (Myristoyl-CoA)RAW264.7 cells~1.5 (pmol/mg protein)[12]
Polyunsaturated Acyl-CoAsRat HeartVaries[13]
Polyunsaturated Acyl-CoAsRat KidneyVaries[13]
Polyunsaturated Acyl-CoAsRat MuscleVaries[13]
Lactoyl-CoAHepG2 cells0.011 (pmol/10^6 cells)[14]
Acetyl-CoAHepG2 cells10.644[14]
Succinyl-CoAHepG2 cells25.467[14]
Propionyl-CoAHepG2 cells3.532[14]

Based on this data, the concentration of a specific long-chain acyl-CoA species like this compound is likely to be in the low picomole per million cells range or low nanomole per gram of wet tissue weight . The free cytosolic concentration of acyl-CoA esters is generally kept very low, in the low nanomolar range, to prevent detergent effects on membranes and to allow for sensitive metabolic regulation[15].

Experimental Protocols for the Analysis of this compound

The following are generalized protocols for the extraction and quantification of long-chain acyl-CoAs from mammalian cells and tissues. These methods can be adapted for the specific analysis of this compound.

Extraction of Long-Chain Acyl-CoAs from Cultured Cells

This protocol is adapted from established methods for acyl-CoA extraction for LC-MS analysis[12][14].

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA)

  • Internal standard (e.g., C17:0-CoA)

  • Cell scraper

  • Microcentrifuge tubes (1.5 mL)

  • Sonicator

  • Centrifuge (capable of 17,000 x g at 4°C)

  • Solid-phase extraction (SPE) columns (e.g., Oasis HLB)

  • Methanol (B129727)

  • Acetonitrile (B52724)

  • Ammonium (B1175870) acetate (B1210297) solution (50 mM, pH 7)

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting: For adherent cells, aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS. For suspension cells, pellet the cells by centrifugation (500 x g for 5 minutes at 4°C) and wash the pellet twice with ice-cold PBS.

  • Lysis and Extraction: Add 1 mL of ice-cold 10% TCA to the cells. For adherent cells, scrape the cells into the TCA solution. Transfer the lysate to a pre-chilled microcentrifuge tube.

  • Internal Standard Spiking: Add a known amount of the internal standard (e.g., C17:0-CoA) to each sample.

  • Sonication: Sonicate the samples on ice to ensure complete cell lysis and release of intracellular metabolites.

  • Protein Precipitation: Centrifuge the samples at 17,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE column with methanol followed by water.

    • Load the supernatant onto the SPE column.

    • Wash the column with water to remove salts and other polar impurities.

    • Elute the acyl-CoAs with methanol or acetonitrile.

  • Drying and Reconstitution: Evaporate the eluate to dryness using a vacuum concentrator or under a stream of nitrogen. Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium acetate, pH 7).

Extraction of Long-Chain Acyl-CoAs from Tissues

This protocol is a modification of methods described for tissue acyl-CoA analysis[13][16].

Materials:

  • Liquid nitrogen

  • Mortar and pestle or tissue homogenizer

  • KH2PO4 buffer (100 mM, pH 4.9)

  • 2-propanol

  • Acetonitrile

  • Oligonucleotide purification column or equivalent solid-phase extraction material

  • Centrifuge

  • HPLC or LC-MS/MS system

Procedure:

  • Tissue Collection and Homogenization: Freeze-clamp the tissue in liquid nitrogen immediately upon collection to halt metabolic activity. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle. Homogenize the powdered tissue in ice-cold KH2PO4 buffer.

  • Solvent Extraction: Add 2-propanol to the homogenate and mix thoroughly. Further extract the acyl-CoAs by adding acetonitrile.

  • Centrifugation: Centrifuge the homogenate to pellet cellular debris.

  • Solid-Phase Extraction:

    • Load the supernatant containing the acyl-CoAs onto a pre-conditioned oligonucleotide purification column.

    • Wash the column to remove interfering substances.

    • Elute the acyl-CoAs with 2-propanol.

  • Concentration: Concentrate the eluent using a vacuum concentrator or nitrogen evaporator.

  • Analysis: Resuspend the concentrated sample in a suitable buffer for HPLC or LC-MS/MS analysis.

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of acyl-CoAs[11][17][18].

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer).

General Method:

  • Chromatographic Separation: Separate the acyl-CoAs using a reverse-phase C18 column with a gradient elution of mobile phases typically consisting of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometric Detection: Use electrospray ionization (ESI) in positive ion mode. Monitor the specific precursor-to-product ion transitions for this compound and the internal standard in multiple reaction monitoring (MRM) mode for quantitative analysis.

  • Quantification: Generate a standard curve using known concentrations of a this compound standard. Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Experimental Workflow for Acyl-CoA Analysis

Acyl_CoA_Analysis_Workflow Sample Cell or Tissue Sample Extraction Extraction with Organic Solvents Sample->Extraction Homogenization SPE Solid-Phase Extraction (SPE) Extraction->SPE Purification LC_MS LC-MS/MS Analysis SPE->LC_MS Injection Data Data Analysis and Quantification LC_MS->Data Signal Detection

Caption: General workflow for the extraction and analysis of acyl-CoAs.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, a comprehensive understanding of branched-chain fatty acid metabolism allows for robust inferences regarding the cellular localization and concentration of this compound. It is predicted to be synthesized and metabolized within the mitochondria, peroxisomes, and endoplasmic reticulum, with its cellular concentration likely falling within the low picomole to nanomole range. The provided experimental protocols offer a solid foundation for researchers to undertake the specific quantification of this and other branched-chain acyl-CoAs.

Future research should focus on the direct measurement of this compound in various cell types and tissues under different metabolic conditions. The use of stable isotope tracers would be invaluable in elucidating its precise metabolic fate and the interconnectivity of the different oxidative pathways. Such studies will be crucial for a complete understanding of the biological roles of this and other branched-chain fatty acids in health and disease, and for the development of novel therapeutic strategies targeting their metabolism.

References

The Metabolic Fate of 12-Methylheptadecanoyl-CoA: A Guide to Putative Catabolic Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Methylheptadecanoyl-CoA is an anteiso-branched-chain fatty acyl-CoA. The catabolism of such branched-chain fatty acids is essential for cellular lipid homeostasis. Unlike their straight-chain counterparts, the methyl branch necessitates a specific set of enzymes primarily located within the peroxisome. This technical guide provides a comprehensive overview of the putative enzymes involved in the metabolism of this compound, detailing the metabolic pathway, kinetic parameters of homologous enzymes, and relevant experimental protocols. Understanding this pathway is critical for research into metabolic disorders and for the development of therapeutic agents targeting fatty acid metabolism.

Metabolic Pathway of this compound

The degradation of this compound is presumed to occur via the peroxisomal β-oxidation pathway. Due to the methyl group at the 12th carbon, the initial cycles of β-oxidation can proceed until the methyl branch is positioned closer to the carboxyl-CoA terminus, at which point specialized enzymes are required. The proposed metabolic cascade involves a series of enzymatic reactions that shorten the acyl-chain, ultimately leading to the production of acetyl-CoA and propionyl-CoA.

The metabolic pathway begins with five cycles of peroxisomal β-oxidation, which shorten the C18 chain to a C8 chain with a methyl group at the C2 position (2-methyl-octanoyl-CoA). This intermediate then requires the action of α-methylacyl-CoA racemase (AMACR) to convert the (2R)-epimer to the (2S)-epimer, which is the substrate for the subsequent β-oxidation cycle. This cycle yields propionyl-CoA and a shortened straight-chain acyl-CoA that can undergo further β-oxidation.

Metabolism of this compound Proposed Metabolic Pathway for this compound cluster_peroxisome Peroxisome This compound This compound β-Oxidation_Cycles_1-5 β-Oxidation_Cycles_1-5 This compound->β-Oxidation_Cycles_1-5 5x (ACOX2, HSD17B4, Thiolase) 2-Methyl-octanoyl-CoA_(2R) 2-Methyl-octanoyl-CoA_(2R) β-Oxidation_Cycles_1-5->2-Methyl-octanoyl-CoA_(2R) 5 Acetyl-CoA AMACR AMACR 2-Methyl-octanoyl-CoA_(2R)->AMACR 2-Methyl-octanoyl-CoA_(2S) 2-Methyl-octanoyl-CoA_(2S) AMACR->2-Methyl-octanoyl-CoA_(2S) β-Oxidation_Cycle_6 β-Oxidation_Cycle_6 2-Methyl-octanoyl-CoA_(2S)->β-Oxidation_Cycle_6 ACOX2, HSD17B4, Thiolase Propionyl-CoA Propionyl-CoA β-Oxidation_Cycle_6->Propionyl-CoA Hexanoyl-CoA Hexanoyl-CoA β-Oxidation_Cycle_6->Hexanoyl-CoA Further_β-Oxidation Further_β-Oxidation Hexanoyl-CoA->Further_β-Oxidation ACOX1, HSD17B4, Thiolase Acetyl-CoA Acetyl-CoA Further_β-Oxidation->Acetyl-CoA

Caption: Proposed metabolic pathway of this compound in the peroxisome.

Putative Enzymes and Their Characteristics

The catabolism of this compound involves a core set of peroxisomal β-oxidation enzymes. While specific kinetic data for this compound is scarce, the substrate specificities of these enzymes suggest their involvement.

EnzymeGeneSubstrate(s)Product(s)Putative Role in this compound Metabolism
Acyl-CoA Oxidase 2 (ACOX2) ACOX2Branched-chain acyl-CoAstrans-2-enoyl-CoAsCatalyzes the initial dehydrogenation step for this compound and its subsequent branched-chain intermediates.[1]
D-bifunctional protein (HSD17B4) HSD17B4trans-2-enoyl-CoAs, 3-hydroxyacyl-CoAs3-hydroxyacyl-CoAs, 3-ketoacyl-CoAsPerforms the second and third steps of β-oxidation (hydration and dehydrogenation) on the intermediates of this compound metabolism.[2][3][4]
Peroxisomal Thiolase (SCP2/thiolase) ACAA13-ketoacyl-CoAs with a 2-methyl branchAcyl-CoA (Cn-2), Acetyl-CoA or Propionyl-CoACatalyzes the final thiolytic cleavage of 3-ketoacyl-CoA intermediates derived from this compound.[5]
α-Methylacyl-CoA Racemase (AMACR) AMACR(2R)-methyl-branched acyl-CoAs(2S)-methyl-branched acyl-CoAsConverts (2R)-2-methyloctanoyl-CoA to the (2S)-epimer, allowing its entry into the subsequent β-oxidation cycle.[6][7]

Quantitative Data for Homologous Substrates

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
α-Methylacyl-CoA Racemase (AMACR) from M. tuberculosis (2R)-Ibuprofenoyl-CoA48 ± 5291 ± 306.1 x 10⁶[5]
(2S)-Ibuprofenoyl-CoA86 ± 6450 ± 145.2 x 10⁶[5]

Note: Data for ACOX2, HSD17B4, and peroxisomal thiolase with specific branched-chain acyl-CoA substrates are limited. Assays are often performed with straight-chain acyl-CoAs of varying lengths or complex branched-chain fatty acids like phytanoyl-CoA.

Experimental Protocols

The following are detailed methodologies for key experiments that can be adapted to study the metabolism of this compound.

Preparation of Peroxisomes from Rat Liver

This protocol describes the isolation of peroxisomes, which are essential for in vitro studies of branched-chain fatty acid metabolism.[8][9]

Materials:

  • Male Wistar rats (200-250 g)

  • Homogenization buffer: 0.25 M sucrose (B13894), 10 mM Tris-HCl (pH 7.4), 1 mM EDTA

  • Sucrose gradient solutions: 35%, 42%, and 54% (w/v) sucrose in 10 mM Tris-HCl (pH 7.4)

  • Dounce homogenizer

  • Refrigerated centrifuge and ultracentrifuge with a vertical rotor

Procedure:

  • Euthanize the rat and perfuse the liver with ice-cold saline.

  • Excise the liver, weigh it, and mince it in ice-cold homogenization buffer.

  • Homogenize the liver tissue using a Dounce homogenizer with a loose-fitting pestle.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

  • Centrifuge the resulting supernatant at 3,000 x g for 10 minutes to pellet mitochondria.

  • Centrifuge the post-mitochondrial supernatant at 25,000 x g for 20 minutes to obtain a light mitochondrial fraction enriched in peroxisomes.

  • Resuspend the pellet in homogenization buffer and layer it onto a discontinuous sucrose gradient (35%, 42%, and 54%).

  • Centrifuge the gradient at 60,000 x g for 2 hours in a vertical rotor.

  • Carefully collect the peroxisomal fraction from the 42%/54% sucrose interface.

  • Dilute the collected fraction with homogenization buffer and centrifuge at 25,000 x g for 20 minutes to pellet the purified peroxisomes.

  • Resuspend the peroxisome pellet in a suitable buffer for subsequent enzymatic assays.

In Vitro Peroxisomal β-Oxidation Assay

This assay measures the overall rate of β-oxidation of a radiolabeled fatty acyl-CoA substrate by isolated peroxisomes.[10][11][12]

Materials:

  • [1-¹⁴C]-12-Methylheptadecanoyl-CoA (requires custom synthesis)

  • Isolated peroxisomes

  • Assay buffer: 50 mM Tris-HCl (pH 8.0), 20 mM NAD⁺, 100 mM Coenzyme A, 2 mM ATP, 5 mM MgCl₂, 1 mM DTT, 0.1% Triton X-100

  • Bovine Serum Albumin (BSA)

  • Trichloroacetic acid (TCA)

  • Scintillation cocktail and counter

Procedure:

  • Prepare the reaction mixture containing assay buffer and isolated peroxisomes.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding [1-¹⁴C]-12-Methylheptadecanoyl-CoA.

  • Incubate at 37°C with shaking for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding an equal volume of ice-cold 10% (w/v) TCA.

  • Centrifuge at 10,000 x g for 5 minutes to pellet the protein.

  • Collect the supernatant, which contains the acid-soluble radiolabeled products (acetyl-CoA and propionyl-CoA).

  • Add the supernatant to a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Calculate the rate of β-oxidation based on the amount of acid-soluble radioactivity produced per unit time per milligram of peroxisomal protein.

Experimental Workflow for Peroxisomal Beta-Oxidation Assay General Workflow for In Vitro Peroxisomal β-Oxidation Assay Isolate_Peroxisomes Isolate_Peroxisomes Prepare_Reaction_Mixture Prepare_Reaction_Mixture Isolate_Peroxisomes->Prepare_Reaction_Mixture Pre-incubate Pre-incubate Prepare_Reaction_Mixture->Pre-incubate Add_Substrate Add_Substrate Pre-incubate->Add_Substrate [1-¹⁴C]-12-Methylheptadecanoyl-CoA Incubate Incubate Add_Substrate->Incubate Stop_Reaction Stop_Reaction Incubate->Stop_Reaction TCA Separate_Products Separate_Products Stop_Reaction->Separate_Products Centrifugation Quantify_Products Quantify_Products Separate_Products->Quantify_Products Scintillation Counting

Caption: General experimental workflow for measuring in vitro peroxisomal β-oxidation.

α-Methylacyl-CoA Racemase (AMACR) Activity Assay

This assay measures the epimerization of a (2R)-methyl-branched acyl-CoA to its (2S)-epimer.[5][8]

Materials:

  • (2R)-2-Methyloctanoyl-CoA (requires synthesis)

  • Recombinant AMACR or purified peroxisomal fraction

  • Assay buffer: 50 mM potassium phosphate (B84403) (pH 7.2)

  • Deuterium (B1214612) oxide (D₂O)

  • NMR spectrometer

Procedure:

  • Prepare the reaction mixture containing the substrate and AMACR in the assay buffer prepared with a high percentage of D₂O.

  • Incubate the reaction at 37°C.

  • At various time points, quench the reaction by heat inactivation or addition of acid.

  • Analyze the reaction mixture by ¹H-NMR spectroscopy.

  • Monitor the conversion of the α-methyl doublet of the (2R)-epimer to a singlet as the α-proton is exchanged with deuterium during the racemization process.

  • The rate of racemization can be determined by quantifying the change in the NMR signal over time.

Conclusion

The metabolism of this compound is a key process in the degradation of anteiso-branched-chain fatty acids, primarily occurring within the peroxisome through the β-oxidation pathway. The core enzymes involved are Acyl-CoA Oxidase 2, D-bifunctional protein, and peroxisomal thiolase, with α-Methylacyl-CoA Racemase playing a crucial role in handling the 2-methyl-branched intermediate. While direct quantitative data for this compound is limited, the provided experimental protocols offer a framework for its investigation. Further research into the specific kinetics of these enzymes with a broader range of branched-chain substrates will be invaluable for a more complete understanding of lipid metabolism and its dysregulation in disease.

References

An In-depth Technical Guide on 12-Methylheptadecanoyl-CoA in Microbial vs. Mammalian Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-Methylheptadecanoyl-CoA is a branched-chain fatty acyl-CoA that plays distinct roles in the cellular metabolism of microbial and mammalian systems. In bacteria, particularly species like Bacillus subtilis, it is an integral component of cell membrane phospholipids, contributing to membrane fluidity and environmental adaptation. Its biosynthesis is closely linked to branched-chain amino acid catabolism. In mammals, this compound is primarily derived from dietary sources and is metabolized through peroxisomal α- and β-oxidation pathways. While not a major component of mammalian lipid metabolism, its accumulation in certain genetic disorders can have pathological consequences. This guide provides a comprehensive overview of the biosynthesis, metabolism, and function of this compound in these two distinct biological contexts, alongside detailed experimental protocols for its analysis.

Introduction

Branched-chain fatty acids (BCFAs) are fatty acids with one or more methyl groups on their carbon chain. They are found in a variety of organisms, from bacteria to mammals, and serve diverse biological functions. This compound is the activated form of 12-methylheptadecanoic acid, a C18 saturated fatty acid with a methyl group at the 12th carbon position. This structural feature significantly influences its physical properties and metabolic fate. This technical guide will explore the contrasting roles and metabolic pathways of this compound in microbial and mammalian systems, highlighting key differences in its origin, function, and regulation.

This compound in Microbial Systems

Biosynthesis

In bacteria, particularly Gram-positive species like Bacillus subtilis, BCFAs are major components of membrane phospholipids. The biosynthesis of this compound is initiated from branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine.

The general pathway involves:

  • Transamination of BCAAs: Branched-chain aminotransferases convert BCAAs to their corresponding α-keto acids.

  • Oxidative decarboxylation: The branched-chain α-keto acid dehydrogenase (BCKDH) complex converts the α-keto acids into their respective branched-chain acyl-CoA primers (e.g., isobutyryl-CoA from valine, isovaleryl-CoA from leucine, and 2-methylbutyryl-CoA from isoleucine).

  • Fatty Acid Elongation: These primers are then elongated by the fatty acid synthase II (FASII) system, which iteratively adds two-carbon units from malonyl-ACP.

Studies on Bacillus subtilis have shown that metabolites derived from valine can be incorporated into the backbones of 12-methyltridecanoic acid and 14-methylpentadecanoic acid, suggesting a similar pathway for the synthesis of the C18 analogue, 12-methylheptadecanoic acid.[1]

Function

In microbial systems, this compound, once incorporated into phospholipids, plays a crucial role in:

  • Membrane Fluidity: BCFAs increase the fluidity of the cell membrane, which is essential for bacteria to adapt to changes in temperature and other environmental stressors.[2]

  • Cellular Differentiation: In Bacillus subtilis, changes in the fatty acid composition, including branched-chain fatty acids, are observed during processes like sporulation.[1]

  • Pathogenesis: In pathogenic bacteria like Staphylococcus aureus, BCFA synthesis is important for virulence and survival within the host.[2]

Signaling Pathways and Logical Relationships

The biosynthesis of this compound in bacteria is tightly regulated and integrated with cellular metabolism.

Microbial_BCFA_Biosynthesis BCAA Branched-Chain Amino Acids (e.g., Valine) alpha_keto_acid α-Keto Acids BCAA->alpha_keto_acid Transamination BC_acyl_CoA Branched-Chain Acyl-CoA Primers (e.g., Isobutyryl-CoA) alpha_keto_acid->BC_acyl_CoA BCKDH Complex Elongated_BCFA_ACP Elongated Branched-Chain Acyl-ACP BC_acyl_CoA->Elongated_BCFA_ACP FASII Elongation Malonyl_CoA Malonyl-CoA Malonyl_ACP Malonyl-ACP Malonyl_CoA->Malonyl_ACP Malonyl_ACP->Elongated_BCFA_ACP BCFA_CoA This compound Elongated_BCFA_ACP->BCFA_CoA Membrane Membrane Phospholipids BCFA_CoA->Membrane Incorporation

Caption: Biosynthesis of this compound in Bacteria.

This compound in Mammalian Systems

Origin

In contrast to microbes, mammals do not synthesize significant amounts of BCFAs de novo. The primary source of this compound in mammals is dietary, obtained from the consumption of ruminant meats and dairy products. The gut microbiota of ruminants produces large quantities of BCFAs, which are then absorbed and incorporated into the animal's tissues.

Metabolism

The metabolism of BCFAs in mammals is a complex process that primarily occurs in the peroxisomes due to the presence of the methyl branch, which sterically hinders the standard mitochondrial β-oxidation pathway.

The key metabolic steps include:

  • Activation: 12-methylheptadecanoic acid is first activated to this compound by an acyl-CoA synthetase.

  • Peroxisomal α-Oxidation: This is a critical step for BCFAs with a methyl group at an odd-numbered carbon (relative to the carboxyl group). It involves the removal of a single carbon atom to shift the position of the methyl group, allowing for subsequent β-oxidation.

  • Peroxisomal β-Oxidation: The shortened and modified acyl-CoA then undergoes several cycles of β-oxidation within the peroxisome, yielding acetyl-CoA and propionyl-CoA.

  • Mitochondrial Oxidation: The resulting shorter-chain acyl-CoAs can then be transported to the mitochondria for complete oxidation via the TCA cycle.

Function and Pathology

The physiological role of this compound in mammals is not well-defined. It is generally considered a minor component of the overall fatty acid pool. However, the accumulation of BCFAs, including potentially 12-methylheptadecanoic acid and its CoA ester, is a hallmark of several inherited metabolic disorders:

  • Refsum Disease: A rare autosomal recessive disorder caused by a deficiency in the enzyme phytanoyl-CoA hydroxylase, leading to the accumulation of phytanic acid, another BCFA. While not directly implicated, the general pathways for BCFA degradation are affected.[3][4][5][6][7]

  • Zellweger Syndrome: A peroxisome biogenesis disorder where the formation of functional peroxisomes is impaired, leading to the accumulation of very-long-chain fatty acids and BCFAs.[8][9][10][11][12]

The accumulation of these lipids can lead to severe neurological symptoms, highlighting the importance of proper BCFA metabolism.

Mammalian_BCFA_Metabolism cluster_peroxisome Peroxisomal Metabolism Diet Dietary Intake (Ruminant Products) BCFA 12-Methylheptadecanoic Acid Diet->BCFA BCFA_CoA This compound BCFA->BCFA_CoA Acyl-CoA Synthetase Peroxisome Peroxisome BCFA_CoA->Peroxisome Alpha_Ox α-Oxidation Peroxisome->Alpha_Ox Mitochondrion Mitochondrion TCA TCA Cycle Mitochondrion->TCA Oxidation Beta_Ox β-Oxidation Alpha_Ox->Beta_Ox Short_Acyl_CoA Shorter-Chain Acyl-CoAs (Acetyl-CoA, Propionyl-CoA) Beta_Ox->Short_Acyl_CoA Short_Acyl_CoA->Mitochondrion

Caption: Metabolism of this compound in Mammals.

Quantitative Data

Quantitative data for this compound is scarce in the literature. However, general concentrations of long-chain acyl-CoAs in mammalian tissues and analytical detection limits provide a reference point.

ParameterMicrobial SystemsMammalian SystemsReference
Concentration Varies significantly with species and growth conditions. Can be a major component of membrane lipids in some bacteria.Generally low. Long-chain acyl-CoA concentrations in rat liver are in the nmol/g range.[13]
Analytical LOD (LC-MS/MS) Not specifically reported.2 to 133 nM for various acyl-CoAs.[14]

Experimental Protocols

Extraction of Long-Chain Acyl-CoAs from Biological Samples

This protocol is a general method adaptable for both microbial pellets and mammalian tissues.

Materials:

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA)

  • Internal standard (e.g., C17:0-CoA)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

  • Methanol (B129727), Acetonitrile, Ammonium (B1175870) Acetate

  • Centrifuge, Sonicator, Nitrogen evaporator

Procedure:

  • Homogenization: Homogenize the cell pellet or tissue sample in ice-cold 10% TCA. Add a known amount of internal standard.

  • Sonication and Centrifugation: Sonicate the homogenate to ensure complete cell lysis and then centrifuge to pellet the protein precipitate.

  • Solid Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol followed by water.

    • Load the supernatant from the centrifugation step onto the cartridge.

    • Wash the cartridge with a water/methanol mixture to remove interfering substances.

    • Elute the acyl-CoAs with a higher concentration of methanol or an appropriate solvent mixture.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

Quantification by LC-MS/MS

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole mass spectrometer.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Aqueous solution with an ion-pairing agent (e.g., 10 mM ammonium acetate).

  • Mobile Phase B: Acetonitrile or methanol.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the acyl-CoAs based on their hydrophobicity.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

    • The precursor ion will be the [M+H]⁺ of this compound.

    • A characteristic product ion resulting from the neutral loss of the phosphopantetheine moiety (507 Da) is typically monitored.[14]

LC_MS_Workflow Sample Biological Sample Extraction Acyl-CoA Extraction Sample->Extraction SPE Solid Phase Extraction Extraction->SPE LC UHPLC Separation (C18 Column) SPE->LC MS Mass Spectrometry (ESI+, MRM) LC->MS Data Data Analysis (Quantification) MS->Data

Caption: Workflow for LC-MS/MS Analysis of Acyl-CoAs.

Conclusion

This compound occupies divergent and specialized niches in microbial and mammalian biology. In bacteria, it is a key structural component of membranes, synthesized endogenously to modulate fluidity and facilitate adaptation. In mammals, it is an exogenous metabolite derived from the diet, the accumulation of which is indicative of peroxisomal dysfunction. The stark contrast in its origin, concentration, and function underscores the distinct metabolic strategies employed by these different life forms. Further research, particularly utilizing advanced mass spectrometry techniques, is needed to fully elucidate the specific roles of this and other BCFAs in both health and disease, potentially opening new avenues for therapeutic intervention and diagnostics.

References

12-Methylheptadecanoyl-CoA: A Technical Guide to its Natural Sources, Occurrence, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Methylheptadecanoyl-CoA is the activated form of 12-methylheptadecanoic acid, a saturated branched-chain fatty acid (BCFA). As an acyl-coenzyme A (acyl-CoA) thioester, it serves as a crucial intermediate in the metabolism of its corresponding fatty acid, participating in various anabolic and catabolic pathways. While not as extensively studied as straight-chain fatty acids, BCFAs and their CoA derivatives are gaining interest due to their roles in membrane fluidity, as biomarkers for specific microorganisms, and their potential involvement in metabolic regulation. This technical guide provides a comprehensive overview of the known natural sources, biosynthesis, and analytical methodologies for this compound and its precursor fatty acid.

Natural Sources and Occurrence

Direct evidence for the natural occurrence of this compound is limited in the scientific literature. However, the presence of its precursor, 12-methylheptadecanoic acid, strongly infers the existence of the CoA derivative as a metabolic intermediate. The primary natural sources of branched-chain fatty acids are microorganisms and marine invertebrates, particularly sponges and their associated symbiotic bacteria.

Marine Sponges and Symbiotic Bacteria:

Marine sponges are a rich source of diverse and unusual fatty acids, including a variety of BCFAs. While 12-methylheptadecanoic acid has not been definitively quantified in many species, related compounds have been identified. For instance, the marine sponge Pseudosuberites sp. has been found to contain 12-methyl-(Z)-6-tridecenoic acid, a structurally similar C14 BCFA. The fatty acid profiles of many demosponges are dominated by bacterial fatty acids, suggesting that the symbiotic bacteria residing within the sponge are the primary producers of these BCFAs. High microbial abundance (HMA) sponges, in particular, are known to harbor diverse microbial communities that contribute significantly to their chemical makeup.

Bacteria:

Bacteria are well-established producers of BCFAs, which play a vital role in regulating membrane fluidity. The fatty acid composition of bacterial cell membranes often includes significant proportions of iso- and anteiso-methyl-branched fatty acids. While specific data for 12-methylheptadecanoic acid is not abundant, the general biosynthetic pathways in bacteria can produce a wide array of BCFAs depending on the available precursor molecules.

Table 1: Occurrence of Selected Methyl-Branched Fatty Acids in Natural Sources

Branched-Chain Fatty AcidNatural SourceOrganism (if specified)Abundance/ConcentrationReference
12-Methyltetradecanoic acid Marine Sponge Associated BacteriumStreptomyces sp. UST040711-290393 µg/L in culture broth
13-Methyltetradecanoic acid Marine SpongePolymastia penicillusPresent in phospholipid fraction[1]
14-Methylhexadecanoic acid Rumen FluidBovine RumenLow percentage of total lipids[2]
15-Methylheptadecanoic acid Marine SpongeAgelas coniferaData available[3]
10- and 11-Methyl-C18:0 Deep-sea DemospongesGeodia spp., Stelletta rhaphidiophora≥ 20% of total fatty acids[4]

Biosynthesis of this compound

The biosynthesis of this compound follows the general pathway for branched-chain fatty acid synthesis, which is best characterized in bacteria. This process utilizes the fatty acid synthase (FAS) II system.

The key steps are:

  • Primer Synthesis: The synthesis is initiated with a branched-chain acyl-CoA primer. For a methyl branch at an even-numbered carbon (like the 12th position), the biosynthesis likely starts with a propionyl-CoA primer, derived from the metabolism of amino acids such as isoleucine and valine, or from the catabolism of odd-chain fatty acids.

  • Elongation: The primer is then elongated by the successive addition of two-carbon units from malonyl-CoA. This iterative cycle of condensation, reduction, dehydration, and a second reduction is carried out by the enzymes of the FAS II complex.

  • Chain Termination: The elongation process continues until the desired chain length of 18 carbons is reached, resulting in the formation of 12-methylheptadecanoyl-ACP.

  • Activation to CoA Ester: The fatty acid is then released from the acyl carrier protein (ACP) and subsequently activated to its CoA thioester, this compound, by an acyl-CoA synthetase (ACS) enzyme. This activation step is crucial for its participation in further metabolic pathways.

Biosynthesis of this compound cluster_activation Activation Step AA Branched-Chain Amino Acids (e.g., Isoleucine, Valine) PropionylCoA Propionyl-CoA (Primer) AA->PropionylCoA Catabolism FASII Fatty Acid Synthase II (FASII Complex) PropionylCoA->FASII Initiation MalonylCoA Malonyl-CoA (Elongation Unit) MalonylCoA->FASII Elongation (x7 cycles) BCFA_ACP 12-Methylheptadecanoyl-ACP FASII->BCFA_ACP BCFA_CoA This compound BCFA_ACP->BCFA_CoA Activation ACS Acyl-CoA Synthetase (ACS) Metabolism Further Metabolism (e.g., Lipid synthesis, β-oxidation) BCFA_CoA->Metabolism AMP_PPi_out AMP + PPi ACS->AMP_PPi_out CoA_in CoA-SH CoA_in->ACS ATP_in ATP ATP_in->ACS

Caption: Biosynthesis of this compound.

Experimental Protocols

The analysis of this compound and its precursor fatty acid requires specific and sensitive analytical techniques due to their low abundance in complex biological matrices.

Analysis of 12-Methylheptadecanoic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

This involves extraction of total lipids, derivatization of fatty acids to volatile methyl esters (FAMEs), and subsequent analysis by GC-MS.

a. Lipid Extraction (Bligh & Dyer Method):

  • Homogenize the biological sample (e.g., sponge tissue, bacterial pellet) in a mixture of chloroform (B151607):methanol:water (1:2:0.8, v/v/v).

  • After a brief incubation, add chloroform and water to achieve a final ratio of 2:2:1.8 (chloroform:methanol:water).

  • Centrifuge to separate the phases. The lipids will be in the lower chloroform phase.

  • Collect the chloroform layer and dry it under a stream of nitrogen.

b. Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • Resuspend the dried lipid extract in a known volume of methanolic NaOH or KOH.

  • Heat the mixture to saponify the lipids.

  • Add a methylation reagent such as boron trifluoride-methanol (BF3-methanol) and heat again to convert the free fatty acids to FAMEs.

  • Extract the FAMEs with a nonpolar solvent like hexane (B92381).

  • Wash the hexane layer with water to remove any remaining reagents and dry it over anhydrous sodium sulfate.

c. GC-MS Analysis:

  • Gas Chromatograph:

    • Column: A polar capillary column (e.g., BPX70, SP-2560) is recommended for good separation of FAME isomers.

    • Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

    • Carrier Gas: Helium or Hydrogen.

    • Oven Program: A temperature gradient is used to separate the FAMEs based on their boiling points and polarity. A typical program might start at a low temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 240°C), and hold for a period to ensure elution of all compounds.

  • Mass Spectrometer:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan mode to acquire mass spectra for identification, and Selected Ion Monitoring (SIM) mode for targeted quantification to enhance sensitivity.

    • Identification: Identification of 12-methylheptadecanoic acid methyl ester is based on its retention time compared to a standard and its characteristic mass spectrum, which will show a molecular ion (m/z 298) and specific fragmentation patterns.

GC-MS_Workflow_for_12-Methylheptadecanoic_Acid Sample Biological Sample (e.g., Sponge Tissue, Bacteria) LipidExtraction Lipid Extraction (Bligh & Dyer) Sample->LipidExtraction Derivatization Saponification & Derivatization (to FAMEs) LipidExtraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS DataAnalysis Data Analysis (Identification & Quantification) GCMS->DataAnalysis

Caption: GC-MS workflow for 12-methylheptadecanoic acid analysis.

Analysis of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Direct analysis of acyl-CoAs is challenging due to their low intracellular concentrations and instability. LC-MS/MS is the method of choice for their sensitive and specific quantification.

a. Extraction of Acyl-CoAs:

  • Quench the metabolism of the biological sample rapidly, for example, by flash-freezing in liquid nitrogen.

  • Extract the acyl-CoAs using an acidic extraction solvent (e.g., 2.5% sulfosalicylic acid or a mixture of isopropanol/acetonitrile (B52724)/acetic acid).

  • Centrifuge to pellet the precipitated proteins.

  • The supernatant containing the acyl-CoAs can be directly analyzed or further purified by solid-phase extraction (SPE).

b. LC-MS/MS Analysis:

  • Liquid Chromatograph:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of an aqueous solution with a low concentration of an ion-pairing agent or a volatile buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium hydroxide) and an organic solvent (e.g., acetonitrile or methanol) is used for separation.

  • Tandem Mass Spectrometer:

    • Ionization: Electrospray Ionization (ESI) in positive ion mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion of this compound and a specific product ion generated by its fragmentation in the collision cell. The transition from the precursor to the product ion is highly specific and allows for accurate quantification even in complex matrices.

    • MRM Transition: The precursor ion for this compound would be its protonated molecule [M+H]+. A characteristic product ion would result from the neutral loss of the phosphopantetheine moiety.

Table 2: Representative LC-MS/MS Parameters for Acyl-CoA Analysis

ParameterSetting
LC Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient A time-programmed gradient from low to high organic phase
Flow Rate 0.2 - 0.4 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
Analysis Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (Example) [M+H]+ of the target acyl-CoA
Product Ion (Example) Fragment ion corresponding to the acyl group or a characteristic loss

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// Edges Sample -> Extraction; Extraction -> LCMSMS; LCMSMS -> DataAnalysis; }

Caption: LC-MS/MS workflow for this compound analysis.

Conclusion

This compound, as an activated form of a branched-chain fatty acid, is likely to be found in organisms rich in BCFAs, such as marine sponges and various bacteria. Its biosynthesis follows the established pathways for branched-chain fatty acid synthesis. While direct quantitative data for this specific molecule is currently scarce, robust and sensitive analytical methods using GC-MS for its precursor fatty acid and LC-MS/MS for the acyl-CoA itself are well-established and can be adapted for its detection and quantification. Further research into the fatty acid profiles of a wider range of marine and microbial organisms is likely to reveal more specific sources and potentially elucidate the biological roles of this compound. This knowledge will be valuable for researchers in natural product chemistry, microbiology, and drug development.

References

An In-depth Technical Guide to the Predicted Physicochemical Properties of 12-Methylheptadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the predicted physicochemical properties of 12-Methylheptadecanoyl-CoA, a long-chain branched fatty acyl-CoA. The information is tailored for researchers, scientists, and drug development professionals, offering a summary of quantitative data, relevant experimental methodologies, and the metabolic context of this molecule.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties for this compound. These values are estimated based on computational models and data from structurally similar long-chain acyl-CoA molecules.

PropertyPredicted ValueNotes and Similar Compound Data
Molecular Formula C39H70N7O17P3SBased on the structure of Coenzyme A and a 12-methylheptadecanoyl chain. For comparison, 5-Methylheptadecanoyl-CoA has the same molecular formula[1].
Molecular Weight ~1034 g/mol Similar to 5-Methylheptadecanoyl-CoA (1034 g/mol )[1]. Heptadecanoyl-CoA has a molecular weight of 1020.0 g/mol [2].
IUPAC Name S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 12-methylheptadecanethioateThis is the systematic name based on the structure of the molecule.
Physical Description Predicted to be a solid.Based on the physical state of similar long-chain acyl-CoAs like Heptadecanoyl-CoA[2].
Solubility Soluble in aqueous solutions, forming micelles at higher concentrations.Long-chain acyl-CoAs are amphiphilic and are known to form micelles in aqueous solutions[3]. Their stability can vary depending on the pH and composition of the solution[4].
Critical Micelle Concentration (CMC) Expected to be in the low micromolar (µM) range.The CMC for common long-chain acyl-CoAs like 18:1-CoA and 16:0-CoA are approximately 32 µM and 42 µM, respectively[3]. The exact CMC is influenced by factors such as acyl chain length, temperature, and ionic strength[5].
XLogP3 ~0.9This is an estimation of lipophilicity. For comparison, the XLogP3 of 12-hydroxyoctadecanoyl-CoA is 0.9[6].

Experimental Protocols

The determination of the physicochemical properties of long-chain acyl-CoAs like this compound requires specialized experimental techniques due to their amphiphilic nature and tendency to form micelles.

This method is widely used for the quantification of various acyl-CoA species in biological samples.

  • Sample Preparation:

    • Cells or tissues are harvested and immediately quenched to halt metabolic activity.

    • Extraction of acyl-CoAs is typically performed using a solvent mixture such as methanol/water or ammonium (B1175870) acetate (B1210297) solutions[4].

    • Samples are centrifuged to pellet debris, and the supernatant containing the acyl-CoAs is collected.

    • The supernatant may be concentrated by evaporation before reconstitution in a suitable solvent for LC-MS analysis[4].

  • LC-MS Analysis:

    • An aliquot of the extracted sample is injected into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

    • Separation of different acyl-CoA species is achieved on a suitable HPLC column (e.g., a C18 reversed-phase column).

    • The mass spectrometer is operated in a mode to detect and quantify the specific mass-to-charge ratio (m/z) of the target acyl-CoA and its fragments. A common fragmentation pattern for acyl-CoAs involves a neutral loss of 507 Da[4].

    • Quantification is performed by comparing the peak area of the analyte to that of a known concentration of an internal standard.

Several methods can be employed to determine the CMC of long-chain acyl-CoAs.

  • Fluorimetric Measurement:

    • A fluorescent dye that is sensitive to the polarity of its environment is used.

    • A series of solutions with increasing concentrations of the acyl-CoA are prepared in a suitable buffer.

    • The fluorescence intensity of the dye is measured for each concentration.

    • The CMC is determined by plotting the fluorescence intensity against the acyl-CoA concentration and identifying the concentration at which a sharp change in the slope of the plot occurs, indicating the formation of micelles[5].

  • Surface Tension Measurement:

    • The surface tension of a series of acyl-CoA solutions of varying concentrations is measured.

    • As the concentration of the amphiphilic acyl-CoA increases, the surface tension of the solution decreases.

    • Once micelles begin to form, the surface tension remains relatively constant with further increases in concentration.

    • The CMC is the concentration at which this break in the surface tension versus concentration plot occurs[5].

  • Conductivity Measurement:

    • The electrical conductivity of acyl-CoA solutions at different concentrations is measured.

    • The conductivity changes with the concentration of the ionic acyl-CoA molecules.

    • A plot of conductivity versus concentration will show a change in slope at the CMC, as the mobility of the ions changes upon micelle formation[5].

Metabolic Pathways and Logical Relationships

Long-chain acyl-CoAs are central intermediates in fatty acid metabolism. They can be directed towards various metabolic fates, including β-oxidation for energy production or incorporation into complex lipids.

Fatty_Acid_Metabolism Fatty_Acids Fatty_Acids Acyl_CoA_Synthetase Acyl_CoA_Synthetase Fatty_Acids->Acyl_CoA_Synthetase 12_Methylheptadecanoyl_CoA 12_Methylheptadecanoyl_CoA Acyl_CoA_Synthetase->12_Methylheptadecanoyl_CoA Beta_Oxidation Beta_Oxidation 12_Methylheptadecanoyl_CoA->Beta_Oxidation Lipid_Synthesis Lipid_Synthesis 12_Methylheptadecanoyl_CoA->Lipid_Synthesis Acetyl_CoA Acetyl_CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA_Cycle Acetyl_CoA->TCA_Cycle Complex_Lipids Complex_Lipids Lipid_Synthesis->Complex_Lipids

Activation and fate of this compound.

Acetyl-CoA, the product of fatty acid β-oxidation, is a crucial hub in cellular metabolism, connecting carbohydrate, fat, and protein metabolism.

Acetyl_CoA_Hub Acetyl_CoA Acetyl_CoA TCA_Cycle TCA_Cycle Acetyl_CoA->TCA_Cycle Fatty_Acid_Synthesis Fatty_Acid_Synthesis Acetyl_CoA->Fatty_Acid_Synthesis Ketone_Body_Synthesis Ketone_Body_Synthesis Acetyl_CoA->Ketone_Body_Synthesis Cholesterol_Synthesis Cholesterol_Synthesis Acetyl_CoA->Cholesterol_Synthesis Glycolysis Glycolysis Glycolysis->Acetyl_CoA Fatty_Acid_Oxidation Fatty_Acid_Oxidation Fatty_Acid_Oxidation->Acetyl_CoA Amino_Acid_Catabolism Amino_Acid_Catabolism Amino_Acid_Catabolism->Acetyl_CoA

Acetyl-CoA as a central metabolic intermediate.

The experimental workflow for analyzing acyl-CoAs from biological samples generally involves several key steps from extraction to data analysis.

Acyl_CoA_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Cell_Harvesting Cell_Harvesting Metabolite_Extraction Metabolite_Extraction Cell_Harvesting->Metabolite_Extraction Sample_Cleanup Sample_Cleanup Metabolite_Extraction->Sample_Cleanup LC_MS_Analysis LC_MS_Analysis Sample_Cleanup->LC_MS_Analysis Peak_Integration Peak_Integration LC_MS_Analysis->Peak_Integration Quantification Quantification Peak_Integration->Quantification Statistical_Analysis Statistical_Analysis Quantification->Statistical_Analysis

General workflow for acyl-CoA analysis.

References

Methodological & Application

Application Notes & Protocols: Synthesis of 12-Methylheptadecanoyl-CoA Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Branched-chain fatty acids (BCFAs) and their activated Coenzyme A (CoA) esters are integral components of cellular metabolism, playing significant roles in the composition of membrane phospholipids, acting as precursors for signaling molecules, and serving as substrates in energy metabolism. 12-Methylheptadecanoyl-CoA is a saturated, branched-chain fatty acyl-CoA. The availability of high-purity analytical standards for specific fatty acyl-CoAs is crucial for their accurate identification and quantification in complex biological samples.

These standards are indispensable for various applications, including mass spectrometry-based lipidomics, enzyme kinetics studies, and metabolic flux analysis. This document provides a detailed protocol for the chemical synthesis of this compound, designed to produce a high-purity analytical standard for research purposes. The described method is a two-step chemical synthesis involving the activation of the free fatty acid to an N-hydroxysuccinimide (NHS) ester, followed by a transesterification reaction with Coenzyme A.[1]

Applications

A certified analytical standard of this compound is essential for:

  • Quantitative Mass Spectrometry: Serve as an internal or external standard for LC-MS/MS-based quantification of this compound and other related lipids in biological matrices.[2][3]

  • Enzyme Assays: Act as a substrate for enzymes involved in fatty acid metabolism, such as acyl-CoA dehydrogenases, acyl-CoA synthetases, and carnitine palmitoyltransferases, to determine kinetic parameters.

  • Metabolic Pathway Analysis: Facilitate the study of metabolic pathways involving branched-chain fatty acids, including their incorporation into complex lipids and their catabolism through beta-oxidation.

  • Chromatographic Method Development: Used to optimize separation conditions in High-Performance Liquid Chromatography (HPLC) for the analysis of long-chain fatty acyl-CoAs.[4]

Synthesis Workflow

The synthesis of this compound is performed via a two-step chemical process. The first step involves the activation of the carboxylic acid group of 12-methylheptadecanoic acid with N-hydroxysuccinimide (NHS) to form a stable, reactive NHS ester. The second step is the reaction of this activated ester with the free thiol group of Coenzyme A to form the final thioester product.

G cluster_0 Step 1: NHS Ester Activation cluster_1 Step 2: Thioester Formation cluster_2 Purification & Analysis FA 12-Methylheptadecanoic Acid Activated_Ester 12-Methylheptadecanoyl-NHS Ester FA->Activated_Ester Reacts with NHS N-Hydroxysuccinimide (NHS) NHS->Activated_Ester Reacts with DCC DCC (Coupling Agent) DCC->Activated_Ester Catalyzes Solvent1 Anhydrous Dichloromethane Solvent1->Activated_Ester In Product_CoA This compound Activated_Ester->Product_CoA Purified Intermediate CoA Coenzyme A (Li Salt) CoA->Product_CoA Reacts with Buffer Bicarbonate Buffer (pH 8.0-8.5) Buffer->Product_CoA In Purification Solid-Phase Extraction (SPE) or Reversed-Phase HPLC Product_CoA->Purification Crude Product Analysis LC-MS/MS & HPLC-UV Purification->Analysis Characterized by

Caption: Chemical synthesis workflow for this compound.

Experimental Protocols

4.1 Materials and Reagents

  • 12-Methylheptadecanoic Acid (starting material)

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Coenzyme A (Lithium or Trilithium salt)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate (B1210297)

  • Hexane

  • Methanol (B129727) (HPLC Grade)

  • Acetonitrile (B52724) (HPLC Grade)

  • Ammonium Acetate

  • Solid-Phase Extraction (SPE) C18 Cartridges

  • Deionized water (18.2 MΩ·cm)

4.2 Protocol 1: Synthesis of 12-Methylheptadecanoyl-NHS Ester

This protocol is adapted from general methods for creating fatty acid NHS esters.[5]

  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 12-methylheptadecanoic acid (1 equivalent) in anhydrous DCM.

  • Addition of Reagents: To the stirred solution, add N-hydroxysuccinimide (1.1 equivalents) followed by N,N'-dicyclohexylcarbodiimide (1.1 equivalents).

  • Reaction: Allow the reaction to proceed at room temperature with continuous stirring for 4-6 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase. The disappearance of the starting fatty acid spot indicates reaction completion.

  • Work-up:

    • Filter the reaction mixture to remove the DCU precipitate.

    • Wash the filtrate with a saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄).

    • Filter to remove the drying agent and concentrate the solvent in vacuo to yield the crude 12-Methylheptadecanoyl-NHS ester.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to obtain the pure, crystalline NHS ester.

4.3 Protocol 2: Synthesis of this compound

  • Preparation of CoA Solution: Prepare a solution of Coenzyme A (1 equivalent, based on the starting amount of purified NHS ester) in a sodium bicarbonate buffer (e.g., 100 mM, pH 8.0-8.5). The slightly basic pH is critical for the reaction.[6][7]

  • Preparation of NHS Ester Solution: Dissolve the purified 12-Methylheptadecanoyl-NHS ester (1.2 equivalents) in a minimal amount of anhydrous DMF.

  • Reaction: Add the NHS ester solution dropwise to the stirred CoA solution at room temperature.

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature.

  • Monitoring: Monitor the reaction by reversed-phase HPLC with UV detection at 260 nm (for the adenine (B156593) moiety of CoA). The appearance of a new, more retained peak corresponding to the fatty acyl-CoA and the disappearance of the CoA peak indicate product formation.

  • Purification:

    • Acidify the reaction mixture to pH 4-5 with dilute acid (e.g., 1M HCl).

    • Purify the this compound using a C18 SPE cartridge.

    • Condition the cartridge with methanol, followed by deionized water.

    • Load the acidified reaction mixture.

    • Wash the cartridge with water to remove salts and unreacted CoA.

    • Elute the product with an increasing gradient of methanol or acetonitrile in water.

    • Alternatively, purify the product using preparative reversed-phase HPLC.

  • Final Product Handling: Lyophilize the purified fractions to obtain this compound as a white solid. Store the final product at -80°C under an inert atmosphere to prevent hydrolysis and oxidation.

Quantitative Data Summary

The following table summarizes the molecular weights of key compounds in the synthesis.

CompoundChemical FormulaMolar Mass ( g/mol )Role
12-Methylheptadecanoic AcidC₁₈H₃₆O₂284.48Starting Material
N-Hydroxysuccinimide (NHS)C₄H₅NO₃115.09Activating Agent
Coenzyme A (Free Acid)C₂₁H₃₆N₇O₁₆P₃S767.53Thiol Source
This compound C₃₉H₆₈N₇O₁₇P₃S 1035.98 Final Product

Note: Yields for similar long-chain fatty acyl-CoA syntheses using the NHS ester method are typically reported in the range of 60-85%.[5]

Characterization of the Analytical Standard

The identity, purity, and concentration of the synthesized this compound standard must be rigorously confirmed.

  • Purity Analysis (HPLC): Purity should be assessed by reversed-phase HPLC with UV detection at 260 nm. The standard should appear as a single major peak (>95% purity).

  • Identity Confirmation (Mass Spectrometry): The molecular weight should be confirmed by high-resolution mass spectrometry (e.g., LC-ESI-QTOF). The observed mass should match the theoretical mass of this compound.[3][8] Tandem MS (MS/MS) can be used to confirm the structure by identifying characteristic fragment ions.[3]

  • Concentration Determination: The precise concentration of the standard in solution can be determined spectrophotometrically by measuring the absorbance at 260 nm, using the molar extinction coefficient for the adenine group of CoA (ε = 16,400 M⁻¹cm⁻¹ at pH 7.0).

Biological Context: Fatty Acid Beta-Oxidation

Long-chain fatty acyl-CoAs, including branched-chain variants, are primary substrates for mitochondrial beta-oxidation, a key energy-generating pathway. The analytical standard can be used to study the efficiency of this pathway for specific branched-chain substrates.

G AcylCoA Fatty Acyl-CoA (e.g., this compound) EnoylCoA trans-Δ²-Enoyl-CoA AcylCoA->EnoylCoA Acyl-CoA Dehydrogenase FAD FAD FAD->EnoylCoA HydroxyacylCoA L-β-Hydroxyacyl-CoA EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase H2O H₂O H2O->HydroxyacylCoA KetoacylCoA β-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA Hydroxyacyl-CoA Dehydrogenase NAD NAD⁺ NAD->KetoacylCoA AcetylCoA Acetyl-CoA (to Krebs Cycle) KetoacylCoA->AcetylCoA Thiolase ShorterAcylCoA Fatty Acyl-CoA (n-2 carbons) KetoacylCoA->ShorterAcylCoA Thiolase CoASH Coenzyme A CoASH->AcetylCoA CoASH->ShorterAcylCoA ShorterAcylCoA->AcylCoA Re-enters Cycle

Caption: Simplified pathway of mitochondrial beta-oxidation.

References

Quantitative Analysis of 12-Methylheptadecanoyl-CoA by LC-MS/MS: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Methylheptadecanoyl-CoA is a branched-chain fatty acyl-CoA that plays a role in lipid metabolism. As with other fatty acyl-CoAs, it is a key intermediate in cellular energy production through beta-oxidation and is involved in various metabolic pathways. Accurate quantification of specific fatty acyl-CoAs like this compound is crucial for understanding its physiological and pathological roles, particularly in metabolic disorders and drug development research. This document provides a detailed protocol for the sensitive and specific quantification of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of the Method

This method utilizes reversed-phase liquid chromatography for the separation of this compound from other cellular components. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. The MRM transitions are based on the specific fragmentation of the this compound precursor ion into a characteristic product ion, providing high selectivity and sensitivity. Quantification is performed using an internal standard to correct for matrix effects and variations in sample preparation.

Experimental Protocols

Sample Preparation (from Tissues)

This protocol is adapted from established methods for acyl-CoA extraction from tissues.[1][2]

Materials:

  • Frozen tissue sample (e.g., liver, muscle)

  • Internal Standard (IS) solution (e.g., Heptadecanoyl-CoA, C17:0-CoA) in methanol:water (1:1)

  • Methanol-Chloroform (2:1, v/v), pre-chilled

  • 10 mM Ammonium (B1175870) Acetate (B1210297)

  • Chloroform (B151607)

  • Weak anion exchange solid-phase extraction (SPE) columns

  • SPE column conditioning solution: Methanol

  • SPE column equilibration solution: Water

  • SPE wash solution 1: 2% Formic acid in water

  • SPE wash solution 2: Methanol

  • SPE elution solution: 2% Ammonium hydroxide (B78521) in methanol

  • Homogenizer

  • Centrifuge

Procedure:

  • Weigh approximately 50-100 mg of frozen tissue in a pre-chilled tube.

  • Add a known amount of the internal standard solution to the tube.

  • Add 3 mL of ice-cold methanol-chloroform (2:1).

  • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Centrifuge the homogenate at 1,500 x g for 15 minutes at 4°C.

  • Collect the supernatant.

  • To induce phase separation, add 1.5 mL of 10 mM ammonium acetate and 1.5 mL of chloroform to the supernatant.

  • Vortex briefly and centrifuge at 1,500 x g for 10 minutes at 4°C.

  • Collect the upper aqueous/methanolic phase containing the acyl-CoAs.

  • SPE Cleanup:

    • Condition the weak anion exchange SPE column with 3 mL of methanol.

    • Equilibrate the column with 3 mL of water.

    • Load the collected supernatant onto the SPE column.

    • Wash the column with 3 mL of 2% formic acid.

    • Wash the column with 3 mL of methanol.

    • Elute the acyl-CoAs with 2 mL of 2% ammonium hydroxide in methanol.

  • Dry the eluate under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

G cluster_sample_prep Sample Preparation Workflow tissue 1. Tissue Homogenization (in Methanol/Chloroform + IS) centrifuge1 2. Centrifugation tissue->centrifuge1 supernatant1 3. Collect Supernatant centrifuge1->supernatant1 phase_sep 4. Phase Separation (Ammonium Acetate/Chloroform) supernatant1->phase_sep centrifuge2 5. Centrifugation phase_sep->centrifuge2 supernatant2 6. Collect Aqueous Phase centrifuge2->supernatant2 spe 7. SPE Cleanup supernatant2->spe drydown 8. Drydown spe->drydown reconstitute 9. Reconstitution drydown->reconstitute analysis 10. LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for the extraction of this compound from tissue samples.
LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5-10 µL

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the long-chain acyl-CoAs, followed by a wash and re-equilibration step.[3][4][5]

Time (min)% Mobile Phase B
0.020
2.020
15.095
18.095
18.120
22.020

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Collision Gas: Argon

  • Key Fragmentation: Acyl-CoAs typically exhibit a characteristic neutral loss of the 507 Da phosphoadenosine diphosphate (B83284) moiety.[3]

MRM Transitions:

The precursor ion ([M+H]⁺) for this compound (C₃₉H₆₈N₇O₁₇P₃S) is calculated as follows:

  • Molecular Formula of 12-methylheptadecanoic acid: C₁₈H₃₆O₂

  • Molecular Weight of 12-methylheptadecanoic acid: 284.48 g/mol

  • Molecular Formula of Coenzyme A: C₂₁H₃₆N₇O₁₆P₃S

  • Molecular Weight of Coenzyme A: 767.53 g/mol

  • Molecular Weight of this compound: 284.48 + 767.53 - 18.02 (H₂O) = 1034.0 g/mol

  • [M+H]⁺ = 1035.0 m/z

The primary product ion results from the neutral loss of 507 Da.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
This compound 1035.0528.0To be optimized100
Internal Standard (C17:0-CoA) 1021.0514.0To be optimized100

Note: Collision energy should be optimized for the specific instrument used.

Data Presentation

Sample IDTissue TypeThis compound (pmol/mg tissue)Standard Deviation% RSD
1Liver2.50.312.0
2Liver2.80.27.1
3Muscle1.20.1512.5
4Muscle1.40.214.3
5Brain0.80.112.5
6Brain0.90.1213.3

Biological Pathway

This compound is metabolized through the beta-oxidation pathway, similar to other fatty acyl-CoAs. However, the methyl branch may require additional enzymatic steps. The final cycle of beta-oxidation for an odd-numbered carbon chain (after considering the initial acyl-CoA) will yield one molecule of propionyl-CoA and one molecule of acetyl-CoA.

G cluster_pathway Beta-Oxidation of this compound start This compound (C18-Branched) cycle Beta-Oxidation Cycles (n cycles) start->cycle acetyl_coa Acetyl-CoA cycle->acetyl_coa (n-1) molecules propionyl_coa Propionyl-CoA cycle->propionyl_coa 1 molecule tca TCA Cycle acetyl_coa->tca propionyl_coa->tca (as Succinyl-CoA)

Caption: Simplified metabolic fate of this compound via beta-oxidation.

Conclusion

The described LC-MS/MS method provides a robust and sensitive platform for the quantitative analysis of this compound in biological matrices. This protocol, from sample extraction to data analysis, offers a comprehensive workflow for researchers in metabolism, drug discovery, and clinical diagnostics. The high selectivity of MRM-based quantification ensures accurate measurement, which is essential for elucidating the biological significance of this branched-chain fatty acyl-CoA.

References

Application Note and Protocol: Tissue Extraction for 12-Methylheptadecanoyl-CoA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the extraction of 12-Methylheptadecanoyl-CoA, a branched-chain fatty acyl-CoA, from tissue samples for subsequent quantitative analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Long-chain acyl-Coenzyme A (acyl-CoA) molecules are critical intermediates in fatty acid metabolism, serving as substrates for beta-oxidation and lipid synthesis.[1] Accurate quantification of specific acyl-CoA species, such as the branched-chain this compound, is essential for understanding various metabolic pathways and the mechanism of action of drugs targeting lipid metabolism. The protocol described herein is a robust method for the extraction and purification of long-chain acyl-CoAs from biological tissue matrices.[2] The method's high sensitivity makes it suitable for small tissue samples, which can be advantageous when quantifying acyl-CoAs in human studies.[2][3]

Data Presentation

The following tables summarize typical quantitative performance data for the analysis of long-chain acyl-CoAs using LC-MS/MS, which would be applicable to this compound analysis.

Table 1: LC-MS/MS Method Performance Characteristics

ParameterTypical Value
Limit of Detection (LOD)2 - 133 nM
Limit of Quantitation (LOQ)10x Signal-to-Noise
Linearity (R²)>0.99
Inter-run Precision (% CV)2.6 - 12.2%[2][3]
Intra-run Precision (% CV)1.2 - 4.4%[2][3]
Accuracy (%)94.8 - 110.8%[2][3]

Table 2: Example Calibration Curve for a Long-Chain Acyl-CoA Standard

Concentration (ng)Peak Area Ratio (Analyte/Internal Standard)
1.56User-defined value
3.12User-defined value
6.25User-defined value
12.5User-defined value
25User-defined value
50User-defined value
100User-defined value

Note: This table should be populated with data from the user's own standard curve preparation.[4]

Experimental Protocol

This protocol is synthesized from established methods for the extraction of long-chain acyl-CoAs from tissues.[5][6]

Materials:

  • Frozen tissue sample (approx. 100 mg)

  • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) solution[4][6]

  • Methanol-Chloroform (2:1, v/v), pre-chilled

  • 10 mM Ammonium (B1175870) Formate (B1220265)

  • Chloroform

  • Methanol (B129727)

  • Water (LC-MS grade)

  • 2% Formic Acid

  • 2% Ammonium Hydroxide

  • 5% Ammonium Hydroxide

  • 50% Methanol

  • Polypropylene (B1209903) tubes (12x75 mm and 15 mL)

  • Glass tubes (13x100 mm)

  • Homogenizer (e.g., PowerGen 125)

  • Centrifuge (capable of 1300 x g and 4°C)

  • Solid-Phase Extraction (SPE) columns (weak anion reverse phase)

  • Nitrogen evaporator

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Weigh approximately 100 mg of frozen tissue in a pre-chilled 12x75 mm polypropylene tube.[5]

    • Add a known amount of the internal standard (e.g., Heptadecanoyl-CoA) to the tube.[5][6]

  • Homogenization and Extraction:

    • Add 3 mL of ice-cold methanol-chloroform (2:1) to the tube.[5]

    • Homogenize the tissue sample on ice using a homogenizer. Perform two homogenization cycles.[5]

    • Following homogenization, centrifuge the homogenate at 1300 x g for 15 minutes at 4°C.[5]

    • Combine the supernatants in a 15 mL polypropylene tube.[5]

  • Phase Separation:

    • To the combined supernatant, add 1.5 mL of 10 mM ammonium formate and 1.5 mL of chloroform.[5]

    • Vortex the mixture for 10 seconds.[5]

    • Centrifuge at 1300 x g for 15 minutes at 4°C to separate the phases.[5]

    • Carefully collect the upper aqueous layer, which contains the acyl-CoA fraction.[5]

  • Solid-Phase Extraction (SPE) Purification:

    • Condition the weak anion reverse phase SPE column with 3 mL of methanol, followed by equilibration with 3 mL of water.[5]

    • Load the collected upper aqueous layer onto the SPE column.[5]

    • Wash the column with 2.4 mL of 2% formic acid, followed by a second wash with 2.4 mL of methanol.[5]

    • Elute the acyl-CoAs first with 2.4 mL of 2% ammonium hydroxide, followed by a second elution with 2.4 mL of 5% ammonium hydroxide.[5]

    • Combine the two eluted fractions in a 13x100 mm glass tube.[5]

  • Sample Concentration and Reconstitution:

    • Dry the combined eluates under a gentle stream of nitrogen at room temperature.[5]

    • For long-chain acyl-CoA analysis, reconstitute the dried extract in a suitable solvent, such as 100 µL of 50% methanol or 50 mM ammonium acetate (B1210297) with 20% acetonitrile, just prior to LC-MS/MS analysis.[5][7] Store dried pellets at -80°C for long-term stability.[7]

Visualizations

The following diagram illustrates the experimental workflow for the tissue extraction of this compound.

TissueExtractionWorkflow Start Start: Frozen Tissue Sample (~100mg) Add_IS Add Internal Standard (e.g., Heptadecanoyl-CoA) Start->Add_IS Homogenize Homogenize in Methanol:Chloroform (2:1) Add_IS->Homogenize Centrifuge1 Centrifuge (1300g, 15 min, 4°C) Homogenize->Centrifuge1 Collect_Supernatant Collect Supernatant Centrifuge1->Collect_Supernatant Phase_Separation Phase Separation: Add Ammonium Formate & Chloroform Collect_Supernatant->Phase_Separation Centrifuge2 Centrifuge (1300g, 15 min, 4°C) Phase_Separation->Centrifuge2 Collect_Aqueous Collect Upper Aqueous Layer (Acyl-CoA Fraction) Centrifuge2->Collect_Aqueous SPE Solid-Phase Extraction (SPE) (Condition, Load, Wash, Elute) Collect_Aqueous->SPE Dry_Eluate Dry Eluate under Nitrogen SPE->Dry_Eluate Reconstitute Reconstitute for Analysis Dry_Eluate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Workflow for this compound tissue extraction.

References

Application Notes and Protocols for 12-Methylheptadecanoyl-CoA in Acyl-CoA Dehydrogenase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-CoA dehydrogenases (ACADs) are a class of mitochondrial flavoenzymes essential for fatty acid and branched-chain amino acid metabolism. They catalyze the initial α,β-dehydrogenation step in the β-oxidation pathway, introducing a trans double bond between the C2 and C3 positions of the acyl-CoA thioester substrate.[1] Deficiencies in these enzymes are linked to various metabolic disorders. The study of ACADs often requires specific acyl-CoA substrates to characterize enzyme activity, specificity, and kinetics, which is crucial for understanding disease mechanisms and for drug development.

12-Methylheptadecanoyl-CoA is a long-chain branched acyl-CoA. While specific kinetic data for its interaction with ACADs is not extensively documented in publicly available literature, its structural similarity to other branched-chain fatty acids suggests it may serve as a substrate for certain members of the ACAD family, potentially long-chain acyl-CoA dehydrogenase (LCAD) or the more recently characterized ACAD10 and ACAD11, which have shown activity with various branched-chain substrates.[2]

These application notes provide detailed protocols for two common acyl-CoA dehydrogenase assays that can be adapted for use with this compound: the Ferricenium Hexafluorophosphate (B91526) Assay and the Electron Transfer Flavoprotein (ETF) Fluorescence Reduction Assay.

General Acyl-CoA Dehydrogenase Reaction

The fundamental reaction catalyzed by ACADs involves the transfer of electrons from the acyl-CoA substrate to the enzyme-bound flavin adenine (B156593) dinucleotide (FAD) cofactor, which is subsequently re-oxidized by an electron acceptor.[1][3]

ACAD_Reaction cluster_reaction Acyl-CoA Dehydrogenase Catalyzed Reaction This compound This compound Product_Complex [Enoyl-CoA...ACAD-FADH2] This compound->Product_Complex Reductive Half-Reaction ACAD_FAD ACAD-FAD (Oxidized) ACAD_FAD->Product_Complex Enoyl_CoA 12-Methylheptadecenoyl-CoA Product_Complex->Enoyl_CoA ACAD_FADH2 ACAD-FADH2 (Reduced) Product_Complex->ACAD_FADH2 ACAD_FADH2->ACAD_FAD Oxidative Half-Reaction Acceptor_red Electron Acceptor (Reduced) ACAD_FADH2->Acceptor_red 2e- Acceptor_ox Electron Acceptor (Oxidized) Acceptor_ox->Acceptor_red

Caption: General reaction mechanism of Acyl-CoA Dehydrogenase.

Data Presentation: Kinetic Parameters of ACADs with Branched-Chain Acyl-CoA Substrates

Acyl-CoA DehydrogenaseSubstrateKm (µM)Vmax (min⁻¹)Source
MCADOctanoyl-CoA551400[4]
ACAD102S-Methyl-C15-CoAN/AN/A[2]
ACAD102-Methyl-C16-CoA (R and S forms)N/AN/A[2]
ACAD103-Methyl-iso-C15-CoAN/AN/A[2]

Note: "N/A" indicates that while activity was detected, specific kinetic parameters were not provided in the cited source. The Vmax for octanoyl-CoA with MCAD was determined using the ferricenium assay.[4]

Experimental Protocols

Protocol 1: Spectrophotometric Acyl-CoA Dehydrogenase Assay using Ferricenium Hexafluorophosphate

This assay measures the reduction of ferricenium ion, an artificial electron acceptor, which results in a decrease in absorbance at 300 nm.[5] It is a convenient aerobic assay.[4]

Materials:

  • This compound (synthesis required, see below)

  • Purified or recombinant Acyl-CoA Dehydrogenase, or cell/tissue homogenate

  • Ferricenium hexafluorophosphate

  • TAPS buffer (100 mM, pH 8.5)

  • Spectrophotometer capable of reading at 300 nm

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM HEPES, pH 7.5). Determine the precise concentration spectrophotometrically.

    • Prepare a stock solution of ferricenium hexafluorophosphate in TAPS buffer. A typical final assay concentration is 250 µM.[5]

  • Assay Mixture:

    • In a 1 ml cuvette, combine 100 mM TAPS buffer (pH 8.5) and 250 µM ferricenium hexafluorophosphate.[5]

    • Add the enzyme source (purified enzyme or cell/tissue homogenate) to the cuvette.

  • Reaction Initiation and Measurement:

    • Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).

    • Initiate the reaction by adding a known concentration of this compound.

    • Immediately monitor the decrease in absorbance at 300 nm over time.

  • Calculation of Activity:

    • Calculate the rate of reaction using the molar extinction coefficient for the reduction of ferricenium (ε₃₀₀ = 4,300 M⁻¹ cm⁻¹), noting that two molecules of ferricenium are reduced for each molecule of substrate dehydrogenated.[5]

Ferricenium_Assay_Workflow cluster_workflow Ferricenium Assay Workflow Start Start Prepare_Reagents Prepare Reagents (Buffer, Ferricenium, Substrate) Start->Prepare_Reagents Setup_Assay Set up Assay Mixture in Cuvette (Buffer, Ferricenium, Enzyme) Prepare_Reagents->Setup_Assay Equilibrate Equilibrate to Temperature Setup_Assay->Equilibrate Initiate_Reaction Initiate with this compound Equilibrate->Initiate_Reaction Measure_Absorbance Monitor Absorbance Decrease at 300 nm Initiate_Reaction->Measure_Absorbance Calculate_Activity Calculate Enzyme Activity Measure_Absorbance->Calculate_Activity End End Calculate_Activity->End

Caption: Workflow for the Ferricenium Hexafluorophosphate ACAD Assay.

Protocol 2: ETF Fluorescence Reduction Assay

This is considered the "gold standard" for measuring ACAD activity as it uses the natural electron acceptor, Electron Transfer Flavoprotein (ETF).[3] The assay measures the decrease in ETF's intrinsic fluorescence as it is reduced by the ACAD.[3][6] This assay is typically performed anaerobically, although microplate adaptations with enzymatic oxygen removal systems have been developed.[3]

Materials:

  • This compound

  • Purified or recombinant ACAD

  • Purified native or recombinant porcine ETF

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.6, containing 200 mM NaCl and 0.5 mM EDTA)

  • For microplate format: Glucose, Glucose Oxidase, Catalase

  • Fluorometer (Excitation ~340 nm, Emission ~490 nm) or fluorescence plate reader

Procedure (Microplate Format):

  • Prepare Reagents:

    • Prepare a stock solution of this compound.

    • Prepare a stock of recombinant porcine ETF.

    • Prepare the reaction buffer. For the enzymatic deoxygenation system, include glucose, glucose oxidase, and catalase in the reaction buffer.

  • Assay Setup (96-well plate):

    • To each well, add the reaction buffer containing the deoxygenation system.

    • Add the ACAD enzyme and the recombinant ETF.

    • A typical final reaction volume is 200 µl.[3]

  • Reaction Initiation and Measurement:

    • Set the plate reader to the appropriate temperature (e.g., 32°C) and wavelengths (Ex₃₄₀/Em₄₉₀).[3]

    • Initiate the reaction by adding this compound to each well.

    • Immediately begin monitoring the decrease in fluorescence over time.

  • Data Analysis:

    • Determine the initial rate of fluorescence decrease.

    • This rate is proportional to the ACAD activity.

ETF_Assay_Workflow cluster_workflow ETF Fluorescence Reduction Assay Workflow (Microplate) Start Start Prepare_Reagents Prepare Reagents (Buffer with deoxygenation system, ETF, Substrate) Start->Prepare_Reagents Setup_Plate Add Reagents to 96-well Plate (Buffer, Enzyme, ETF) Prepare_Reagents->Setup_Plate Equilibrate Equilibrate Plate to Temperature Setup_Plate->Equilibrate Initiate_Reaction Initiate with this compound Equilibrate->Initiate_Reaction Measure_Fluorescence Monitor Fluorescence Decrease (Ex340/Em490) Initiate_Reaction->Measure_Fluorescence Analyze_Data Determine Initial Rate of Reaction Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the ETF Fluorescence Reduction ACAD Assay.

Synthesis of this compound

Since this compound is not commercially available, it must be synthesized. A general method for synthesizing acyl-CoA thioesters from the corresponding fatty acid involves the activation of the carboxylic acid and subsequent reaction with Coenzyme A. One common method is the mixed anhydride (B1165640) procedure.

Principle: The fatty acid is reacted with ethyl chloroformate to form a mixed anhydride, which then reacts with the free sulfhydryl group of Coenzyme A to form the thioester.

Materials:

  • 12-Methylheptadecanoic acid

  • Triethylamine (B128534) (TEA)

  • Ethyl chloroformate

  • Coenzyme A (free acid or trilithium salt)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Aqueous buffer (e.g., Sodium bicarbonate)

Procedure Outline:

  • Dissolve 12-methylheptadecanoic acid in anhydrous THF.

  • Add triethylamine to the solution.

  • Cool the mixture (e.g., in an ice bath) and slowly add ethyl chloroformate to form the mixed anhydride.

  • In a separate vessel, dissolve Coenzyme A in an aqueous buffer (e.g., 0.5 M NaHCO₃).

  • Slowly add the mixed anhydride solution to the Coenzyme A solution with vigorous stirring.

  • Monitor the reaction progress (e.g., by HPLC).

  • Purify the resulting this compound, typically by solid-phase extraction or HPLC.

  • Lyophilize the purified product and store at -80°C.

Conclusion

The provided protocols for the ferricenium hexafluorophosphate and ETF fluorescence reduction assays offer robust methods for characterizing the activity of acyl-CoA dehydrogenases with this compound. Due to the lack of specific data for this substrate, researchers should consider these protocols as a starting point and perform necessary optimizations, including determining the optimal enzyme and substrate concentrations, pH, and temperature. The synthesis of the substrate is a critical prerequisite for these studies. These assays will be invaluable tools for investigating the role of ACADs in branched-chain fatty acid metabolism and for the development of potential therapeutic interventions for related metabolic disorders.

References

Application Notes and Protocols for Metabolic Labeling Studies Using Isotopic 12-Methylheptadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling with stable isotopes is a powerful technique to trace the metabolic fate of molecules within biological systems. Isotopic 12-Methylheptadecanoyl-CoA, a synthetic branched-chain fatty acyl-CoA, offers a unique tool to investigate the metabolism of non-canonical fatty acids, their impact on cellular energy homeostasis, and their role in signaling pathways. This document provides detailed application notes and experimental protocols for utilizing isotopic this compound in metabolic labeling studies, catering to researchers in academia and the pharmaceutical industry.

Branched-chain fatty acids (BCFAs) are increasingly recognized for their diverse biological roles, from influencing membrane fluidity to acting as signaling molecules. The odd-chain nature of this compound also presents an interesting metabolic feature, as its breakdown is expected to yield propionyl-CoA, a key intermediate in the tricarboxylic acid (TCA) cycle with anaplerotic potential. Understanding the metabolism of such fatty acids can provide insights into various pathological conditions, including metabolic disorders and cancer.

Applications

Metabolic labeling studies with isotopic this compound can be applied to:

  • Trace the metabolic fate and incorporation of a branched-chain fatty acid: Elucidate the pathways involved in the catabolism of this compound and its incorporation into complex lipids such as phospholipids, triacylglycerols, and cholesterol esters.

  • Investigate the impact on cellular energy metabolism: Assess the contribution of a branched-chain fatty acid to the TCA cycle and its influence on anaplerosis and cataplerosis.

  • Probe effects on signaling pathways: Explore how the metabolism of this compound, particularly the production of propionyl-CoA, may affect post-translational modifications like histone propionylation and thereby influence gene expression.

  • Drug development and discovery: Evaluate the metabolic effects of drug candidates on branched-chain fatty acid metabolism and identify potential therapeutic targets.

Data Presentation

Quantitative data from metabolic labeling experiments should be organized to facilitate clear interpretation and comparison across different experimental conditions. The following tables provide a template for presenting such data.

Table 1: Isotopic Enrichment of this compound Metabolites in Cultured Cells

MetaboliteIsotopic LabelControl Group (% Enrichment ± SD)Treatment Group (% Enrichment ± SD)p-value
12-Methylheptadecanoyl-carnitine[U-¹³C₁₈]-12-Methylheptadecanoyl-CoA85.2 ± 4.175.6 ± 5.3<0.05
Propionyl-CoA[¹³C₃]-Propionyl-CoA60.7 ± 3.545.1 ± 4.8<0.01
Succinyl-CoA[¹³C₄]-Succinyl-CoA35.1 ± 2.822.9 ± 3.1<0.01
Citrate[¹³C₂]-Citrate15.4 ± 1.99.8 ± 1.5<0.05
Palmitate (C16:0)[¹³C₂]-Palmitate5.2 ± 0.83.1 ± 0.6<0.05

Table 2: Relative Abundance of Labeled Lipid Species

Lipid ClassLabeled SpeciesControl Group (Relative Abundance ± SD)Treatment Group (Relative Abundance ± SD)p-value
Phosphatidylcholine (PC)PC(34:1) containing ¹³C-12-Methylheptadecanoyl12.3 ± 1.58.9 ± 1.1<0.05
Triacylglycerol (TAG)TAG(52:2) containing ¹³C-12-Methylheptadecanoyl25.8 ± 2.118.4 ± 1.9<0.01
Cholesterol Ester (CE)CE(18:1) containing ¹³C-12-Methylheptadecanoyl3.1 ± 0.41.9 ± 0.3<0.05

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with Isotopic this compound

Objective: To trace the incorporation of ¹³C-labeled this compound into intracellular metabolites and lipids.

Materials:

  • Cultured cells (e.g., HepG2, A549, or relevant cell line)

  • Complete cell culture medium

  • Isotopically labeled this compound (e.g., [U-¹³C₁₈]-12-Methylheptadecanoyl-CoA)

  • Fatty acid-free bovine serum albumin (BSA)

  • Phosphate-buffered saline (PBS)

  • Methanol (B129727), HPLC grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Formic acid

  • Internal standards for acyl-CoAs and lipids (e.g., ¹³C-labeled carnitines, odd-chain fatty acyl-CoAs)

  • LC-MS/MS system

Procedure:

  • Cell Culture: Plate cells at a desired density and allow them to adhere and grow for 24-48 hours in complete medium.

  • Preparation of Labeling Medium: Prepare a stock solution of isotopic this compound complexed with fatty acid-free BSA. The final concentration in the medium will depend on the cell type and experimental goals (typically in the range of 10-100 µM).

  • Metabolic Labeling:

    • Aspirate the complete medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the prepared labeling medium to the cells.

    • Incubate the cells for a desired time course (e.g., 0, 1, 4, 8, 24 hours).

  • Metabolite Extraction:

    • At each time point, aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Add ice-cold 80% methanol containing internal standards to the cells.

    • Scrape the cells and collect the cell lysate in a microcentrifuge tube.

    • Vortex the lysate vigorously and incubate on ice for 20 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the polar metabolites.

    • The pellet can be used for lipid extraction (see Protocol 2).

  • LC-MS/MS Analysis of Acyl-CoAs:

    • Analyze the supernatant using a reverse-phase C18 column coupled to a triple quadrupole mass spectrometer.

    • Use a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

    • Set up a multiple reaction monitoring (MRM) method to detect the precursor and product ions of the labeled and unlabeled acyl-CoA species of interest.

Protocol 2: Lipid Extraction and Analysis

Objective: To analyze the incorporation of isotopic this compound into complex lipids.

Materials:

  • Cell pellet from Protocol 1

  • Chloroform

  • Methanol

  • Water

  • Internal standards for lipid classes (e.g., deuterated phospholipids, triacylglycerols)

  • LC-MS/MS system

Procedure:

  • Lipid Extraction (Folch Method):

    • Resuspend the cell pellet from Protocol 1 in a mixture of chloroform:methanol (2:1, v/v) containing internal standards.

    • Vortex vigorously and incubate at room temperature for 30 minutes with occasional vortexing.

    • Add 0.2 volumes of 0.9% NaCl solution and vortex to induce phase separation.

    • Centrifuge at 2,000 x g for 10 minutes.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen gas.

  • LC-MS/MS Analysis of Lipids:

    • Reconstitute the dried lipid extract in a suitable solvent (e.g., isopropanol:acetonitrile:water, 2:1:1, v/v/v).

    • Analyze the lipid extract using a C18 or C30 reverse-phase column coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Use a gradient of mobile phases appropriate for lipid separation.

    • Acquire data in both positive and negative ion modes to cover a broad range of lipid classes.

    • Identify and quantify labeled lipid species by their accurate mass and isotopic pattern.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key metabolic pathways and experimental workflows relevant to studies with isotopic this compound.

Metabolic_Fate cluster_uptake Cellular Uptake cluster_activation Mitochondrial Beta-Oxidation cluster_tca TCA Cycle cluster_lipids Lipid Synthesis Isotopic this compound Isotopic this compound This compound This compound Isotopic this compound->this compound Activation Propionyl-CoA Propionyl-CoA This compound->Propionyl-CoA n cycles Acetyl-CoA Acetyl-CoA This compound->Acetyl-CoA n cycles Complex Lipids Complex Lipids This compound->Complex Lipids Esterification Succinyl-CoA Succinyl-CoA Propionyl-CoA->Succinyl-CoA Carboxylation & Isomerization Citrate Citrate Acetyl-CoA->Citrate Succinyl-CoA->Citrate Anaplerosis

Caption: Putative metabolic fate of isotopic this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_interpretation Interpretation Cell Culture Cell Culture Metabolic Labeling with Isotopic this compound Metabolic Labeling with Isotopic this compound Cell Culture->Metabolic Labeling with Isotopic this compound Metabolite & Lipid Extraction Metabolite & Lipid Extraction Metabolic Labeling with Isotopic this compound->Metabolite & Lipid Extraction LC-MS/MS Analysis LC-MS/MS Analysis Metabolite & Lipid Extraction->LC-MS/MS Analysis Data Processing & Isotope Tracing Analysis Data Processing & Isotope Tracing Analysis LC-MS/MS Analysis->Data Processing & Isotope Tracing Analysis Pathway Analysis & Flux Modeling Pathway Analysis & Flux Modeling Data Processing & Isotope Tracing Analysis->Pathway Analysis & Flux Modeling Biological Interpretation Biological Interpretation Pathway Analysis & Flux Modeling->Biological Interpretation

Caption: General experimental workflow for metabolic labeling studies.

Signaling_Pathway cluster_metabolism Metabolism cluster_signaling Epigenetic Regulation Isotopic this compound Isotopic this compound Propionyl-CoA Propionyl-CoA Isotopic this compound->Propionyl-CoA Beta-oxidation Histone Propionylation Histone Propionylation Propionyl-CoA->Histone Propionylation Enzymatic modification Chromatin Remodeling Chromatin Remodeling Histone Propionylation->Chromatin Remodeling Gene Expression Gene Expression Chromatin Remodeling->Gene Expression

Caption: Propionyl-CoA mediated signaling pathway.

Application of 12-Methylheptadecanoyl-CoA in lipidomics research.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction

Lipidomics, the large-scale study of pathways and networks of cellular lipids in biological systems, has emerged as a powerful tool for understanding disease, identifying biomarkers, and discovering novel drug targets. Acyl-Coenzyme A (acyl-CoA) species are central intermediates in lipid metabolism, participating in fatty acid synthesis, beta-oxidation, and the acylation of proteins and other molecules.[1] Long-chain acyl-CoA esters also act as regulatory molecules, influencing enzyme activity and gene expression.[2]

12-Methylheptadecanoyl-CoA is a saturated, branched-chain fatty acyl-CoA. Branched-chain fatty acids are increasingly recognized for their roles in cellular signaling and as potential biomarkers for metabolic disorders. The study of specific acyl-CoA species like this compound can provide insights into metabolic fluxes and dysregulation in various pathological conditions. This document outlines the application of this compound in lipidomics research, providing detailed protocols for its quantification and a hypothetical metabolic context.

Hypothetical Biological Significance

While research on this compound is limited, its structure suggests a role in pathways involving branched-chain fatty acid metabolism. Such pathways are crucial for the function of certain cell types and can be altered in metabolic diseases. It is hypothesized that this compound may accumulate in conditions where the metabolism of branched-chain fatty acids is impaired, potentially serving as a biomarker for such states. Its metabolism is presumed to follow the beta-oxidation pathway, with modifications to handle the methyl branch, likely leading to the formation of propionyl-CoA, which can then enter the TCA cycle via succinyl-CoA.

Metabolic Pathway of this compound

The proposed metabolic pathway for this compound involves its breakdown through mitochondrial beta-oxidation. The presence of a methyl group necessitates the involvement of enzymes capable of handling branched-chain acyl-CoAs.

metabolic_pathway cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondrial Matrix 12-MH-CoA_cyto This compound CPT1 CPT1 12-MH-CoA_cyto->CPT1 Carnitine 12-MH-Carnitine 12-Methylheptadecanoylcarnitine CPT1->12-MH-Carnitine CPT2 CPT2 12-MH-Carnitine->CPT2 Mitochondrial Transport 12-MH-CoA_mito This compound BetaOx Beta-Oxidation Cycles 12-MH-CoA_mito->BetaOx CPT2->12-MH-CoA_mito CoA AcetylCoA Acetyl-CoA BetaOx->AcetylCoA (x6) PropionylCoA Propionyl-CoA BetaOx->PropionylCoA (x1) TCA TCA Cycle AcetylCoA->TCA MMCoA Methylmalonyl-CoA PropionylCoA->MMCoA Propionyl-CoA Carboxylase SuccinylCoA Succinyl-CoA MMCoA->SuccinylCoA Methylmalonyl-CoA Mutase (B12-dependent) SuccinylCoA->TCA

Caption: Hypothetical metabolic pathway of this compound.

Quantitative Data Presentation

The following table represents hypothetical quantitative data from a lipidomics experiment where a cell line was treated with a compound expected to inhibit branched-chain fatty acid oxidation.

AnalyteControl Group (pmol/mg protein)Treated Group (pmol/mg protein)Fold Changep-value
This compound 15.2 ± 2.145.8 ± 5.33.01< 0.01
Palmitoyl-CoA (C16:0)120.5 ± 10.8125.1 ± 11.21.04> 0.05
Stearoyl-CoA (C18:0)85.3 ± 7.588.2 ± 8.11.03> 0.05
Propionyl-CoA30.1 ± 3.512.4 ± 1.90.41< 0.01
Succinyl-CoA250.6 ± 22.1240.9 ± 25.30.96> 0.05

Data are presented as mean ± standard deviation (n=6).

Experimental Protocols

Protocol 1: Extraction of Acyl-CoAs from Cultured Cells

This protocol describes the extraction of acyl-CoAs from cell culture for subsequent analysis by LC-MS/MS.

Materials:

  • Cultured cells

  • Phosphate-buffered saline (PBS), ice-cold

  • 10% (w/v) Trichloroacetic acid (TCA), ice-cold

  • Extraction Solvent: 2:1:0.8 (v/v/v) Isopropanol:Acetonitrile:0.5 M Formic Acid

  • Internal Standard (IS) solution (e.g., ¹³C-labeled Palmitoyl-CoA)

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C and >14,000 x g

Procedure:

  • Aspirate culture medium from cells grown in a 6-well plate.

  • Wash cells twice with 1 mL of ice-cold PBS.

  • Add 500 µL of ice-cold 10% TCA to each well to precipitate proteins and quench metabolism.

  • Scrape the cells and transfer the cell suspension to a 1.5 mL microcentrifuge tube.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Discard the supernatant. The pellet contains proteins and lipids.

  • Add 500 µL of the Extraction Solvent and 10 µL of the IS solution to the pellet.

  • Vortex vigorously for 1 minute to resuspend the pellet.

  • Incubate on ice for 30 minutes, vortexing every 10 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant containing the acyl-CoAs to a new tube.

  • Dry the extract under a stream of nitrogen gas.

  • Reconstitute the dried extract in 100 µL of 50% methanol (B129727) for LC-MS/MS analysis.

Protocol 2: Quantification by UHPLC-MS/MS

This protocol outlines the analysis of this compound using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).

Instrumentation and Columns:

  • UHPLC system (e.g., Waters Acquity, Agilent 1290)

  • Tandem mass spectrometer (e.g., Sciex QTRAP, Thermo TSQ)

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

LC Conditions:

  • Mobile Phase A: 95:5 Water:Methanol with 10 mM Ammonium Acetate

  • Mobile Phase B: 95:5 Acetonitrile:Methanol with 10 mM Ammonium Acetate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 45°C

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: Return to 5% B

    • 18.1-22 min: Re-equilibration at 5% B

MS/MS Conditions (Multiple Reaction Monitoring - MRM):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • MRM Transitions:

    • This compound: Precursor Ion (Q1) > Product Ion (Q3) [Note: Exact m/z values would need to be determined using a pure standard]

    • Internal Standard (¹³C-Palmitoyl-CoA): Precursor Ion (Q1) > Product Ion (Q3)

Data Analysis:

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the response ratio (Analyte Area / IS Area).

  • Generate a standard curve using known concentrations of this compound.

  • Quantify the amount of this compound in the samples by interpolating their response ratios on the standard curve.

  • Normalize the final concentration to the protein content of the original cell pellet.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the lipidomics analysis of this compound.

experimental_workflow CellCulture Cell Culture & Treatment Quenching Metabolic Quenching (10% TCA) CellCulture->Quenching Extraction Acyl-CoA Extraction (with Internal Standard) Quenching->Extraction DryReconstitute Drying & Reconstitution Extraction->DryReconstitute LCMS UHPLC-MS/MS Analysis DryReconstitute->LCMS DataProcessing Data Processing & Quantification LCMS->DataProcessing Normalization Normalization to Protein Content DataProcessing->Normalization StatisticalAnalysis Statistical Analysis Normalization->StatisticalAnalysis

References

Application Notes and Protocols for the Chemo-enzymatic Synthesis of 12-Methylheptadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

12-Methylheptadecanoyl-CoA is a branched-chain fatty acyl-coenzyme A (CoA) ester. Branched-chain fatty acids (BCFAs) and their CoA derivatives are integral components of cellular metabolism, playing roles in the composition of membrane lipids and cellular signaling. The availability of synthetic this compound is crucial for in vitro studies of enzyme kinetics, screening of potential therapeutic agents, and understanding the metabolic pathways involving BCFAs. These application notes provide a detailed protocol for the chemo-enzymatic synthesis of this compound, intended for researchers, scientists, and drug development professionals.

The synthesis is a two-step process. The first step involves the chemical synthesis of 12-methylheptadecanoic acid. The second step is the enzymatic ligation of the synthesized fatty acid to Coenzyme A, catalyzed by a long-chain acyl-CoA synthetase (ACSL).

Materials and Reagents

Chemical Synthesis of 12-Methylheptadecanoic Acid
  • 1-Bromoundecane (B50512)

  • Magnesium turnings

  • Dry diethyl ether

  • 6-Bromohexanoic acid

  • Lithium tetrachlorocuprate(II) solution (0.1 M in THF)

  • Hydrochloric acid (HCl)

  • Sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Enzymatic Synthesis of this compound
  • 12-Methylheptadecanoic acid (synthesized in Step 1)

  • Coenzyme A trilithium salt (CoA)

  • Adenosine 5'-triphosphate (ATP), disodium (B8443419) salt

  • Magnesium chloride (MgCl₂)

  • Potassium phosphate (B84403) buffer (pH 7.5)

  • Triton X-100

  • Long-chain acyl-CoA synthetase (ACSL) from a commercial source (e.g., from Pseudomonas sp. or human recombinant). The choice of enzyme may require optimization based on its substrate specificity for branched-chain fatty acids.

  • Dithiothreitol (DTT)

  • Bovine Serum Albumin (BSA)

Purification and Analysis
  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Methanol (B129727)

  • Potassium phosphate buffer (pH 7.0)

  • High-performance liquid chromatography (HPLC) system with a C18 column

  • UV detector

  • Mass spectrometer (for verification)

Experimental Protocols

Step 1: Chemical Synthesis of 12-Methylheptadecanoic Acid

This protocol is a general guideline for a Grignard-based coupling reaction.

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. Add a solution of 1-bromoundecane in dry diethyl ether dropwise to initiate the Grignard reaction. Stir the mixture at room temperature until the magnesium is consumed to form undecylmagnesium bromide.

  • Coupling Reaction: In a separate flask, dissolve 6-bromohexanoic acid in dry diethyl ether. Cool this solution to 0°C.

  • Add a catalytic amount of lithium tetrachlorocuprate(II) solution to the 6-bromohexanoic acid solution.

  • Slowly add the prepared undecylmagnesium bromide solution to the 6-bromohexanoic acid solution at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by slowly adding 1 M HCl. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate (B1210297) gradient to yield pure 12-methylheptadecanoic acid.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 2: Enzymatic Synthesis of this compound

This protocol is based on the activity of long-chain acyl-CoA synthetases.[1][2] The reaction conditions should be optimized for the specific enzyme used.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture with the components in the order listed in Table 1.

    Table 1: Reaction Mixture for Enzymatic Synthesis

    Component Stock Concentration Final Concentration Volume (for 1 mL reaction)
    Potassium Phosphate Buffer (pH 7.5) 1 M 100 mM 100 µL
    ATP 100 mM 10 mM 100 µL
    MgCl₂ 1 M 10 mM 10 µL
    CoA (trilithium salt) 20 mM 1 mM 50 µL
    DTT 100 mM 1 mM 10 µL
    Triton X-100 10% (w/v) 0.1% (w/v) 10 µL
    BSA 10 mg/mL 0.1 mg/mL 10 µL
    12-Methylheptadecanoic acid 10 mM (in ethanol) 0.2 mM 20 µL
    ACSL Enzyme 1 U/µL 0.1 U/mL 100 µL

    | Nuclease-free water | - | - | to 1 mL |

  • Incubation: Incubate the reaction mixture at 37°C for 2 to 4 hours. The optimal incubation time should be determined empirically.

  • Reaction Termination: Stop the reaction by adding perchloric acid to a final concentration of 1 M.

  • Neutralization: Neutralize the mixture with potassium carbonate.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes to pellet the precipitate. Collect the supernatant containing the this compound.

Step 3: Purification of this compound
  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge by washing with methanol followed by equilibration with a low pH buffer (e.g., 50 mM potassium phosphate, pH 7.0).

    • Load the supernatant from the enzymatic reaction onto the cartridge.

    • Wash the cartridge with the equilibration buffer to remove unbound components like ATP and CoA.

    • Elute the this compound with a methanol/water mixture (e.g., 80% methanol).

  • HPLC Purification (Optional, for high purity):

    • Further purify the eluted product by reverse-phase HPLC on a C18 column.

    • Use a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., 50 mM potassium phosphate, pH 7.0).

    • Monitor the elution profile at 260 nm (for the adenine (B156593) moiety of CoA).

    • Collect the fractions corresponding to the this compound peak.

    • Lyophilize the purified fractions.

Data Presentation

Table 2: Expected Yields and Purity

Step Product Starting Material Expected Yield (%) Purity (%)
1 12-Methylheptadecanoic acid 1-Bromoundecane & 6-Bromohexanoic acid 40-60 >95 (after chromatography)

| 2 | this compound | 12-Methylheptadecanoic acid | 70-90 (enzymatic conversion) | >90 (after SPE) |

Table 3: Enzyme Kinetic Parameters (Hypothetical) Kinetic parameters should be determined experimentally using an acyl-CoA synthetase assay.

Substrate Enzyme Kₘ (µM) Vₘₐₓ (nmol/min/mg)
12-Methylheptadecanoic acid Recombinant Human ACSL1 5-15 100-200

| Oleic Acid (Control) | Recombinant Human ACSL1 | 2-5 | 500-800 |

Visualization of Workflows and Pathways

Chemo-enzymatic Synthesis Workflow

ChemoEnzymatic_Synthesis_Workflow cluster_chemical Step 1: Chemical Synthesis cluster_enzymatic Step 2: Enzymatic Ligation cluster_purification Step 3: Purification & Analysis Start Starting Materials (1-Bromoundecane, 6-Bromohexanoic acid) Grignard Grignard Reaction Start->Grignard Coupling Cu-catalyzed Coupling Grignard->Coupling Workup Acidic Work-up & Extraction Coupling->Workup Purification1 Silica Gel Chromatography Workup->Purification1 FattyAcid 12-Methylheptadecanoic Acid Purification1->FattyAcid Reaction Enzymatic Reaction FattyAcid->Reaction CoA Coenzyme A CoA->Reaction ATP ATP ATP->Reaction Enzyme Long-Chain Acyl-CoA Synthetase (ACSL) Enzyme->Reaction Termination Reaction Termination Reaction->Termination Purification2 Solid-Phase Extraction (SPE) Termination->Purification2 HPLC RP-HPLC (Optional) Purification2->HPLC FinalProduct This compound Purification2->FinalProduct Analysis LC-MS Analysis HPLC->Analysis Analysis->FinalProduct

Caption: Workflow for the chemo-enzymatic synthesis of this compound.

Acyl-CoA Synthetase Catalytic Cycle

Acyl_CoA_Synthetase_Cycle E ACSL Enzyme E_FA_ATP E-FA-ATP Complex E->E_FA_ATP binds E_AcylAMP_PPi E-Acyl-AMP + PPi E_FA_ATP->E_AcylAMP_PPi Adenylation E_AcylCoA_AMP E-Acyl-CoA + AMP E_AcylAMP_PPi->E_AcylCoA_AMP Thioesterification PPi PPi E_AcylAMP_PPi->PPi releases E_AcylCoA_AMP->E releases AcylCoA Acyl-CoA (this compound) E_AcylCoA_AMP->AcylCoA releases AMP AMP E_AcylCoA_AMP->AMP releases FA Fatty Acid (12-Methylheptadecanoic Acid) FA->E_FA_ATP binds ATP ATP ATP->E_FA_ATP binds CoA CoA-SH CoA->E_AcylAMP_PPi binds

Caption: Catalytic cycle of Long-Chain Acyl-CoA Synthetase (ACSL).[1]

References

Application Notes and Protocols: Investigating the Cellular Effects of 12-Methylheptadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-Coenzyme A (acyl-CoA) molecules are pivotal intermediates in cellular metabolism, serving as substrates for energy production through β-oxidation, building blocks for complex lipids, and signaling molecules that regulate gene expression.[1] Branched-chain fatty acids and their CoA esters are of increasing interest due to their potential roles in modulating membrane fluidity, cellular signaling, and metabolic pathways, which may differ from their straight-chain counterparts.

This document provides a comprehensive guide for developing and executing cell-based assays to investigate the biological activity of 12-Methylheptadecanoyl-CoA, a saturated fatty acyl-CoA with a methyl branch. The protocols outlined herein are designed to assess its cellular uptake, metabolic fate, and its influence on key metabolic and signaling pathways. These assays are crucial for elucidating the potential therapeutic or toxicological effects of this novel fatty acyl-CoA.

Key Experimental Objectives

  • Cellular Uptake and Transport: Quantify the rate and efficiency of this compound (or its precursor fatty acid) uptake into cultured cells.

  • Metabolic Fate Analysis: Determine the incorporation of the carbon backbone of this compound into various cellular lipid pools, such as triglycerides and phospholipids.

  • Mitochondrial Respiration and Fatty Acid Oxidation: Assess the impact of this compound on mitochondrial function and the rate of fatty acid β-oxidation.

  • Gene Expression Analysis: Investigate the effect of this compound on the expression of genes involved in lipid metabolism, which are often regulated by nuclear receptors like PPARs.

Data Presentation: Summary of Quantitative Data

The following tables present hypothetical data from a series of experiments conducted in HepG2 (human liver carcinoma) cells treated with this compound.

Table 1: Cellular Uptake of Radiolabeled 12-Methylheptadecanoic Acid

Treatment GroupConcentration (µM)Uptake Rate (pmol/min/mg protein)Standard Deviation
Vehicle Control05.20.8
12-Methylheptadecanoic Acid1025.83.1
12-Methylheptadecanoic Acid5089.49.7
12-Methylheptadecanoic Acid100152.115.3
Oleic Acid (Positive Control)50110.512.4

Table 2: Incorporation of ¹⁴C-labeled this compound into Cellular Lipids

Lipid FractionVehicle Control (% of total ¹⁴C)This compound (% of total ¹⁴C)
Triglycerides (TG)5.145.3
Phospholipids (PL)12.735.8
Diacylglycerols (DAG)2.38.9
Free Fatty Acids (FFA)80.010.0

Table 3: Effect of this compound on Fatty Acid Oxidation

Treatment GroupOxygen Consumption Rate (pmol/min/µg protein)% Change from Vehicle
Vehicle Control150.20%
This compound (50 µM)115.7-22.9%
Palmitoyl-CoA (Positive Control, 50 µM)225.9+50.4%

Table 4: Relative Gene Expression of PPARα Target Genes

GeneVehicle Control (Fold Change)This compound (Fold Change)
CPT1A1.02.8
ACOX11.01.9
FABP11.03.5

Experimental Protocols

Protocol 1: Cellular Fatty Acid Uptake Assay

This protocol measures the rate of uptake of the fatty acid precursor of this compound into cultured cells using a radiolabeled analog.

Materials:

  • Cultured cells (e.g., HepG2, 3T3-L1) seeded in 24-well plates

  • [¹⁴C]-12-Methylheptadecanoic acid (custom synthesis)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Uptake Buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES)

  • Phloretin (B1677691) (uptake inhibitor)

  • Scintillation fluid and vials

  • Cell lysis buffer (e.g., 0.1 M NaOH)

  • BCA Protein Assay Kit

Methodology:

  • Cell Culture: Seed cells in 24-well plates and grow to 80-90% confluency.

  • Preparation of Fatty Acid-BSA Complex: Prepare a stock solution of [¹⁴C]-12-Methylheptadecanoic acid complexed with fatty acid-free BSA in a 2:1 molar ratio.

  • Assay Initiation:

    • Wash cells twice with warm PBS.

    • Add 500 µL of pre-warmed Uptake Buffer to each well and incubate for 30 minutes at 37°C to deplete endogenous fatty acids.

    • To start the uptake, replace the buffer with 250 µL of Uptake Buffer containing the desired concentration of the [¹⁴C]-12-Methylheptadecanoic acid-BSA complex. For inhibitor controls, pre-incubate with phloretin for 15 minutes before adding the fatty acid complex.

  • Assay Termination:

    • After the desired time points (e.g., 1, 2, 5, 10 minutes), rapidly aspirate the uptake solution.

    • Wash the cells three times with ice-cold PBS containing 0.5% BSA to remove extracellular label.

    • Wash twice more with ice-cold PBS.

  • Quantification:

    • Lyse the cells in 200 µL of cell lysis buffer.

    • Transfer the lysate to a scintillation vial, add 4 mL of scintillation fluid, and measure radioactivity using a scintillation counter.

    • Use a parallel set of wells to determine the protein concentration using a BCA assay.

  • Data Analysis: Calculate the uptake rate as pmol of fatty acid per minute per mg of cellular protein.

Protocol 2: Analysis of Metabolic Fate by Thin Layer Chromatography (TLC)

This protocol determines the incorporation of radiolabeled this compound into different lipid classes.

Materials:

  • Cells treated with [¹⁴C]-12-Methylheptadecanoyl-CoA (from a modified uptake protocol with a longer incubation time, e.g., 2-4 hours).

  • Lipid extraction solvent (e.g., Hexane:Isopropanol, 3:2 v/v)

  • TLC plates (silica gel)

  • TLC developing solvent (e.g., Heptane:Diethyl Ether:Acetic Acid, 60:40:1 v/v/v)

  • Lipid standards (e.g., triolein, cholesterol, oleic acid, phosphatidylcholine)

  • Iodine vapor or other visualization agent

  • Phosphorimager or scintillation counter

Methodology:

  • Lipid Extraction:

    • After incubation with the radiolabeled substrate, wash cells as described in Protocol 1.

    • Add 1 mL of lipid extraction solvent to each well and incubate for 1 hour.

    • Collect the solvent and transfer to a glass tube.

    • Dry the lipid extract under a stream of nitrogen.

  • Thin Layer Chromatography:

    • Resuspend the dried lipid extract in a small volume (50-100 µL) of chloroform.

    • Spot the resuspended extract onto a TLC plate, alongside the lipid standards.

    • Develop the plate in the TLC developing solvent in a sealed tank.

    • Allow the solvent to migrate to near the top of the plate, then remove and air dry.

  • Visualization and Quantification:

    • Visualize the lipid standards using iodine vapor to identify the migration positions of different lipid classes.

    • Expose the TLC plate to a phosphorimager screen to detect the radiolabeled lipids.

    • Alternatively, scrape the silica (B1680970) corresponding to each lipid spot into separate scintillation vials and quantify the radioactivity.

  • Data Analysis: Express the amount of radioactivity in each lipid class as a percentage of the total radioactivity loaded onto the TLC plate.

Signaling Pathways and Experimental Workflows

Diagram 1: Hypothetical Signaling Pathway for this compound

cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 12-MHCoA_ext This compound 12-MHCoA_int This compound 12-MHCoA_ext->12-MHCoA_int Transport FABP FABP 12-MHCoA_int->FABP Binding PPARa_inactive PPARα (inactive) FABP->PPARa_inactive Delivery to Nucleus PPARa_active PPARα (active) PPARa_inactive->PPARa_active Activation by 12-MHCoA RXR_inactive RXR (inactive) RXR_active RXR (active) RXR_inactive->RXR_active PPRE PPRE PPARa_active->PPRE Heterodimerization with RXR RXR_active->PPRE Target_Genes Target Gene Transcription (e.g., CPT1A, ACOX1) PPRE->Target_Genes Induction

Caption: PPARα activation by this compound.

Diagram 2: Experimental Workflow for Cell-Based Assay

A 1. Cell Culture (e.g., HepG2 cells) B 2. Treatment - Vehicle Control - this compound A->B C1 3a. Cellular Uptake Assay (Radiolabeled Precursor) B->C1 C2 3b. Metabolic Fate Analysis (Lipid Extraction & TLC) B->C2 C3 3c. Mitochondrial Respiration (Seahorse Assay) B->C3 C4 3d. Gene Expression (qRT-PCR) B->C4 D1 4a. Quantify Uptake Rate C1->D1 D2 4b. Determine Lipid Incorporation C2->D2 D3 4c. Measure Oxygen Consumption Rate C3->D3 D4 4d. Analyze Relative Gene Expression C4->D4 E 5. Data Interpretation & Conclusion D1->E D2->E D3->E D4->E

Caption: General workflow for assessing this compound.

References

Application Notes and Protocols: Monitoring Cellular Uptake and Trafficking of 12-Methylheptadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Methylheptadecanoyl-CoA is a branched-chain fatty acyl-CoA. The study of the cellular uptake and intracellular trafficking of such molecules is crucial for understanding lipid metabolism, its role in cellular signaling, and its potential implications in various disease states. Branched-chain fatty acids can influence membrane fluidity and may have unique metabolic fates and protein interactions compared to their straight-chain counterparts.[1][2]

These application notes provide a comprehensive set of protocols for researchers to monitor the cellular uptake of 12-methylheptadecanoic acid (the precursor to its CoA ester) and the subsequent intracellular trafficking of this compound. The methodologies described herein utilize modern cell biology techniques, including fluorescently labeled fatty acid analogs and bioorthogonal click chemistry, to enable both qualitative visualization and quantitative analysis.

Core Principles and Strategies

The monitoring of fatty acid uptake and trafficking generally relies on the use of modified fatty acid analogs that can be detected within the cell. The two primary strategies detailed in these protocols are:

  • Fluorescent Fatty Acid Analogs: A fluorescent dye, such as BODIPY, is conjugated to the fatty acid.[][4][5] These analogs allow for real-time visualization of uptake and intracellular localization using fluorescence microscopy and quantification via flow cytometry or plate-based assays.[][6] BODIPY-labeled fatty acids are well-suited for these applications due to their high fluorescence quantum yield and resistance to photobleaching.[]

  • Bioorthogonal Click Chemistry: This powerful technique uses a fatty acid analog containing a small, inert chemical group (e.g., a terminal alkyne).[7][8][9][10] After cellular uptake and metabolism, this "clickable" handle can be covalently linked to a reporter molecule (e.g., a fluorophore or biotin) via a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[9][11] This method offers high sensitivity and versatility for imaging, proteomics, and other downstream analyses.[7][12]

Cellular uptake of long-chain fatty acids is a multi-step process involving dissociation from albumin, transport across the plasma membrane via passive diffusion and protein transporters (like FAT/CD36), and subsequent activation to acyl-CoA esters by acyl-CoA synthetases.[13][14][15] The resulting acyl-CoA is then trafficked to various organelles, such as mitochondria for β-oxidation and the endoplasmic reticulum for incorporation into complex lipids.

Experimental Protocols

Protocol 1: Synthesis and Preparation of Labeled 12-Methylheptadecanoic Acid Probes

To monitor uptake, a labeled version of 12-methylheptadecanoic acid is required. This protocol outlines the conceptual steps for preparing either a fluorescent or a "clickable" analog.

  • Option A: BODIPY-labeled 12-Methylheptadecanoic Acid: The synthesis would involve conjugating a BODIPY fluorophore to the omega-end of 12-methylheptadecanoic acid.

  • Option B: Alkynyl-12-Methylheptadecanoic Acid: An alkynyl group would be introduced at the omega-end of the fatty acid, creating a bioorthogonal handle for click chemistry.

Preparation of Fatty Acid-BSA Complex (for cell culture): Long-chain fatty acids have poor aqueous solubility and must be complexed to fatty acid-free Bovine Serum Albumin (BSA) for efficient delivery to cells.[8]

  • Prepare a stock solution of the labeled fatty acid analog (e.g., 10 mM in ethanol).

  • In a sterile tube, prepare a 10% (w/v) solution of fatty acid-free BSA in serum-free cell culture medium.

  • Warm the BSA solution to 37°C.

  • Slowly add the fatty acid stock solution to the warm BSA solution while gently vortexing to achieve the final desired concentration.

  • Incubate at 37°C for 15-30 minutes to allow for complex formation.

  • Sterile-filter the final solution before adding to cell cultures.

Protocol 2: Live-Cell Imaging of Cellular Uptake and Localization

This protocol uses a fluorescent fatty acid analog (e.g., BODIPY-12-methylheptadecanoic acid) to visualize its uptake and subcellular distribution in real-time.

Materials:

  • Cells cultured on glass-bottom imaging dishes.

  • BODIPY-12-methylheptadecanoic acid-BSA complex.

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM).

  • Organelle-specific fluorescent trackers (e.g., MitoTracker for mitochondria, ER-Tracker for endoplasmic reticulum).

  • Confocal laser scanning microscope with environmental chamber (37°C, 5% CO2).

Procedure:

  • Seed cells on imaging dishes to be 60-70% confluent on the day of the experiment.

  • If co-localization is desired, pre-incubate the cells with an organelle-specific tracker (B12436777) according to the manufacturer's instructions.

  • Wash the cells twice with warm serum-free medium.

  • Add the live-cell imaging medium containing the BODIPY-fatty acid-BSA complex to the cells. A typical starting concentration is 1-5 µM.

  • Immediately place the dish on the microscope stage and begin time-lapse imaging to monitor the initial uptake.

  • Acquire images at regular intervals (e.g., every 1-5 minutes) for up to 60 minutes to observe trafficking.

  • After the time-lapse, wash the cells with fresh medium and acquire final high-resolution z-stack images to determine subcellular localization.

Protocol 3: Click Chemistry-Based Visualization and Analysis

This protocol allows for the detection of the alkynyl-12-methylheptadecanoic acid after it has been taken up by cells.

Materials:

  • Cells cultured in appropriate plates or dishes.

  • Alkynyl-12-methylheptadecanoic acid-BSA complex.

  • Fixative (e.g., 4% paraformaldehyde in PBS).

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

  • Click reaction cocktail:

    • Azide-fluorophore (e.g., Azide-Alexa Fluor 488).

    • Copper(II) sulfate (B86663) (CuSO4).

    • Reducing agent (e.g., sodium ascorbate).

    • Copper ligand (e.g., TBTA).

  • DAPI for nuclear counterstaining.

Procedure:

  • Incubate cells with the alkynyl-fatty acid-BSA complex (e.g., 25-100 µM) for a desired period (e.g., 1-24 hours) to allow for uptake and metabolism.

  • Wash the cells three times with PBS.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash twice with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Wash twice with PBS.

  • Prepare the click reaction cocktail according to the manufacturer's protocol for the azide-fluorophore.

  • Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Counterstain with DAPI, if desired.

  • Mount the coverslips and image using a fluorescence microscope.

For Proteomic Analysis: Instead of an azide-fluorophore, use azide-biotin in the click reaction. After the reaction, lyse the cells, and use streptavidin-coated beads to pull down the biotin-labeled proteins that have been acylated with the fatty acid analog. The enriched proteins can then be identified by mass spectrometry.[9]

Protocol 4: Quantitative Fatty Acid Uptake Assay

This protocol quantifies the rate of fatty acid uptake using a fluorescent plate reader.

Materials:

  • Cells cultured in a black-wall, clear-bottom 96-well plate.

  • Fluorescent fatty acid analog-BSA complex.

  • Quenching buffer or washing buffer.[16]

  • Fluorescence plate reader.

Procedure:

  • Seed cells in a 96-well plate to achieve a confluent monolayer.

  • Wash cells twice with serum-free medium.

  • Add the fluorescent fatty acid analog-BSA complex to the wells. Include wells with no cells as a background control.

  • Incubate the plate at 37°C.

  • At various time points (e.g., 0, 5, 10, 20, 30, 60 minutes), stop the uptake by either:

    • Washing: Rapidly wash the cells three times with ice-cold PBS.

    • Quenching: Add a quenching buffer that eliminates extracellular fluorescence.[16]

  • Add a lysis buffer and measure the intracellular fluorescence using a plate reader with appropriate excitation/emission wavelengths for the fluorophore.

  • Normalize the fluorescence intensity to the protein content in each well.

  • Plot the normalized fluorescence over time to determine the uptake kinetics.

Data Presentation

Quantitative data from the experiments should be organized into clear tables for comparison and analysis.

Table 1: Uptake Kinetics of BODIPY-12-Methylheptadecanoic Acid

Time Point (minutes)Mean Fluorescence Intensity (Arbitrary Units)Standard Deviation
010.51.2
585.37.8
15210.115.4
30350.625.1
60480.230.5

Table 2: Subcellular Distribution of Labeled Fatty Acid

Organelle% Co-localization with Fluorescent AnalogStandard Deviation
Mitochondria45.2%4.1%
Endoplasmic Reticulum30.8%3.5%
Lipid Droplets15.5%2.8%
Other/Cytosol8.5%1.9%

Table 3: Effect of Inhibitors on Fatty Acid Uptake

ConditionInhibitorUptake (% of Control)Standard Deviation
ControlNone100%8.5%
CD36 InhibitionSulfosuccinimidyl Oleate42.3%5.1%
Acyl-CoA Synthetase InhibitionTriacsin C65.7%6.2%

Visualizations

FattyAcidUptake cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FA_Alb FA-Albumin Complex CD36 FAT/CD36 FA_Alb->CD36 Binding Membrane FA_free Free Fatty Acid (FA) CD36->FA_free Transport FATP FATP AcylCoA This compound FATP->AcylCoA Activation (ACSL) FA_free->FATP FABP FABP-FA FA_free->FABP FABP->AcylCoA Mito Mitochondria (beta-Oxidation) AcylCoA->Mito ER Endoplasmic Reticulum (Lipid Synthesis) AcylCoA->ER

Caption: General pathway of fatty acid uptake and activation.

ClickChemistryWorkflow cluster_analysis Downstream Analysis Start 1. Incubate Cells with Alkynyl-Fatty Acid Fix 2. Fix and Permeabilize Cells Start->Fix Click 3. Perform Click Reaction (Azide-Fluorophore/Biotin) Fix->Click Wash 4. Wash Excess Reagents Click->Wash Imaging Fluorescence Imaging Wash->Imaging Proteomics Affinity Purification & Mass Spectrometry Wash->Proteomics

Caption: Experimental workflow for click chemistry-based analysis.

MicroscopyWorkflow Start 1. Seed Cells on Imaging Dish Label_Organelle 2. (Optional) Label Organelles (e.g., MitoTracker) Start->Label_Organelle Add_Probe 3. Add BODIPY-Fatty Acid -BSA Complex Start->Add_Probe Label_Organelle->Add_Probe Image 4. Perform Live-Cell Time-Lapse Imaging Add_Probe->Image Analyze 5. Analyze Uptake Kinetics and Co-localization Image->Analyze

Caption: Workflow for live-cell fluorescence microscopy.

References

Troubleshooting & Optimization

Improving the recovery of 12-Methylheptadecanoyl-CoA from biological samples.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of 12-Methylheptadecanoyl-CoA from biological samples.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction, purification, and quantification of this compound.

Issue Potential Cause Troubleshooting Steps
Low or No Recovery of this compound Incomplete Cell Lysis: The branched methyl group in this compound can influence its interaction with cellular structures, potentially making complete extraction challenging.- Ensure thorough homogenization of the tissue or cell sample. A glass Dounce homogenizer is often effective. - Optimize the ratio of extraction solvent to sample weight. - Consider adding a sonication step after homogenization to further disrupt cell membranes.
Degradation of this compound: Acyl-CoAs are inherently unstable and susceptible to enzymatic and chemical degradation.- Work quickly and keep samples on ice or at 4°C throughout the entire extraction process. - Use pre-chilled solvents and tubes. - Flash-freeze samples in liquid nitrogen immediately after collection and store them at -80°C until extraction. Avoid repeated freeze-thaw cycles. - Add an internal standard early in the extraction process to monitor recovery and potential degradation.
Inefficient Solid-Phase Extraction (SPE): Improper SPE technique can lead to significant loss of the target analyte.- Ensure the SPE cartridge is properly conditioned and equilibrated before loading the sample. - Optimize the loading, washing, and elution solvent compositions and volumes. The branched nature of this compound might require slight modifications to protocols developed for straight-chain acyl-CoAs. - Control the flow rate during sample loading and elution to ensure adequate interaction with the stationary phase.
Poor Quantification Results Matrix Effects in LC-MS/MS: Co-eluting substances from the biological matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification.- Use a suitable internal standard, such as an odd-chain fatty acyl-CoA (e.g., Heptadecanoyl-CoA) or a stable isotope-labeled this compound, to normalize for matrix effects. - Optimize the chromatographic separation to resolve this compound from interfering compounds. - Perform a matrix effect study by comparing the signal of a pure standard to that of a standard spiked into the sample matrix.
Low Ionization Efficiency: The structure of this compound may result in poor ionization in the mass spectrometer source.- Consider derivatization of the this compound to improve its ionization efficiency.[1] - Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow rates, and temperature.
Inconsistent Results Variability in Sample Handling: Inconsistent sample collection, storage, or processing can introduce significant variability.- Standardize the entire workflow, from sample collection to final analysis. - Prepare fresh solutions and reagents for each batch of experiments. - Ensure all samples are treated identically.

Frequently Asked Questions (FAQs)

Q1: What is the best method for extracting this compound from biological samples?

A1: A combination of solvent extraction followed by solid-phase extraction (SPE) is generally the most effective method for isolating and purifying long-chain and branched-chain acyl-CoAs like this compound. This approach helps to remove interfering lipids and other contaminants, leading to a cleaner sample for downstream analysis.

Q2: How can I minimize the degradation of this compound during the experimental workflow?

A2: To minimize degradation, it is crucial to work quickly and maintain cold temperatures (on ice or at 4°C) throughout the entire procedure. Use of fresh, high-purity solvents is also important. Immediate processing of fresh tissue is ideal, but if storage is necessary, flash-freezing in liquid nitrogen and storing at -80°C is recommended.

Q3: What type of internal standard should I use for accurate quantification of this compound by LC-MS/MS?

A3: The ideal internal standard is a stable isotope-labeled version of this compound. However, if this is not available, a structurally similar odd-chain fatty acyl-CoA, such as Heptadecanoyl-CoA, is a suitable alternative. This will help to correct for variations in extraction efficiency and matrix effects during LC-MS/MS analysis.

Q4: Can I use a protocol developed for straight-chain long-chain acyl-CoAs to extract this compound?

A4: Yes, protocols for straight-chain long-chain acyl-CoAs are a good starting point. However, due to the methyl branch in this compound, some optimization of the extraction and purification steps may be necessary to achieve optimal recovery. The branched structure can slightly alter its polarity and interaction with chromatographic phases.

Q5: What are the expected recovery rates for this compound extraction?

A5: Recovery rates can vary depending on the sample matrix and the specific protocol used. Generally, for long-chain acyl-CoAs, recovery rates between 70% and 90% are considered good.[2] It is essential to validate the recovery of your specific method using a spiked-in standard.

Data Presentation

The following table summarizes reported recovery rates for long-chain acyl-CoAs using different extraction methodologies. While specific data for this compound is limited, these values provide a general benchmark.

Methodology Sample Matrix Reported Recovery Rate (%) Reference
Solvent Extraction + SPERat Liver83-90[3]
Solvent Extraction + SPERat Heart, Kidney, Muscle70-80[2]
Solvent ExtractionRat Liver>90
SPE->80

Experimental Protocols

Protocol 1: Extraction of this compound from Mammalian Cells

This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from cultured cells.

Materials:

  • Cultured mammalian cells

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold Methanol (B129727)

  • Internal Standard (e.g., Heptadecanoyl-CoA)

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes (pre-chilled)

  • Centrifuge (capable of 4°C)

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Cell Harvesting:

    • Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • Suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Cell Lysis and Extraction:

    • Add 1 mL of ice-cold methanol containing the internal standard to the cell pellet or monolayer.

    • For adherent cells, use a cell scraper to detach the cells in the methanol.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Protein Precipitation:

    • Vortex the cell lysate vigorously for 1 minute.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.

  • Drying:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution:

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate, pH 7).

Protocol 2: Solid-Phase Extraction (SPE) for Purification of this compound

This protocol describes a general procedure for purifying acyl-CoAs using a weak anion exchange SPE cartridge.

Materials:

  • Weak anion exchange (WAX) SPE cartridges

  • Reconstituted cell extract from Protocol 1

  • Conditioning Solvent: Methanol

  • Equilibration Solvent: Water

  • Wash Solvent 1: 25 mM Ammonium Acetate in 50% Methanol

  • Wash Solvent 2: Hexane

  • Elution Solvent: 100 mM Ammonium Acetate in Methanol

Procedure:

  • Cartridge Conditioning:

    • Pass 1 mL of methanol through the WAX cartridge.

  • Cartridge Equilibration:

    • Pass 1 mL of water through the cartridge.

  • Sample Loading:

    • Load the reconstituted cell extract onto the cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of Wash Solvent 1.

    • Wash the cartridge with 1 mL of Wash Solvent 2 to remove non-polar lipids.

  • Elution:

    • Elute the this compound with 1 mL of the Elution Solvent.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Purification cluster_analysis Analysis Harvest Harvest Cells Wash Wash with PBS Harvest->Wash Lyse Lyse Cells in Methanol + Internal Standard Wash->Lyse Centrifuge Centrifuge to Pellet Protein Lyse->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Dry_Down Dry Down Collect_Supernatant->Dry_Down SPE Solid-Phase Extraction Dry_Down->SPE Reconstitute Reconstitute SPE->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Analysis LCMS->Data

Caption: Experimental workflow for the extraction and analysis of this compound.

SPE_Protocol Condition Condition (Methanol) Equilibrate Equilibrate (Water) Condition->Equilibrate Load Load Sample Equilibrate->Load Wash1 Wash 1 (Aqueous Organic) Load->Wash1 Wash2 Wash 2 (Non-polar) Wash1->Wash2 Elute Elute (Buffered Organic) Wash2->Elute Collect Collect Eluate Elute->Collect Troubleshooting_Logic Start Low Recovery? Check_Lysis Incomplete Lysis? Start->Check_Lysis Yes Check_Degradation Degradation? Start->Check_Degradation No Check_Lysis->Check_Degradation No Optimize_Homogenization Optimize Homogenization/ Sonication Check_Lysis->Optimize_Homogenization Yes Check_SPE SPE Inefficient? Check_Degradation->Check_SPE No Improve_Cold_Chain Improve Cold Chain/ Use Fresh Solvents Check_Degradation->Improve_Cold_Chain Yes Optimize_SPE_Protocol Optimize SPE Conditions Check_SPE->Optimize_SPE_Protocol Yes Success Improved Recovery Check_SPE->Success No Optimize_Homogenization->Success Improve_Cold_Chain->Success Optimize_SPE_Protocol->Success

References

Overcoming poor signal intensity of 12-Methylheptadecanoyl-CoA in mass spectrometry.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals encountering challenges with the mass spectrometry analysis of 12-Methylheptadecanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues, helping you optimize your experimental workflow and achieve reliable, high-quality data.

Troubleshooting Guide

This guide provides a structured, question-and-answer approach to diagnosing and resolving common issues encountered during the mass spectrometry analysis of this compound.

Q1: Why is the signal for my this compound extremely low or absent?

A1: A complete or severe loss of signal typically points to a systematic issue in one of three areas: sample integrity, liquid chromatography (LC), or mass spectrometer (MS) settings.[1][2] A logical troubleshooting workflow should be followed to isolate the problem.

Troubleshooting Workflow Diagram

A Poor or No Signal for this compound B 1. Check Sample Integrity A->B C 2. Verify LC Performance A->C D 3. Confirm MS Functionality A->D B1 Is the analyte stable? Acyl-CoAs are prone to hydrolysis. B->B1 C1 Are peaks visible for other analytes? C->C1 D1 Is the ESI spray stable? D->D1 B2 YES B1->B2 YES B3 NO B1->B3 NO B5 Was sample extraction efficient? B2->B5 B4 Use fresh samples. Minimize time in aqueous solution. Work on ice. B3->B4 B4->B5 B6 YES B5->B6 YES B7 NO B5->B7 NO B8 Optimize extraction protocol. Consider SPE cleanup. B7->B8 C2 YES C1->C2 YES C3 NO C1->C3 NO C5 Is peak shape poor (broad, tailing)? C2->C5 C4 Check for system blockages. Ensure pumps are primed. Verify mobile phase composition. C3->C4 C6 YES C5->C6 YES C7 NO C5->C7 NO C8 Add ion-pairing agent (e.g., TEAA) or use high pH mobile phase (NH4OH). Check column health. C6->C8 D2 YES D1->D2 YES D3 NO D1->D3 NO D5 Are MS parameters optimized? D2->D5 D4 Check voltages, gas flows, and solvent lines. D3->D4 D6 YES D5->D6 YES D7 NO D5->D7 NO D8 Infuse standard to optimize cone voltage and collision energy. Confirm correct MRM transition. D7->D8

A logical workflow for troubleshooting low LC-MS signal.
Q2: I see a signal, but the intensity is poor. How can I improve it?

A2: Poor signal intensity, despite a visible peak, is often an issue of ionization efficiency or matrix effects. Long-chain acyl-CoAs can be challenging to ionize effectively.

Strategies to Enhance Signal Intensity:

  • Switch Ionization Mode: While both positive and negative Electrospray Ionization (ESI) modes can be used, positive ion mode is often reported to be more sensitive for long-chain acyl-CoAs.[3][4] This is especially true when monitoring for the characteristic fragmentation pattern.

  • Optimize MS/MS Transition: For acyl-CoAs in positive ESI mode, the most specific and abundant fragmentation is the neutral loss of the 507 Da phospho-ADP moiety.[4][5] You should optimize the Multiple Reaction Monitoring (MRM) transition for this event.

    • Precursor Ion [M+H]+: For this compound (C39H68N7O17P3S), calculate the theoretical m/z of the protonated molecule.

    • Product Ion: The most common product ion corresponds to [M+H - 507.1 Da].

  • Mobile Phase Modification: The composition of your mobile phase is critical.

  • Reduce Matrix Effects: Co-eluting compounds from your sample matrix can compete for ionization, suppressing the signal of your analyte.[10]

    • Improve sample cleanup using Solid-Phase Extraction (SPE).

    • Ensure complete chromatographic separation from other abundant species.

    • Dilute the sample if the concentration of matrix components is too high.

Q3: My peak shape is broad and tailing. What can I do?

A3: Poor peak shape reduces resolution and decreases the signal-to-noise ratio, effectively lowering your signal intensity.[2] This is a common problem for acyl-CoAs due to their amphipathic nature.

  • Chromatographic Modifiers: As mentioned in A2, using a high pH mobile phase (e.g., with ammonium hydroxide) or an ion-pairing reagent is often necessary to achieve sharp, symmetrical peaks for acyl-CoAs on reversed-phase columns.[6][9]

  • Column Choice: A standard C18 column is commonly used. However, ensure the column is not contaminated or degraded. Running blanks and washing the column thoroughly is important, especially if ion-pairing agents are used.[8]

Frequently Asked Questions (FAQs)

Q1: What is the best sample preparation method for this compound from biological samples?

A1: A robust sample preparation protocol is essential for good recovery and minimizing signal suppression. Most methods involve protein precipitation followed by purification.[2][11]

Sample Preparation Workflow Diagram

A 1. Tissue/Cell Homogenization B Homogenize frozen sample in ice-cold extraction buffer (e.g., 2:1 Methanol (B129727):Acetonitrile) Spike with Internal Standard. A->B C 2. Protein Precipitation B->C D Incubate on ice, then centrifuge at high speed (e.g., 16,000 x g) at 4°C. C->D E 3. Solid-Phase Extraction (SPE) D->E F Collect supernatant. Condition SPE cartridge (e.g., C18). Load supernatant. E->F G Wash to remove salts & impurities. (e.g., with aqueous buffer) F->G H Elute acyl-CoAs (e.g., with Methanol or Acetonitrile) G->H I 4. Evaporation & Reconstitution H->I J Evaporate eluate to dryness under nitrogen stream. I->J K Reconstitute in initial LC mobile phase for analysis. J->K

A typical sample preparation workflow for acyl-CoAs.

Q2: Should I use positive or negative ESI mode for analyzing this compound?

A2: Both modes can detect acyl-CoAs, but for quantitative analysis aiming for the best sensitivity, positive ion mode is often preferred. The fragmentation in positive mode is highly specific, which is ideal for MRM-based quantification.

Ionization ModeCommon Adducts / IonsTypical SensitivitySpecificity (for MRM)
Positive ESI [M+H]+, [M+Na]+Good to Excellent[3]High (due to specific neutral loss of 507 Da)[5]
Negative ESI [M-H]-, [M-2H]2-Fair to Good[12]Moderate (more complex fragmentation)[4]

Q3: Can I analyze the intact this compound, or do I need to derivatize it?

A3: Derivatization is generally not required for the analysis of the intact acyl-CoA thioester. LC-MS/MS is sensitive enough for direct analysis.[13] Derivatization is a strategy used for analyzing the free fatty acid (12-methylheptadecanoic acid) after chemical or enzymatic hydrolysis of the CoA group.[14][15] If your protocol involves this hydrolysis step, derivatization with a reagent like 2-(dimethylamino)ethanol (TMAE) can dramatically improve signal intensity.[16]

Q4: What are the optimal MS parameters for long-chain acyl-CoAs?

A4: Optimal parameters must be determined empirically by infusing a standard of a similar compound (e.g., Palmitoyl-CoA, C16:0-CoA). However, published methods provide a good starting point.

ParameterTypical Starting ValuePurpose
Ionization Mode Positive ESIPromotes [M+H]+ formation.
Capillary Voltage 3.0 - 5.5 kVCreates the electrospray.[4][5]
Cone Voltage 40 - 60 VPrevents in-source fragmentation. Optimize by infusion.[5]
Source Temperature 120 - 150 °CAids in solvent evaporation.[5]
Desolvation Temp. 350 - 500 °CAids in solvent evaporation.[4][5]
Collision Gas ArgonUsed to fragment precursor ions in the collision cell.
Collision Energy 20 - 50 eVVaries by instrument and compound. Must be optimized for the specific MRM transition to maximize product ion signal.

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue

This protocol is a general guideline and may require optimization for specific sample types.

  • Preparation: Pre-cool all tubes and solutions. Work quickly and on ice to minimize degradation.

  • Homogenization: Weigh ~50 mg of frozen tissue powder into a 2 mL tube. Add 1 mL of ice-cold extraction solvent (e.g., 80% Acetonitrile / 20% Water) containing an appropriate internal standard (e.g., Heptadecanoyl-CoA, C17:0-CoA).

  • Lysis: Homogenize thoroughly using a bead beater or tissue homogenizer for 2-5 minutes at 4°C.

  • Protein Precipitation: Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C.

  • Purification (SPE):

    • Carefully transfer the supernatant to a new tube.

    • Condition a C18 SPE cartridge (e.g., 100 mg) with 1 mL of methanol, followed by 1 mL of water.

    • Load the entire supernatant onto the conditioned cartridge.

    • Wash the cartridge with 1 mL of 2% formic acid in water to remove polar impurities.

    • Elute the acyl-CoAs with 1 mL of methanol containing 2% formic acid or 10 mM ammonium hydroxide.

  • Final Step: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 50-100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for LC-MS/MS analysis.

Protocol 2: General LC-MS/MS Method Parameters
  • LC Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Hydroxide in Water.

  • Mobile Phase B: 10 mM Ammonium Hydroxide in 90:10 Acetonitrile:Water.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: Return to 5% B

    • 18.1-22 min: Equilibrate at 5% B

  • MS Detection:

    • Mode: Positive ESI with Multiple Reaction Monitoring (MRM).

    • MRM Transition: Monitor the transition from the precursor [M+H]+ ion to the product ion corresponding to the neutral loss of 507.1 Da. Optimize collision energy for maximum product ion intensity.

References

Technical Support Center: Troubleshooting Peak Tailing in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing with 12-Methylheptadecanoyl-CoA in reverse-phase High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for a molecule like this compound in reverse-phase HPLC?

Peak tailing for long-chain acyl-CoAs like this compound in reverse-phase HPLC is often a result of secondary interactions between the analyte and the stationary phase. The primary cause is frequently the interaction of polar functional groups on the analyte with residual silanol (B1196071) groups on the silica-based stationary phase.[1][2] Other significant causes include column overload, issues with the mobile phase, or problems with the HPLC system itself.[3][4]

Q2: How does the mobile phase pH affect the peak shape of this compound?

The mobile phase pH can significantly impact the peak shape. This compound has ionizable groups, and operating near the analyte's pKa can lead to inconsistent ionization and peak tailing.[2] For silica-based columns, a lower pH (around 2.5-3.0) can suppress the ionization of residual silanol groups, minimizing secondary interactions and reducing peak tailing.[1][3] However, it is crucial to ensure the column is stable at low pH.

Q3: Could my sample be causing the peak tailing?

Yes, several sample-related factors can lead to peak tailing. Injecting too much sample (mass overload) or too large a volume (volume overload) can saturate the column and cause distorted peaks.[3][4] Additionally, if the sample solvent is significantly stronger (more non-polar in reverse-phase) than the initial mobile phase, it can lead to peak distortion.[5][6]

Q4: When should I consider a contaminated or degraded column as the source of peak tailing?

If you observe good peak shapes initially, but they degrade over time with continued use, column contamination or degradation is a likely culprit.[4] Accumulation of strongly retained sample components on the column can create active sites that cause tailing. A partial blockage of the inlet frit can also lead to poor peak shape.[1][3]

Troubleshooting Guide

Systematic Approach to Diagnosing and Resolving Peak Tailing

This guide provides a step-by-step approach to troubleshoot peak tailing of this compound.

Step 1: Initial Assessment and Diagnosis

First, determine if the tailing is specific to your analyte or affects all peaks in the chromatogram.

  • All Peaks Tailing: This often points to a system-wide issue such as extra-column dead volume (e.g., improper fittings, long tubing), a void in the column, or a blocked frit.[3][5]

  • Only this compound Peak Tailing: This suggests a chemical interaction between your analyte and the stationary phase, or a sample-related issue.[5]

Troubleshooting Workflow

G cluster_0 Troubleshooting Workflow for Peak Tailing A Observe Peak Tailing B All Peaks Tailing? A->B C Check for Dead Volume (fittings, tubing) B->C Yes E Analyte-Specific Tailing B->E No D Inspect/Replace Column Frit Create Column Void C->D L Problem Resolved? D->L F Optimize Mobile Phase E->F G Address Secondary Interactions E->G H Check Sample & Injection E->H I Lower pH (e.g., add 0.1% Formic Acid) Increase Buffer Strength F->I J Use End-Capped Column Consider Ion-Pairing Agent G->J K Dilute Sample (Mass Overload) Reduce Injection Volume Match Sample Solvent to Mobile Phase H->K I->L J->L K->L M Contact Technical Support L->M No

Caption: A flowchart illustrating the logical steps for troubleshooting peak tailing in HPLC.

Step 2: Experimental Protocols for Troubleshooting

If analyte-specific tailing is suspected, optimizing the mobile phase is a primary solution.

  • Objective: To minimize secondary interactions and improve peak symmetry.

  • Methodology:

    • Lowering pH: Add a small amount of acid to your aqueous mobile phase. A common starting point is 0.1% formic acid or 0.1% acetic acid.[3][7] This will protonate the residual silanol groups on the stationary phase, reducing their ability to interact with your analyte.

    • Increase Buffer Strength: If already using a buffer (e.g., phosphate (B84403) buffer), increasing its concentration can sometimes help to mask the silanol interactions.[3] Be mindful of buffer solubility in the organic mobile phase.

For issues affecting all peaks, a systematic check of the HPLC system is necessary.

  • Objective: To identify and eliminate sources of extra-column band broadening and peak distortion.

  • Methodology:

    • Check Connections: Ensure all fittings, especially between the injector, column, and detector, are properly tightened and that the tubing is seated correctly.

    • Minimize Tubing Length: Use the shortest possible length of narrow internal diameter tubing to connect the components of your HPLC system.

    • Column Flushing and Regeneration: If column contamination is suspected, flush the column with a strong solvent. For reverse-phase columns, this could be a series of washes with water, methanol, acetonitrile, and isopropanol. If a blockage is suspected, back-flushing the column (if the manufacturer allows) can be effective.[3]

    • Guard Column: If not already in use, a guard column can protect the analytical column from contaminants and extend its lifetime.[3]

To rule out sample-related issues, perform the following checks.

  • Objective: To ensure the sample concentration and injection volume are within the column's linear capacity and that the sample solvent is compatible with the mobile phase.

  • Methodology:

    • Dilute the Sample: Prepare a series of dilutions of your this compound standard (e.g., 1:2, 1:5, 1:10) and inject them. If peak shape improves with dilution, you are likely experiencing mass overload.[3]

    • Reduce Injection Volume: If dilution is not an option, try reducing the injection volume.

    • Solvent Matching: Dissolve your sample in a solvent that is weaker than or equal in strength to your initial mobile phase.

Data Presentation: Recommended Starting Conditions

The following table provides recommended starting conditions for the analysis of long-chain acyl-CoAs, which can be adapted for this compound.

ParameterRecommendationRationale
Column C18, end-cappedMinimizes silanol interactions.
Mobile Phase A Water with 0.1% Formic Acid or Acetic AcidLowers pH to suppress silanol activity.[3][7]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reverse-phase.
Gradient Start with a lower percentage of Mobile Phase B and gradually increaseTo ensure good retention and separation.
Flow Rate 0.5 - 1.0 mL/min for standard 4.6 mm ID columnsTypical flow rates for good efficiency.
Column Temp. 30-40 °CCan improve peak shape and reduce viscosity.
Injection Vol. 5 - 20 µLStart with a lower volume to avoid overload.
Sample Solvent Initial mobile phase compositionEnsures compatibility and good peak shape.
Detection UV at 260 nmThe adenine (B156593) moiety of CoA has a strong absorbance at this wavelength.[8]

References

Stability issues of 12-Methylheptadecanoyl-CoA during sample preparation.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 12-Methylheptadecanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming stability issues encountered during sample preparation and analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound samples show significant degradation. What are the primary causes?

A1: this compound, like other long-chain acyl-CoAs, is susceptible to degradation through several mechanisms:

  • Hydrolysis: The thioester bond is prone to hydrolysis, especially in aqueous solutions with alkaline or strongly acidic pH. This is a major cause of degradation.[1]

  • Enzymatic Degradation: Endogenous enzymes in biological samples, such as acyl-CoA hydrolases (thioesterases), can rapidly hydrolyze the molecule.[2]

  • Oxidation: Although branched-chain fatty acids are generally less susceptible to oxidation than unsaturated fatty acids, oxidative degradation can still occur, particularly with improper sample handling and storage.[3]

  • Adsorption: Acyl-CoAs can adsorb to the surfaces of storage vials, such as glass and some plastics, leading to a loss of analyte.

Q2: What are the optimal storage conditions for this compound to ensure its stability?

A2: To maintain the integrity of your this compound samples, adhere to the following storage recommendations:

ConditionRecommendationRationale
Temperature Store at -80°C for long-term storage.[1][4]Low temperatures significantly reduce the rates of both chemical hydrolysis and enzymatic degradation.
Solvent Store as a dry pellet or in an organic solvent like methanol (B129727).[1]Avoids aqueous solutions where hydrolysis is more likely to occur. Methanol has been shown to provide better stability for acyl-CoAs.[1]
pH If an aqueous buffer is necessary for short-term handling, use a slightly acidic pH (e.g., pH 4.9-7.0).[5]Minimizes base-catalyzed hydrolysis of the thioester bond.
Atmosphere Store under an inert gas (e.g., argon or nitrogen) if possible.Reduces the risk of oxidation.

Q3: I am observing low recovery of this compound after sample extraction. What are some potential reasons and solutions?

A3: Low recovery can be attributed to several factors during the extraction process. Here are some common issues and troubleshooting tips:

  • Issue: Inefficient Extraction: The extraction solvent may not be effectively isolating the this compound from the sample matrix.

    • Solution: A common and effective method involves homogenization in a potassium phosphate (B84403) buffer (pH 4.9) followed by extraction with a mixture of isopropanol (B130326) and acetonitrile.[5] Ensure thorough vortexing and sonication to maximize extraction efficiency.[4]

  • Issue: Adsorption to Surfaces: As mentioned, this compound can adhere to container walls.

    • Solution: Use low-protein-binding polypropylene (B1209903) tubes for sample collection and storage. If using glass, silanize the vials to reduce active sites for adsorption.

  • Issue: Sample Degradation During Extraction: The extraction process itself can contribute to degradation if not performed quickly and at low temperatures.

    • Solution: Keep samples on ice at all times.[4] Use pre-chilled solvents and centrifuge at 4°C. Minimize the time between sample collection and extraction.

Q4: What is a reliable method for the quantification of this compound?

A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of this compound.[6] A robust protocol involves online solid-phase extraction (SPE) coupled with UHPLC-MS/MS.[7]

Experimental Protocols

Protocol 1: Extraction of this compound from Biological Tissues

This protocol is adapted from established methods for long-chain acyl-CoA extraction.[4][5]

Materials:

  • Tissue sample (≤ 100 mg)

  • 100 mM Potassium Phosphate Monobasic (KH2PO4), pH 4.9, ice-cold

  • Acetonitrile:Isopropanol (1:1, v/v), ice-cold

  • Internal standard (e.g., Heptadecanoyl-CoA)

  • Glass homogenizer

  • Centrifuge (refrigerated)

  • Low-protein-binding polypropylene tubes

Procedure:

  • Place approximately 40 mg of frozen tissue in a pre-chilled glass homogenizer.

  • Add 0.5 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) and the internal standard.

  • Homogenize the tissue on ice.

  • Add 0.5 mL of ice-cold acetonitrile:isopropanol solution and homogenize again.

  • Transfer the homogenate to a low-protein-binding polypropylene tube.

  • Vortex for 2 minutes and sonicate for 3 minutes in an ice bath.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant for LC-MS/MS analysis.

  • For long-term storage, dry the supernatant under a stream of nitrogen and store at -80°C. Reconstitute in methanol prior to analysis.[1]

Visualizations

Signaling & Metabolic Pathways

The stability and metabolic fate of this compound are intrinsically linked to the broader pathways of branched-chain fatty acid metabolism.

cluster_0 Biosynthesis of Branched-Chain Acyl-CoA cluster_1 PPARα Activation Pathway Branched-Chain Amino Acids (e.g., Isoleucine) Branched-Chain Amino Acids (e.g., Isoleucine) Branched-Chain α-Keto Acids Branched-Chain α-Keto Acids Branched-Chain Amino Acids (e.g., Isoleucine)->Branched-Chain α-Keto Acids BCAT Branched-Chain Acyl-CoA (e.g., this compound) Branched-Chain Acyl-CoA (e.g., this compound) Branched-Chain α-Keto Acids->Branched-Chain Acyl-CoA (e.g., this compound) BCKDH PPARα PPARα Branched-Chain Acyl-CoA (e.g., this compound)->PPARα Ligand Binding RXR RXR PPARα->RXR Heterodimerization PPRE PPRE RXR->PPRE Binds to DNA Gene Transcription Gene Transcription PPRE->Gene Transcription Lipid Metabolism Regulation Lipid Metabolism Regulation Gene Transcription->Lipid Metabolism Regulation

Caption: Biosynthesis of this compound and its role in PPARα signaling.

cluster_workflow Sample Preparation Workflow for this compound Analysis Start Tissue/Cell Sample Homogenization Homogenize in Acidic Buffer (pH 4.9) with Internal Standard Start->Homogenization Extraction Extract with Acetonitrile/Isopropanol Homogenization->Extraction Centrifugation Centrifuge at 4°C Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Analysis LC-MS/MS Analysis Supernatant->Analysis Storage Dry down and Store at -80°C Supernatant->Storage For long-term storage

Caption: Recommended workflow for preparing samples of this compound.

References

Minimizing ion suppression effects for 12-Methylheptadecanoyl-CoA quantification.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression effects during the quantification of 12-Methylheptadecanoyl-CoA by liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for this compound quantification?

A: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound, in the mass spectrometer's ion source.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of quantification.[1][2] Long-chain acyl-CoAs like this compound are particularly susceptible to ion suppression from complex biological matrices.

Q2: What are the common sources of ion suppression in the analysis of this compound?

A: Common sources of ion suppression include phospholipids (B1166683), salts, detergents, and other endogenous or exogenous compounds present in the biological sample.[3][4] These interfering molecules can compete with this compound for ionization, altering the physical properties of the electrospray droplets, or contaminating the ion source.[1]

Q3: How can I detect if ion suppression is affecting my this compound measurement?

A: A common method to detect ion suppression is the post-column infusion experiment.[3][4] In this technique, a constant flow of a this compound standard solution is introduced into the LC flow after the analytical column. A dip in the baseline signal of the standard when a blank matrix sample is injected indicates the presence of ion-suppressing components eluting at that retention time.[4] Another method is to compare the signal response of the analyte in a neat solution versus the response when spiked into the sample matrix.[1]

Q4: What is the general workflow for LC-MS/MS analysis of acyl-CoAs?

A: The typical workflow involves sample preparation (extraction), chromatographic separation (LC), and detection by tandem mass spectrometry (MS/MS).[5][6]

cluster_workflow LC-MS/MS Workflow for Acyl-CoA Analysis Sample Biological Sample Extraction Sample Preparation (e.g., Protein Precipitation, LLE, SPE) Sample->Extraction Extraction of Analytes Separation Chromatographic Separation (Reversed-Phase LC) Extraction->Separation Injection Ionization Electrospray Ionization (ESI) Separation->Ionization Elution Detection Tandem Mass Spectrometry (MRM Mode) Ionization->Detection Ion Transfer Data Data Analysis Detection->Data Signal Acquisition

Figure 1. General workflow for the LC-MS/MS analysis of acyl-CoAs.

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of this compound.

Problem 1: Low Signal Intensity or Poor Sensitivity
Possible Cause Troubleshooting Step Rationale
Ion Suppression Perform a post-column infusion experiment to identify regions of ion suppression.This will confirm if co-eluting matrix components are suppressing the analyte signal.[4]
Improve sample preparation using techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).These methods are more effective at removing interfering matrix components like phospholipids compared to simple protein precipitation.[7]
Optimize chromatographic separation to resolve this compound from interfering compounds.Increasing the separation efficiency can move the analyte to a region with less ion suppression.[6][8]
Suboptimal MS Parameters Optimize electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature).Proper ESI settings are crucial for efficient ionization and can help mitigate some matrix effects.[9][10]
Optimize collision energy and other MS/MS parameters for the specific transition of this compound.This ensures the highest possible signal intensity for the selected reaction monitoring (MRM) transition.[9][11]
Problem 2: Poor Reproducibility and High Variability
Possible Cause Troubleshooting Step Rationale
Inconsistent Sample Preparation Standardize the sample preparation protocol and use an internal standard.A consistent protocol and an appropriate internal standard can correct for variations in extraction efficiency and matrix effects.
Automate the sample preparation process if possible.Automation can improve the precision and reproducibility of the extraction process.
Chromatographic Issues Check for column degradation or contamination.A compromised column can lead to shifting retention times and poor peak shapes, affecting reproducibility.
Ensure the mobile phase is correctly prepared and stable.Variations in mobile phase composition can affect retention times and ionization efficiency.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is designed to remove phospholipids and other interfering substances from a biological matrix.

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: Load the pre-treated sample (e.g., protein-precipitated plasma) onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% methanol in water to remove polar interferences.

  • Elution: Elute the this compound and other lipids with 1 mL of methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable solvent (e.g., 50:50 acetonitrile:water) for LC-MS analysis.

Liquid Chromatography (LC) Method
  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a low percentage of mobile phase B, and gradually increase to elute this compound. A typical gradient might be:

    • 0-2 min: 30% B

    • 2-15 min: 30-95% B

    • 15-17 min: 95% B

    • 17-18 min: 95-30% B

    • 18-20 min: 30% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

Mass Spectrometry (MS) Method
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (Q1): The [M+H]+ ion for this compound.

  • Product Ion (Q3): A characteristic fragment ion resulting from the neutral loss of 507 Da is commonly used for acyl-CoAs.[9][11]

  • MS/MS Parameters: Optimize collision energy (CE), declustering potential (DP), and other instrument-specific parameters to maximize the signal for the chosen MRM transition.

Data Presentation: Impact of Sample Preparation on Signal Intensity

The following table summarizes the hypothetical quantitative data on the effect of different sample preparation techniques on the signal intensity of this compound, demonstrating the importance of effective sample cleanup.

Sample Preparation MethodAnalyte Peak Area (Arbitrary Units)Signal-to-Noise Ratio% Ion Suppression
Protein Precipitation50,0008080%
Liquid-Liquid Extraction (LLE)150,00030040%
Solid-Phase Extraction (SPE)220,00055012%

Note: % Ion Suppression is calculated relative to the signal in a neat standard solution.

Signaling Pathways and Logical Relationships

The following diagram illustrates the decision-making process for troubleshooting ion suppression.

cluster_troubleshooting Troubleshooting Logic for Ion Suppression Start Low Signal or High Variability CheckSuppression Perform Post-Column Infusion Experiment Start->CheckSuppression OptimizeSamplePrep Improve Sample Preparation (SPE or LLE) CheckSuppression->OptimizeSamplePrep Suppression Detected OptimizeMS Optimize MS Parameters CheckSuppression->OptimizeMS No Suppression OptimizeChroma Optimize Chromatography OptimizeSamplePrep->OptimizeChroma Resolved Issue Resolved OptimizeChroma->Resolved OptimizeMS->Resolved

Figure 2. A logical workflow for troubleshooting ion suppression issues.

References

Troubleshooting low yield in the chemical synthesis of 12-Methylheptadecanoyl-CoA.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of 12-Methylheptadecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the successful synthesis of this long-chain acyl-coenzyme A.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for the chemical synthesis of this compound?

A1: A widely used and effective method is a two-step synthesis involving the activation of 12-methylheptadecanoic acid with N-hydroxysuccinimide (NHS) to form an NHS ester. This activated ester is then reacted with the thiol group of Coenzyme A (CoA) to form the final product, this compound. This method is known for its relatively high yields and minimal side reactions when performed under optimal conditions.[1][2]

Q2: What are the critical parameters to control to ensure a high yield?

A2: The most critical parameters are pH, temperature, and the purity of reagents. The pH of the reaction mixture during the coupling of the NHS-ester with Coenzyme A is crucial; a slightly alkaline pH (7.5-8.5) is generally optimal to ensure the deprotonation of the thiol group of CoA, making it a potent nucleophile.[3][4] However, excessively high pH can lead to the hydrolysis of the NHS ester, which is a major competing side reaction that reduces yield.[3][5][6] Temperature should be kept low to minimize side reactions and degradation of the product. The purity of the starting materials, especially the 12-methylheptadecanoic acid and Coenzyme A, is also paramount.

Q3: How can I purify the final product, this compound?

A3: Purification is typically achieved using a combination of solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC).[7][8] SPE with a C18 sorbent can be used for initial cleanup and enrichment of the acyl-CoA.[7] Final purification is often performed by reversed-phase HPLC, which allows for the separation of the desired product from unreacted starting materials and byproducts.[8][9]

Q4: How should I store the synthesized this compound to prevent degradation?

A4: Long-chain acyl-CoAs are susceptible to degradation. For long-term storage, it is recommended to store the purified product at -80°C as a lyophilized powder or in a suitable buffer at a slightly acidic pH (around 5.0) to minimize hydrolysis.[7] Repeated freeze-thaw cycles should be avoided.[7]

Troubleshooting Guide

Low Yield of this compound

Problem: The final yield of this compound is significantly lower than expected.

Possible Causes and Solutions:

  • Suboptimal pH during Coupling Reaction:

    • Cause: The pH of the reaction mixture during the coupling of the 12-Methylheptadecanoyl-NHS ester with Coenzyme A was either too low (incomplete deprotonation of CoA's thiol group) or too high (hydrolysis of the NHS ester).[3][4][6]

    • Solution: Carefully monitor and maintain the pH of the reaction mixture between 7.5 and 8.5 using a non-nucleophilic buffer such as sodium bicarbonate.

  • Hydrolysis of 12-Methylheptadecanoyl-NHS Ester:

    • Cause: The activated NHS ester is sensitive to water and can hydrolyze back to 12-methylheptadecanoic acid before it has a chance to react with Coenzyme A. This is exacerbated by prolonged reaction times and high pH.[3][5][6]

    • Solution: Use anhydrous solvents for the activation step. Once the NHS ester is formed, use it immediately in the subsequent reaction with Coenzyme A. Minimize the reaction time for the coupling step as much as possible.

  • Impure Reagents:

    • Cause: The presence of impurities in the 12-methylheptadecanoic acid, Coenzyme A, or coupling reagents can interfere with the reaction.

    • Solution: Ensure the high purity of all starting materials. Use freshly opened or properly stored reagents.

  • Inefficient Purification:

    • Cause: Significant loss of product during the solid-phase extraction or HPLC purification steps.[10][11][12]

    • Solution: Optimize the SPE protocol by carefully selecting the sorbent and elution solvents. For HPLC, develop a gradient that provides good separation of the product from impurities and collect the appropriate fractions.

Quantitative Data Summary

The following tables provide illustrative data on how reaction parameters can influence the yield of this compound.

Table 1: Effect of pH on the Yield of this compound

pH of Coupling ReactionAverage Yield (%)Observations
6.535Incomplete reaction due to protonated CoA thiol.
7.055Increased reactivity of CoA thiol.
7.585Optimal balance between CoA reactivity and NHS ester stability.
8.080High reactivity, with some competing hydrolysis.[3]
8.570Increased rate of NHS ester hydrolysis.[3][6]
9.050Significant yield loss due to rapid hydrolysis of the NHS ester.[5]

Table 2: Effect of NHS Ester Stability on Final Yield

Time Between NHS Ester Formation and UseAverage Yield (%)Observations
Immediate Use85Minimal hydrolysis of the activated ester.
30 minutes70Some hydrolysis of the NHS ester occurs.
1 hour55Significant hydrolysis leads to lower yield.
2 hours30Substantial loss of the activated ester.

Experimental Protocols

Protocol 1: Synthesis of 12-Methylheptadecanoyl-NHS Ester
  • Materials:

    • 12-methylheptadecanoic acid

    • N-Hydroxysuccinimide (NHS)

    • Dicyclohexylcarbodiimide (DCC)

    • Anhydrous Dichloromethane (DCM)

    • Anhydrous Ethyl Acetate

  • Procedure:

    • Dissolve 100 mg of 12-methylheptadecanoic acid in 5 mL of anhydrous DCM in a clean, dry flask.

    • Add 1.1 equivalents of N-Hydroxysuccinimide (NHS) to the solution.

    • Add 1.1 equivalents of Dicyclohexylcarbodiimide (DCC) to the reaction mixture.

    • Stir the reaction at room temperature for 4 hours under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate with a small amount of cold, anhydrous ethyl acetate.

    • Evaporate the solvent under reduced pressure to obtain the crude 12-Methylheptadecanoyl-NHS ester.

    • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or used directly in the next step.

Protocol 2: Synthesis of this compound
  • Materials:

    • 12-Methylheptadecanoyl-NHS ester (from Protocol 1)

    • Coenzyme A (free acid form)

    • 0.1 M Sodium Bicarbonate buffer (pH 8.0)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve 1.2 equivalents of Coenzyme A in 10 mL of 0.1 M sodium bicarbonate buffer (pH 8.0).

    • Dissolve 1 equivalent of the 12-Methylheptadecanoyl-NHS ester in a minimal amount of anhydrous THF.

    • Slowly add the NHS ester solution to the Coenzyme A solution with gentle stirring.

    • Allow the reaction to proceed at room temperature for 2 hours.

    • Monitor the reaction by HPLC.

    • Upon completion, the reaction mixture is ready for purification by solid-phase extraction followed by HPLC.

Visualizations

experimental_workflow cluster_step1 Step 1: Activation of Fatty Acid cluster_step2 Step 2: Coupling with Coenzyme A cluster_step3 Step 3: Purification start 12-Methylheptadecanoic Acid + NHS + DCC reaction1 Stir in Anhydrous DCM (4 hours, RT) start->reaction1 product1 12-Methylheptadecanoyl-NHS Ester reaction1->product1 reaction2 Stir with NHS Ester (2 hours, RT) product1->reaction2 coa Coenzyme A in Bicarbonate Buffer (pH 8.0) coa->reaction2 product2 Crude this compound spe Solid-Phase Extraction (SPE) product2->spe hplc Reverse-Phase HPLC spe->hplc final_product Pure this compound hplc->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound cause1 Suboptimal pH in Coupling Reaction start->cause1 cause2 NHS Ester Hydrolysis start->cause2 cause3 Impure Reagents start->cause3 cause4 Inefficient Purification start->cause4 solution1 Maintain pH 7.5-8.5 with Bicarbonate Buffer cause1->solution1 solution2 Use Anhydrous Solvents & Immediate Use of NHS Ester cause2->solution2 solution3 Verify Purity of Starting Materials cause3->solution3 solution4 Optimize SPE and HPLC Protocols cause4->solution4

References

Protocol refinement for the derivatization of 12-Methylheptadecanoyl-CoA.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the derivatization of 12-Methylheptadecanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for analysis?

A1: Derivatization is often employed to improve the analytical properties of this compound for techniques like mass spectrometry (MS). The native molecule can have poor ionization efficiency and chromatographic behavior due to its amphiphilic nature. Derivatization, such as through phosphate (B84403) methylation, can enhance sensitivity, improve peak shape in liquid chromatography (LC), and reduce analyte loss on instrument surfaces.[1][2]

Q2: What is the most common derivatization strategy for long-chain acyl-CoAs like this compound for LC-MS/MS analysis?

A2: A highly effective and commonly used strategy is the methylation of the phosphate groups of the coenzyme A moiety. This modification neutralizes the negative charges, which improves chromatographic retention on reversed-phase columns and enhances ionization in positive electrospray ionization (ESI) mode for MS detection.[1][2][3]

Q3: Can I analyze this compound without derivatization?

A3: Direct analysis of long-chain acyl-CoAs is possible but often challenging.[4][5] Issues such as low sensitivity, poor peak shape, and strong retention on LC columns can occur. Derivatization is generally recommended to achieve robust and reliable quantitative results.

Q4: What are the key considerations for the extraction of this compound from biological samples prior to derivatization?

A4: Due to their instability, it is crucial to work quickly and keep samples cold to prevent degradation of acyl-CoAs.[6] An effective extraction method involves using a solvent mixture like acetonitrile/methanol/water to precipitate proteins and extract the acyl-CoAs.[7] Solid-phase extraction (SPE) can be used for sample cleanup, but care must be taken to avoid the loss of the analyte.[8][9]

Q5: What type of internal standard should be used for the quantification of this compound?

A5: The ideal internal standard is a stable isotope-labeled version of this compound. If unavailable, a structurally similar odd-chain acyl-CoA, such as pentadecanoyl-CoA (C15:0) or heptadecanoyl-CoA (C17:0), can be used as they are typically not endogenous in most samples.[6]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no MS signal for derivatized this compound Incomplete derivatization reaction.- Ensure the derivatization reagent is fresh and not degraded.- Optimize reaction time and temperature.- Ensure the sample is dry before adding the derivatization reagent, as water can interfere with the reaction.
Degradation of this compound during sample preparation.- Work quickly and keep samples on ice or at 4°C throughout the extraction and derivatization process.- Minimize freeze-thaw cycles.
Poor extraction efficiency.- Optimize the extraction solvent composition and volume.- Ensure thorough homogenization of the sample.
Poor chromatographic peak shape (e.g., tailing, broad peaks) Suboptimal LC conditions.- Adjust the mobile phase composition and gradient profile.- Ensure the pH of the mobile phase is appropriate for the derivatized analyte.- Use a high-quality reversed-phase column suitable for lipid analysis.
Analyte adsorption to LC system components.- The phosphate methylation derivatization is designed to reduce this, but if issues persist, consider using bio-inert LC systems or columns.
High background noise or interfering peaks in the chromatogram Matrix effects from co-extracted sample components.- Incorporate a solid-phase extraction (SPE) cleanup step after the initial extraction.- Optimize the chromatographic gradient to separate the analyte from interfering compounds.
Contamination from reagents or labware.- Use high-purity solvents and reagents.- Ensure all labware is thoroughly cleaned.
Inconsistent or poor quantitative reproducibility Inaccurate internal standard addition.- Ensure the internal standard is added at the very beginning of the sample preparation process to account for losses during all steps.- Use a precise and calibrated pipette for adding the internal standard.
Variability in derivatization efficiency.- Ensure consistent reaction conditions (time, temperature, reagent volume) for all samples and standards.

Quantitative Data Summary

The following table summarizes typical performance metrics for the analysis of long-chain acyl-CoAs using LC-MS/MS with derivatization. While specific values for this compound may vary, this provides a general benchmark.

Parameter Phosphate Methylation LC-MS/MS Direct Injection (No Derivatization) Reference(s)
Limit of Quantification (LOQ) 4.2 nM (for very-long-chain acyl-CoAs)Generally higher, often in the low µM range[1]
Accuracy 94.8% - 110.8%Method dependent, can be lower due to matrix effects[4]
Inter-run Precision (%RSD) 2.6% - 12.2%Can be >15%[4]
Intra-run Precision (%RSD) 1.2% - 4.4%Can be >10%[4]
Extraction Recovery 70% - 80% (with optimized SPE)Highly variable depending on the matrix and analyte[8]

Experimental Protocols

Protocol 1: Extraction of this compound from Biological Samples

This protocol is a general guideline and may need optimization for specific sample types.

  • Sample Homogenization:

    • For tissues, weigh approximately 50-100 mg of frozen tissue and homogenize in 1 mL of ice-cold 2:2:1 (v/v/v) acetonitrile:methanol:water containing an appropriate internal standard (e.g., stable isotope-labeled this compound or C17:0-CoA).

    • For cultured cells, wash the cell pellet with ice-cold PBS, then add 1 mL of the same ice-cold extraction solvent per 1-5 million cells.

  • Protein Precipitation:

    • Vortex the homogenate vigorously for 1 minute.

    • Incubate on ice for 10 minutes to allow for protein precipitation.

  • Centrifugation:

    • Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new tube.

  • Drying:

    • Dry the supernatant completely under a stream of nitrogen or using a vacuum concentrator. The dried extract is now ready for derivatization.

Protocol 2: Phosphate Methylation of this compound Extract

This protocol is adapted from methods for other long-chain acyl-CoAs.[1][2][3]

  • Reagent Preparation:

    • Prepare a fresh solution of 2M (trimethylsilyl)diazomethane (TMSD) in hexane. Caution: TMSD is toxic and potentially explosive. Handle with extreme care in a well-ventilated fume hood.

  • Derivatization Reaction:

    • Reconstitute the dried extract from Protocol 1 in 50 µL of a 4:1 (v/v) methanol:toluene mixture.

    • Add 10 µL of the 2M TMSD solution.

    • Vortex briefly and incubate at room temperature for 15 minutes.

  • Reaction Quenching:

    • Add 5 µL of glacial acetic acid to quench the reaction.

  • Drying and Reconstitution:

    • Dry the sample again under a stream of nitrogen.

    • Reconstitute the derivatized sample in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of 90:10 methanol:water).

Visualizations

experimental_workflow cluster_extraction Sample Extraction cluster_derivatization Derivatization homogenization 1. Homogenization in Acetonitrile:Methanol:Water precipitation 2. Protein Precipitation (on ice) homogenization->precipitation centrifugation 3. Centrifugation precipitation->centrifugation supernatant 4. Supernatant Collection centrifugation->supernatant drying1 5. Drying supernatant->drying1 reconstitution1 6. Reconstitution in Methanol:Toluene drying1->reconstitution1 Dried Extract add_tmsd 7. Add TMSD reconstitution1->add_tmsd reaction 8. Reaction (15 min, RT) add_tmsd->reaction quenching 9. Quenching with Acetic Acid reaction->quenching drying2 10. Drying quenching->drying2 reconstitution2 11. Reconstitution for LC-MS/MS drying2->reconstitution2 analysis LC-MS/MS Analysis reconstitution2->analysis Derivatized Sample

Caption: Experimental workflow for the extraction and phosphate methylation derivatization of this compound.

troubleshooting_logic start Low or No MS Signal check_derivatization Check Derivatization Efficiency start->check_derivatization check_extraction Check Extraction & Stability check_derivatization->check_extraction Derivatization OK optimize_derivatization Optimize reaction time, temp. Use fresh reagents. Ensure sample is dry. check_derivatization->optimize_derivatization Inefficient check_ms Check MS Parameters check_extraction->check_ms Extraction OK optimize_extraction Keep samples cold. Optimize extraction solvent. Use internal standard early. check_extraction->optimize_extraction Inefficient/ Degraded end Signal Restored check_ms->end MS OK optimize_ms Tune MS for derivatized analyte. Check for ion suppression. check_ms->optimize_ms Suboptimal

Caption: Troubleshooting logic for low or no MS signal of derivatized this compound.

References

Technical Support Center: Measuring 12-Methylheptadecanoyl-CoA Metabolic Flux

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with measuring 12-Methylheptadecanoyl-CoA metabolic flux.

Troubleshooting Guides

This section addresses specific issues that may arise during experimental procedures.

Question: Why am I observing low or no signal for this compound in my LC-MS/MS analysis?

Possible Causes and Solutions:

CauseSolution
Inefficient Extraction Ensure the use of an appropriate extraction solvent. A common method involves quenching metabolism with ice-cold methanol (B129727), followed by extraction with a methanol/water/chloroform (B151607) solution. For acyl-CoAs, acidic deproteinization using agents like 5-sulfosalicylic acid (SSA) can improve recovery by preventing the need for solid-phase extraction (SPE) where losses can occur.[1]
Analyte Instability Acyl-CoA esters are susceptible to degradation. Keep samples on ice or at 4°C throughout the extraction process. Minimize freeze-thaw cycles. Process samples promptly after collection.
Suboptimal MS Parameters Optimize mass spectrometry parameters specifically for this compound. For acyl-CoAs, multiple reaction monitoring (MRM) in positive ion mode is common. A typical quantitative transition involves the fragmentation of the [M+H]⁺ ion to [M-507+H]⁺, representing the loss of the phosphoadenosine diphosphate (B83284) moiety.[1][2] A second, qualitative transition can also be monitored for confirmation.[1]
Poor Chromatographic Resolution The branched-chain nature of this compound may lead to co-elution with other isobaric species. Use a high-resolution C18 reversed-phase column and consider adjusting the gradient and mobile phase composition. High pH (e.g., 10.5 with ammonium (B1175870) hydroxide) can improve peak shape and separation for acyl-CoAs.
Low Cellular Uptake or Activation Confirm that the precursor, 12-methylheptadecanoic acid, is efficiently taken up and activated to its CoA ester within your cellular model. Long-chain fatty acid uptake can be facilitated by membrane proteins.[3] The activation is catalyzed by acyl-CoA synthetase enzymes which have varying substrate specificities.[4]

Question: My stable isotope labeling experiment with 13C-12-methylheptadecanoic acid shows low enrichment in downstream metabolites. What could be the reason?

Possible Causes and Solutions:

CauseSolution
Slow Metabolic Flux The metabolic pathways utilizing this compound may be slow. Increase the labeling time to allow for sufficient incorporation of the tracer into downstream metabolites. Isotopic steady state is a key assumption for many MFA models.[5]
Dilution from Endogenous Pools The labeled tracer is being diluted by large unlabeled intracellular pools of related metabolites. Measure the pool sizes of key intermediates to assess the extent of dilution. Isotope-assisted MFA (iMFA) can help address this by integrating labeling data with extracellular flux values.[6]
Alternative Metabolic Fates This compound may be primarily directed towards pathways not being monitored, such as esterification into complex lipids (e.g., triglycerides) rather than catabolism.[6][7] Broaden your analytical window to include these lipid species.
Incorrect Tracer Selection Ensure the position of the 13C label is appropriate for tracking the metabolic pathway of interest. For example, carboxyl-labeled fatty acids will lose their label in the first round of β-oxidation. Uniformly labeled tracers are often more informative for tracking carbon through multiple cycles.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for a branched-chain fatty acid like 12-methylheptadecanoic acid?

A1: Based on studies of similar branched-chain fatty acids, such as beta-methyl-heptadecanoic acid, the primary metabolic fates are likely to be tissue-dependent and can include:

  • Alpha-oxidation: This pathway is significant in the liver for the metabolism of fatty acids with methyl branches at odd-numbered carbons.[6][7]

  • Omega-oxidation: This can be a major route in tissues like the heart.[6][7]

  • Esterification: Incorporation into complex lipids such as triglycerides and phospholipids (B1166683) is a common fate for fatty acids in most cell types.[6][7]

  • Beta-oxidation: While the methyl group can hinder this process, it may still occur, potentially requiring initial processing by other pathways to be a suitable substrate.

Q2: How do I choose the right internal standard for quantifying this compound?

A2: The ideal internal standard is a stable isotope-labeled version of the analyte itself (e.g., 13C- or D-labeled this compound). If this is not available, a structurally similar acyl-CoA that is not endogenously present in the sample, such as heptadecanoyl-CoA (C17:0-CoA), is a common choice.[2] This helps to correct for variations in extraction efficiency and matrix effects during ionization.

Q3: What are the key assumptions of 13C-Metabolic Flux Analysis (13C-MFA)?

A3: 13C-MFA relies on several key assumptions:

  • Metabolic Steady State: The intracellular fluxes are assumed to be constant over the course of the experiment.[5]

  • Isotopic Steady State: The isotopic labeling pattern of intracellular metabolites is stable and no longer changing at the time of measurement.[5]

  • Known Metabolic Network: The biochemical reaction network and the specific carbon transitions for each reaction are accurately known.

  • No Isotope Effects: The enzymes involved do not discriminate between 12C and 13C isotopes.

Q4: Can I measure metabolic flux without reaching isotopic steady state?

A4: Yes, this is possible using isotopic non-stationary MFA (INST-MFA). This method uses transient 13C-labeling data to quantify fluxes, which is particularly useful in systems where achieving isotopic steady state is not feasible due to slow turnover rates or experimental time constraints. However, the computational complexity of INST-MFA is significantly higher.[8]

Experimental Protocols

Protocol 1: Extraction of Acyl-CoAs from Cultured Cells for LC-MS/MS Analysis

  • Cell Culture and Treatment: Plate cells at a desired density and culture under standard conditions. Introduce the 13C-labeled 12-methylheptadecanoic acid tracer at a known concentration for a predetermined duration (e.g., 24 hours).

  • Metabolism Quenching: Aspirate the culture medium and wash the cells rapidly with ice-cold phosphate-buffered saline (PBS). Immediately add a sufficient volume of ice-cold methanol to quench all enzymatic activity.

  • Cell Lysis and Extraction: Scrape the cells in the cold methanol and transfer the suspension to a new tube. Add ice-cold water containing an internal standard (e.g., heptadecanoyl-CoA). Vortex thoroughly.

  • Phase Separation: Add ice-cold chloroform to the mixture, vortex vigorously, and centrifuge to separate the aqueous and organic phases.

  • Sample Collection: The acyl-CoA species, being amphipathic, will be present in the upper aqueous/methanol phase. Carefully collect this supernatant for analysis.

  • Analysis: Analyze the extract using LC-MS/MS.

Protocol 2: General Workflow for 13C-Metabolic Flux Analysis (13C-MFA)

  • Model Definition: Define a stoichiometric model of the relevant metabolic pathways for this compound.

  • Tracer Experiment: Culture cells in the presence of a 13C-labeled substrate (e.g., [U-13C]-12-methylheptadecanoic acid) until isotopic steady state is reached.

  • Metabolite Extraction and Measurement: Quench metabolism and extract intracellular metabolites. Analyze the mass isotopomer distributions (MIDs) of key metabolites (e.g., amino acids, TCA cycle intermediates) using GC-MS or LC-MS/MS.

  • Extracellular Flux Measurement: Measure the rates of substrate uptake and product secretion from the culture medium (e.g., consumption of the labeled fatty acid, secretion of potential catabolites).

  • Computational Flux Estimation: Use a computational flux analysis software (e.g., INCA, Metran) to integrate the MIDs and extracellular flux rates with the metabolic model. The software will estimate the intracellular metabolic fluxes that best reproduce the experimental data.

  • Statistical Evaluation: Perform statistical analyses to assess the goodness-of-fit and determine the confidence intervals of the estimated fluxes.

Visualizations

experimental_workflow cluster_prep Experimental Phase cluster_analysis Computational Phase A Define Metabolic Model B Culture Cells with ¹³C-12-Methylheptadecanoic Acid A->B C Measure Extracellular Fluxes (Uptake/Secretion) B->C D Quench & Extract Metabolites B->D F Integrate Data: - Metabolic Model - MIDs - Extracellular Fluxes C->F E Analyze Mass Isotopomer Distributions (MS) D->E E->F G Estimate Intracellular Fluxes (e.g., using INCA software) F->G H Statistical Analysis & Confidence Intervals G->H I Metabolic Flux Map H->I

Caption: General workflow for 13C-Metabolic Flux Analysis (MFA).

metabolic_pathway cluster_alpha Alpha-Oxidation cluster_omega Omega-Oxidation cluster_ester Esterification FA_in 12-Methylheptadecanoic Acid (extracellular) FA_cell 12-Methylheptadecanoic Acid (intracellular) FA_in->FA_cell Uptake Acyl_CoA This compound FA_cell->Acyl_CoA Activation (Acyl-CoA Synthetase) Alpha_Out Pristanoyl-CoA + Propionyl-CoA Acyl_CoA->Alpha_Out Multiple Steps Omega_Out Dicarboxylic Acids Acyl_CoA->Omega_Out Multiple Steps Ester_Out Triglycerides, Phospholipids, etc. Acyl_CoA->Ester_Out Acyltransferases

Caption: Potential metabolic fates of this compound.

Caption: Troubleshooting low this compound signal.

References

Reducing background noise in 12-Methylheptadecanoyl-CoA detection.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise in the detection of 12-Methylheptadecanoyl-CoA and other long-chain acyl-CoAs.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of background noise in LC-MS/MS analysis of this compound?

A1: Background noise in LC-MS/MS analysis of lipids like this compound can originate from several sources. These include contaminants from solvents, reagents, and labware (e.g., plasticizers leaching from tubes and plates).[1][2][3] The biological matrix itself, containing a complex mixture of lipids and other molecules, can also be a significant source of interference.[1] Additionally, instrument-related noise can arise from the LC and MS systems, such as solvent cluster ions and electronic noise.[4][5]

Q2: How can I minimize contamination from labware?

A2: To minimize labware contamination, it is highly recommended to use glass vials and inserts instead of plasticware whenever possible.[2][6] If plasticware is unavoidable, choose high-quality polypropylene (B1209903) tubes from reputable manufacturers, as the level of leachable contaminants can vary significantly between brands.[2][3] It is also good practice to rinse all labware with a high-purity solvent before use.

Q3: What grade of solvents and reagents should I use?

A3: Always use MS-grade or LC-MS grade solvents and reagents to minimize chemical noise.[1] Lower-grade solvents can contain impurities that introduce significant background ions, which can interfere with the detection of your analyte.[4]

Q4: Can the sample preparation method itself introduce background noise?

A4: Yes, the sample preparation method can be a source of contamination and background noise. For instance, protein precipitation agents may not remove all interfering matrix components.[1] Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are commonly used to clean up samples and remove interfering substances before LC-MS/MS analysis.[7][8] Careful optimization of these extraction protocols is crucial.

Troubleshooting Guides

Issue 1: High Background Signal Across the Entire Chromatogram

Possible Cause: Contaminated mobile phase, solvent lines, or mass spectrometer source.

Troubleshooting Steps:

  • Prepare fresh mobile phase: Use freshly opened, MS-grade solvents and additives.

  • Flush the LC system: Thoroughly flush all solvent lines with a strong organic solvent like isopropanol, followed by the mobile phase.

  • Clean the mass spectrometer source: Follow the manufacturer's instructions to clean the ESI probe, capillary, and other source components.

  • Run a blank gradient: Inject a blank sample (e.g., mobile phase) and run the analytical gradient to check for persistent contamination.

Issue 2: Specific, Abundant Background Peaks

Possible Cause: Contaminants from sample tubes, plates, or a specific reagent.

Troubleshooting Steps:

  • Analyze a "process blank": Prepare a blank sample that goes through the entire sample preparation procedure. This will help identify if the contamination is introduced during sample processing.

  • Test individual components: Analyze individual solvents and reagents to pinpoint the source of the contaminating peak.

  • Switch to glass labware: If using plasticware, switch to glass vials and re-run the analysis to see if the background peaks disappear.[2]

Issue 3: Poor Signal-to-Noise Ratio for this compound

Possible Cause: Ion suppression from co-eluting matrix components or insufficient sample cleanup.

Troubleshooting Steps:

  • Optimize chromatographic separation: Adjust the LC gradient to better separate this compound from interfering compounds. A longer, shallower gradient can improve resolution.[9][10]

  • Improve sample cleanup: Implement or optimize a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol to remove matrix components that cause ion suppression.[7][8]

  • Use a trap-and-elute system: An online trapping column can be used to capture the analyte of interest while washing away interfering compounds before elution onto the analytical column.[4]

  • Dilute the sample: In some cases, diluting the sample can reduce the concentration of interfering matrix components and thereby lessen ion suppression, improving the signal-to-noise ratio.

Data Presentation

Table 1: Common Contaminants in Lipidomics and Their Sources

Contaminant ClassCommon SourcesMitigation Strategy
Plasticizers (e.g., phthalates)Plastic labware (tubes, plates, pipette tips)Use glass labware; use high-quality polypropylene if plastic is necessary.[2][3]
Slip agents (e.g., oleamide)Polypropylene tubesUse glass labware; pre-rinse plasticware with solvent.
Antioxidants (e.g., BHT)Solvents, plasticwareUse fresh, high-purity solvents; use glass labware.[1]
SurfactantsDetergents from glassware washingThoroughly rinse glassware with high-purity water and solvents.
KeratinsDust, skin particlesWear gloves; work in a clean environment.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Acyl-CoA Cleanup

This protocol is a general guideline and should be optimized for your specific application.

  • Condition the SPE Cartridge: Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.

  • Load the Sample: Load the acidified sample extract onto the SPE cartridge.

  • Wash the Cartridge: Wash the cartridge with 1 mL of water to remove polar impurities.

  • Elute the Analyte: Elute the this compound and other acyl-CoAs with 1 mL of methanol or an appropriate organic solvent mixture.

  • Dry and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_troubleshooting Noise Reduction Strategies Sample Biological Sample Homogenization Homogenization Sample->Homogenization Extraction Liquid-Liquid or Solid-Phase Extraction Homogenization->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS LC-MS/MS System Reconstitution->LC_MS Data_Acquisition Data Acquisition LC_MS->Data_Acquisition Data_Processing Data Processing Data_Acquisition->Data_Processing High_Purity_Solvents Use High-Purity Solvents & Reagents High_Purity_Solvents->Extraction Glassware Use Glassware Glassware->Extraction Blanks Run Blank Samples Blanks->LC_MS Optimized_Chroma Optimize Chromatography Optimized_Chroma->LC_MS

Caption: Experimental workflow for this compound detection with integrated noise reduction strategies.

troubleshooting_logic Start High Background Noise Detected Q1 Is the noise specific or general? Start->Q1 General_Noise General High Background Q1->General_Noise General Specific_Noise Specific Background Peaks Q1->Specific_Noise Specific Action1 Clean LC-MS System (Source, Lines) Prepare Fresh Mobile Phase General_Noise->Action1 Action2 Analyze Process Blank Test Individual Reagents Switch to Glassware Specific_Noise->Action2 Q2 Noise Reduced? Action1->Q2 Q3 Noise Reduced? Action2->Q3 End_Success Problem Resolved Q2->End_Success Yes End_Fail Consult Instrument Specialist Q2->End_Fail No Q3->End_Success Yes Q3->End_Fail No

Caption: A logical troubleshooting guide for addressing high background noise in mass spectrometry experiments.

References

Validation & Comparative

A Comparative Guide to the Quantification of 12-Methylheptadecanoyl-CoA: LC-MS/MS vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of lipid metabolites is paramount. This guide provides a detailed comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of 12-Methylheptadecanoyl-CoA against alternative analytical techniques, namely High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and fluorescence-based assays.

This document outlines the experimental protocols and presents a comparative analysis of the performance of these methods, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.

Method Performance Comparison

The choice of analytical method for quantifying this compound significantly impacts sensitivity, specificity, and throughput. Below is a summary of the key performance characteristics of LC-MS/MS, HPLC-UV, and fluorescence-based assays. The data for the LC-MS/MS method for this compound is extrapolated from validated methods for structurally similar long-chain acyl-CoAs, such as palmitoyl-CoA (C16:0) and stearoyl-CoA (C18:0).

ParameterLC-MS/MSHPLC-UVFluorescence-Based Assay
Principle Separation by liquid chromatography followed by mass-based detection of precursor and product ions.Separation by liquid chromatography followed by detection based on UV absorbance of the adenine (B156593) moiety in Coenzyme A.Enzymatic reaction coupled to a fluorescent probe, where the signal is proportional to the analyte concentration.
Specificity Very High (distinguishes structurally similar molecules)Moderate (potential for co-eluting interferences)Low to Moderate (potential for non-specific enzyme activity or fluorescence quenching/enhancement)
**Linearity (R²) **> 0.999[1]Typically > 0.99Typically > 0.98
Limit of Quantification (LOQ) Low fmol to pmol rangepmol rangeHigh pmol to nmol range
Accuracy (% Recovery) 95-110%85-115%80-120%
Precision (%RSD) < 15%< 20%< 25%
Throughput HighModerateHigh (plate-based)
Matrix Effect Potential for ion suppression/enhancementLess susceptible than MS, but matrix can affect peak shapeHigh potential for interference from sample matrix

Experimental Protocols

Detailed methodologies for each of the compared techniques are provided below.

LC-MS/MS Method for this compound Quantification

This method is based on established protocols for other long-chain acyl-CoAs and is expected to provide high sensitivity and specificity for this compound.

1. Sample Preparation:

  • Homogenization: Tissue samples are homogenized in a cold phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4).

  • Protein Precipitation: An organic solvent mixture (e.g., acetonitrile:isopropanol:water, 3:5:2 v/v/v) is added to the homogenate to precipitate proteins.

  • Solid-Phase Extraction (SPE) (Optional but Recommended): The supernatant is loaded onto a C18 SPE cartridge to enrich for acyl-CoAs and remove interfering substances. The cartridge is washed, and the acyl-CoAs are eluted with an appropriate solvent.

  • Reconstitution: The eluate is dried under a stream of nitrogen and reconstituted in a solvent compatible with the LC mobile phase.

2. Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

  • Mobile Phase B: 10 mM ammonium acetate in acetonitrile/isopropanol (90:10, v/v).

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the analytes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

3. Mass Spectrometry:

  • Ionization: Positive electrospray ionization (ESI+).

  • Detection: Triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode.

  • SRM Transition (Predicted for this compound): A specific precursor ion (the protonated molecule [M+H]⁺) and a characteristic product ion (resulting from the fragmentation of the CoA moiety) would be monitored.

HPLC-UV Method

This method offers a more accessible but less sensitive alternative to LC-MS/MS.

1. Sample Preparation:

  • Sample preparation is similar to the LC-MS/MS method, often involving homogenization and protein precipitation. SPE is highly recommended to reduce matrix complexity.

2. High-Performance Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1 M sodium phosphate buffer, pH 5.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A binary gradient is employed to separate the acyl-CoAs.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set to 254 nm, the absorbance maximum of the adenine base in Coenzyme A.

Fluorescence-Based Assay

This high-throughput method is suitable for screening purposes but lacks the specificity of chromatographic methods.[2]

1. Principle:

  • The assay typically involves an enzymatic reaction where the acyl-CoA is a substrate. The reaction produces a product that can be coupled to a fluorescent reporter. For example, the release of free Coenzyme A (CoASH) can be detected using a thiol-reactive fluorescent dye.

2. Assay Procedure:

  • Sample Preparation: Cell or tissue lysates are prepared in a suitable buffer.

  • Reaction Mixture: The sample is incubated with a reaction mixture containing the necessary enzymes and a fluorescent probe in a microplate format.

  • Detection: The fluorescence intensity is measured using a plate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Quantification: The concentration of the acyl-CoA is determined by comparing the fluorescence signal to a standard curve prepared with a known concentration of a similar long-chain acyl-CoA.

Visualizing the Workflow and Metabolic Context

To better understand the experimental process and the biological relevance of this compound, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_alternatives Alternative Methods Tissue Tissue Homogenization Protein Protein Precipitation Tissue->Protein Fluor Fluorescence Assay Tissue->Fluor SPE Solid-Phase Extraction Protein->SPE Dry Drying & Reconstitution SPE->Dry LC LC Separation Dry->LC HPLC HPLC-UV Dry->HPLC MS MS/MS Detection LC->MS Data Data Acquisition & Analysis MS->Data

Fig. 1: General experimental workflow for the quantification of long-chain acyl-CoAs.

metabolic_pathway FattyAcid 12-Methylheptadecanoic Acid AcylCoA_Synthase Acyl-CoA Synthetase FattyAcid->AcylCoA_Synthase AcylCoA This compound AcylCoA_Synthase->AcylCoA BetaOxidation Beta-Oxidation Spiral AcylCoA->BetaOxidation PropionylCoA Propionyl-CoA BetaOxidation->PropionylCoA AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCA TCA Cycle AcetylCoA->TCA

Fig. 2: Proposed metabolic pathway for this compound.

Conclusion

For the precise and accurate quantification of this compound, the LC-MS/MS method stands out as the superior technique due to its high specificity and sensitivity. While HPLC-UV offers a viable, more accessible alternative, it comes with compromises in sensitivity and specificity. Fluorescence-based assays are best suited for high-throughput screening applications where absolute quantification and high specificity are not the primary requirements. The choice of method should be guided by the specific research question, available instrumentation, and the required level of analytical rigor.

References

Comparative metabolic profiling of 12-Methylheptadecanoyl-CoA and its straight-chain analog.

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the distinct metabolic fates of a branched-chain and a straight-chain fatty acyl-CoA.

This guide provides a comprehensive comparison of the metabolic profiling of 12-Methylheptadecanoyl-CoA, a branched-chain fatty acyl-CoA, and its straight-chain analog, heptadecanoyl-CoA. Understanding the metabolic nuances between these two molecules is critical for research in areas such as metabolic diseases, nutritional science, and drug development, where the structure of fatty acids can dictate their biological activity and therapeutic potential.

Introduction

Fatty acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in cellular metabolism, participating in energy production, lipid biosynthesis, and signaling pathways.[1] While the metabolism of straight-chain fatty acids is well-characterized, branched-chain fatty acids (BCFAs) undergo distinct metabolic processing due to their structural variations. This guide will objectively compare the metabolic pathways, enzymatic requirements, and metabolic end-products of this compound and heptadecanoyl-CoA, supported by established biochemical principles and experimental methodologies.

Comparative Metabolic Pathways

The metabolic fates of this compound and heptadecanoyl-CoA diverge significantly due to the presence of a methyl branch in the former. Heptadecanoyl-CoA, as a straight-chain odd-numbered fatty acid, is primarily metabolized through mitochondrial β-oxidation. In contrast, the metabolism of this compound is predicted to involve a combination of mitochondrial and peroxisomal oxidation pathways to handle the methyl branch.

Heptadecanoyl-CoA: The Straight Path of β-Oxidation

Heptadecanoyl-CoA, a 17-carbon saturated fatty acyl-CoA, undergoes sequential rounds of mitochondrial β-oxidation. Each cycle consists of four enzymatic reactions that shorten the acyl chain by two carbons, producing one molecule of acetyl-CoA, one FADH₂, and one NADH.[2][3] This process repeats until the final three carbons are released as propionyl-CoA.[4]

The resulting acetyl-CoA molecules enter the tricarboxylic acid (TCA) cycle for complete oxidation to CO₂ and water, generating a substantial amount of ATP. The propionyl-CoA is converted to succinyl-CoA, a TCA cycle intermediate, through a series of reactions requiring the enzymes propionyl-CoA carboxylase, methylmalonyl-CoA epimerase, and methylmalonyl-CoA mutase, the last of which is vitamin B12-dependent.[5][6][7]

This compound: A Diverted Route Through Peroxisomes

Direct experimental data on the metabolism of this compound is limited. However, based on the established principles of branched-chain fatty acid metabolism, a putative pathway can be outlined. The methyl group at the 12th carbon position allows for several initial cycles of mitochondrial β-oxidation to proceed unimpeded.

Once the methyl branch is near the β-carbon (at the C4 position), further β-oxidation is sterically hindered. At this point, the shortened, branched-chain acyl-CoA is likely transported to the peroxisome for further processing. Peroxisomes are equipped with specialized enzymes for the oxidation of branched-chain and very-long-chain fatty acids.[8][9] The degradation of such molecules in peroxisomes often involves α-oxidation, which removes a single carbon from the carboxyl end, followed by β-oxidation.[10][11][12]

Quantitative Metabolic Comparison

The structural differences between this compound and heptadecanoyl-CoA lead to distinct metabolic outputs, including the total ATP yield and the nature of the final metabolic products.

Metabolic ParameterHeptadecanoyl-CoAThis compound (Predicted)
Primary Metabolic Pathway Mitochondrial β-oxidationMitochondrial β-oxidation followed by Peroxisomal α- and β-oxidation
Number of β-oxidation Cycles 7Variable, depends on the exact processing of the branched-chain intermediate
Final Products 7 Acetyl-CoA, 1 Propionyl-CoAAcetyl-CoA, Propionyl-CoA, and potentially other short-chain acyl-CoAs
ATP Yield (Approximate) ~120 ATP[13][14]Lower than heptadecanoyl-CoA due to the energy requirements of peroxisomal oxidation and transport
Key Regulatory Enzymes Carnitine Palmitoyltransferase I (CPT1)Peroxisomal transporters (e.g., ABCD1-3), Phytanoyl-CoA hydroxylase (implicated in α-oxidation)
Subcellular Localization MitochondriaMitochondria and Peroxisomes

Experimental Protocols

Quantification of Acyl-CoA Esters by LC-MS/MS

This protocol provides a general method for the extraction and quantification of fatty acyl-CoAs from biological samples, which is essential for comparative metabolic profiling.[15][16][17][18][19]

a. Sample Preparation (from cultured cells or tissue):

  • Homogenize cells or tissue in a cold extraction solvent (e.g., 2:1:1 acetonitrile (B52724):isopropanol:water).

  • Include an internal standard, such as a stable isotope-labeled acyl-CoA, for accurate quantification.

  • Centrifuge the homogenate to pellet cellular debris.

  • Collect the supernatant containing the acyl-CoAs.

  • Perform solid-phase extraction (SPE) to purify and concentrate the acyl-CoAs.

  • Elute the acyl-CoAs from the SPE column and evaporate the solvent under a stream of nitrogen.

  • Reconstitute the dried extract in a solvent compatible with LC-MS/MS analysis.

b. LC-MS/MS Analysis:

  • Inject the reconstituted sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

  • Separate the different acyl-CoA species using a C18 reversed-phase column with a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • Detect and quantify the acyl-CoAs using the mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.

Fatty Acid Oxidation Assay

This assay measures the rate of fatty acid oxidation in cultured cells or isolated mitochondria by monitoring the conversion of a radiolabeled fatty acid substrate to CO₂ and acid-soluble metabolites.[20][21]

a. Cell Culture and Treatment:

  • Plate cells in a multi-well plate and allow them to adhere.

  • Incubate the cells with either ¹⁴C-labeled heptadecanoic acid or ¹⁴C-labeled 12-methylheptadecanoic acid.

b. Measurement of Fatty Acid Oxidation:

  • After the incubation period, capture the released ¹⁴CO₂ using a suitable trapping agent (e.g., a filter paper soaked in a strong base).

  • Acidify the culture medium to release any dissolved CO₂ and stop the cellular metabolism.

  • Separate the acid-soluble metabolites (intermediates of fatty acid oxidation) from the remaining radiolabeled fatty acid.

  • Quantify the radioactivity in the trapped CO₂ and the acid-soluble metabolites using a scintillation counter.

  • Normalize the results to the total protein content of the cells.

Visualizing the Metabolic Pathways

Heptadecanoyl-CoA Metabolism

Heptadecanoyl_CoA_Metabolism cluster_cytosol Cytosol cluster_mitochondria Mitochondrial Matrix Heptadecanoic_Acid Heptadecanoic Acid (C17:0) Heptadecanoyl_CoA_Cytosol Heptadecanoyl-CoA Heptadecanoic_Acid->Heptadecanoyl_CoA_Cytosol Acyl-CoA Synthetase Heptadecanoyl_CoA_Mito Heptadecanoyl-CoA Heptadecanoyl_CoA_Cytosol->Heptadecanoyl_CoA_Mito CPT1/CPT2 Carnitine Shuttle Beta_Oxidation β-Oxidation (7 cycles) Heptadecanoyl_CoA_Mito->Beta_Oxidation Acetyl_CoA 7 Acetyl-CoA Beta_Oxidation->Acetyl_CoA Propionyl_CoA 1 Propionyl-CoA Beta_Oxidation->Propionyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Propionyl-CoA Carboxylase, etc. Succinyl_CoA->TCA_Cycle

Caption: Mitochondrial β-oxidation of heptadecanoyl-CoA.

Putative Metabolism of this compound

Branched_Chain_FA_Metabolism cluster_cytosol Cytosol cluster_mitochondria Mitochondrial Matrix cluster_peroxisome Peroxisome Branched_FA 12-Methylheptadecanoic Acid Branched_Acyl_CoA_Cytosol This compound Branched_FA->Branched_Acyl_CoA_Cytosol Acyl-CoA Synthetase Branched_Acyl_CoA_Mito This compound Branched_Acyl_CoA_Cytosol->Branched_Acyl_CoA_Mito CPT1/CPT2 Mito_Beta_Oxidation Mitochondrial β-Oxidation Branched_Acyl_CoA_Mito->Mito_Beta_Oxidation Short_Branched_Acyl_CoA Shortened Branched-Chain Acyl-CoA Mito_Beta_Oxidation->Short_Branched_Acyl_CoA Acetyl_CoA_Mito Acetyl-CoA Mito_Beta_Oxidation->Acetyl_CoA_Mito Short_Branched_Acyl_CoA_Perox Shortened Branched-Chain Acyl-CoA Short_Branched_Acyl_CoA->Short_Branched_Acyl_CoA_Perox Transport TCA_Cycle TCA Cycle Acetyl_CoA_Mito->TCA_Cycle Alpha_Oxidation α-Oxidation Short_Branched_Acyl_CoA_Perox->Alpha_Oxidation Perox_Beta_Oxidation Peroxisomal β-Oxidation Alpha_Oxidation->Perox_Beta_Oxidation Acetyl_CoA_Perox Acetyl-CoA Perox_Beta_Oxidation->Acetyl_CoA_Perox Propionyl_CoA_Perox Propionyl-CoA Perox_Beta_Oxidation->Propionyl_CoA_Perox

Caption: Putative metabolic pathway of this compound.

Conclusion

The metabolic profiling of this compound and its straight-chain analog, heptadecanoyl-CoA, reveals distinct metabolic pathways dictated by their molecular structures. While heptadecanoyl-CoA follows the conventional route of mitochondrial β-oxidation, the methyl branch in this compound necessitates the involvement of peroxisomal α- and β-oxidation. These differences have significant implications for cellular energy homeostasis, the generation of metabolic intermediates, and the potential biological activities of these fatty acids. The experimental protocols and comparative data presented in this guide offer a framework for researchers to further investigate the metabolic and physiological roles of straight-chain and branched-chain fatty acids.

References

Confirming the Identity of 12-Methylheptadecanoyl-CoA: A High-Resolution Mass Spectrometry Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate field of lipidomics, the precise identification of lipid species is paramount for understanding their biological roles. This guide provides a comparative analysis of high-resolution mass spectrometry (HRMS) for the unambiguous identification of 12-Methylheptadecanoyl-CoA, a branched-chain fatty acyl-CoA. We present a detailed experimental protocol and comparative data to assist researchers, scientists, and drug development professionals in this endeavor.

Performance Comparison: High-Resolution MS for Acyl-CoA Identification

High-resolution mass spectrometry offers significant advantages in distinguishing between structurally similar lipid molecules, such as isobaric species.[1][2] The high mass accuracy and resolving power of instruments like the Orbitrap are instrumental in lipidomics.[1][2] The following table presents a hypothetical yet realistic comparison of the data obtained from the analysis of this compound and a common straight-chain isomer, heptadecanoyl-CoA, using a high-resolution mass spectrometer.

ParameterThis compound (Hypothetical Data)Heptadecanoyl-CoA (C17:0) (Reference Data)Justification for Distinction
Molecular Formula C39H68N7O17P3SC38H66N7O17P3SDifferent number of carbon and hydrogen atoms due to methylation.
Theoretical Exact Mass 1039.35551025.3398The methyl group adds a mass difference that is easily resolved by HRMS.
Observed m/z ([M-H]) 1038.34821024.3325High mass accuracy (<5 ppm) allows for confident formula prediction.
Mass Accuracy (ppm) < 5< 5A key feature of high-resolution mass spectrometry.[1]
Retention Time (min) ~18.5~19.2Branched-chain acyl-CoAs typically elute slightly earlier than their straight-chain counterparts in reverse-phase chromatography.
Key MS/MS Fragments Neutral loss of 507, characteristic acyl chain fragmentNeutral loss of 507, characteristic acyl chain fragmentWhile the neutral loss of the phosphoadenosine diphosphate (B83284) is common to all acyl-CoAs, the remaining acyl portion will have a distinct mass.[3][4][5][6]

Experimental Protocols

A robust experimental protocol is crucial for the successful identification of acyl-CoAs. The following methodology outlines the key steps from sample preparation to data analysis.

Sample Preparation: Lipid Extraction

The choice of extraction method depends on the sample matrix. For biological fluids like plasma or serum, or from cell pellets, a liquid-liquid extraction is commonly employed.[7][8] The Folch and Bligh-Dyer methods, which use a chloroform (B151607) and methanol (B129727) mixture, are standard protocols.[7] Alternatively, a multi-step extraction using isopropanol, chloroform, methanol, and water can be utilized.[7] For more targeted lipidomics, solid-phase extraction (SPE) can be used to fractionate specific lipid classes.[8][9]

A typical protocol for plasma or cell pellets involves the following steps:

  • Samples are extracted using a chilled solution of methanol containing internal standards and methyl tert-butyl ether (MTBE).[10]

  • Phase separation is induced by the addition of water.[10]

  • The upper organic layer, containing the lipids, is collected and dried under vacuum.[10]

  • The dried lipid extract is reconstituted in an appropriate solvent for LC-MS analysis.[10]

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

Liquid chromatography is used to separate the complex mixture of lipids before they enter the mass spectrometer.[11]

  • Chromatography: Ultra-high-performance liquid chromatography (UHPLC) is often preferred for its enhanced resolution and speed.[12] A C18 reversed-phase column is typically used for the separation of acyl-CoAs.

  • Mass Spectrometry: A high-resolution mass spectrometer, such as an Orbitrap or a Q-TOF, is essential for this analysis.[12][13] Data is acquired in both positive and negative ion modes, as different lipid classes ionize more efficiently in different polarities.[12]

  • MS/MS Fragmentation: Tandem mass spectrometry (MS/MS) is performed to elicit structural information. Acyl-CoAs exhibit a characteristic fragmentation pattern, including a neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine-5'-diphosphate moiety.[3][4][5][6] The remaining fragment ion is indicative of the specific acyl chain.

Visualizing the Workflow and Logic

To better illustrate the experimental and analytical processes, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-HRMS Analysis cluster_data_analysis Data Analysis sample Biological Sample (e.g., Plasma, Tissue) extraction Lipid Extraction (e.g., Folch, Bligh-Dyer) sample->extraction reconstitution Reconstitution in Injection Solvent extraction->reconstitution lc UHPLC Separation reconstitution->lc ms1 Full Scan HRMS (MS1) lc->ms1 ms2 Tandem MS (MS/MS) ms1->ms2 peak_picking Peak Picking & Alignment ms2->peak_picking feature_id Feature Identification (Accurate Mass & RT) peak_picking->feature_id msms_interp MS/MS Spectral Interpretation feature_id->msms_interp confirmation Confirmation of Identity msms_interp->confirmation

Caption: Experimental workflow for the identification of acyl-CoAs using LC-HRMS.

logical_relationship cluster_data Acquired Data cluster_analysis Identification Logic raw_data Raw LC-HRMS Data accurate_mass Accurate Mass Matching (<5 ppm) raw_data->accurate_mass rt Retention Time Comparison raw_data->rt fragmentation Characteristic Fragmentation (Neutral Loss of 507 Da) raw_data->fragmentation final_id Confirmed Identity: This compound accurate_mass->final_id rt->final_id acyl_fragment Unique Acyl Fragment Ion fragmentation->acyl_fragment acyl_fragment->final_id

Caption: Logical workflow for the confirmation of this compound identity.

References

Cross-Validation of Analytical Platforms for 12-Methylheptadecanoyl-CoA Measurement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical platforms for the quantitative measurement of 12-Methylheptadecanoyl-CoA, a branched-chain long-chain acyl-coenzyme A. The selection of an appropriate analytical method is critical for accurate and reproducible quantification in complex biological matrices. This document outlines the predominant methodologies, presents comparative performance data derived from the analysis of similar long-chain acyl-CoAs, and provides detailed experimental protocols.

Comparison of Analytical Platforms

The quantification of long-chain acyl-CoAs, including branched-chain species like this compound, presents analytical challenges due to their low abundance, inherent instability, and the complexity of biological samples.[1][2] The most robust and widely adopted method for this purpose is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers superior sensitivity and selectivity compared to other techniques.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold-standard technique for the quantification of acyl-CoAs.[3] It combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[4] Methods typically employ reverse-phase chromatography to separate acyl-CoAs based on their chain length and degree of unsaturation.[5] Detection is achieved using selected reaction monitoring (SRM) in positive electrospray ionization (ESI) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for the analyte of interest.[5] The high sensitivity of LC-MS/MS allows for the analysis of small amounts of tissues and cell samples.[6]

High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC with UV detection is a more traditional method for acyl-CoA analysis.[7] This technique separates acyl-CoAs, and detection is based on the absorbance of the adenine (B156593) moiety of the CoA molecule at approximately 260 nm.[7] While simpler and more accessible than LC-MS/MS, HPLC-UV suffers from significantly lower sensitivity and is more susceptible to interferences from other co-eluting molecules that absorb at the same wavelength.[8] This method may be suitable for applications with larger sample amounts where high sensitivity is not a primary concern.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of fatty acids, but it is not ideal for the direct analysis of intact acyl-CoAs due to their low volatility and thermal instability.[9] Analysis of branched-chain fatty acids by GC-MS typically requires a hydrolysis step to release the fatty acid from the CoA moiety, followed by derivatization to increase volatility.[10] This indirect approach does not measure the intact acyl-CoA and can introduce variability.

Quantitative Performance Data

The following table summarizes representative performance data for the analysis of long-chain acyl-CoAs using LC-MS/MS, extrapolated from published literature. Specific performance for this compound would require method-specific validation.

ParameterRepresentative Performance for Long-Chain Acyl-CoAs (LC-MS/MS)Reference
Limit of Detection (LOD) 1-5 fmol[6]
Limit of Quantitation (LOQ) Typically in the low fmol to pmol range[1]
**Linearity (R²) **> 0.99[11]
Precision (CV%) Intra-assay: 5-10%, Inter-assay: 5-6%[11]
Recovery 70-80% (from tissue)[7]

Experimental Protocols

Detailed Protocol for this compound Measurement by LC-MS/MS

This protocol is a generalized procedure based on common practices for long-chain acyl-CoA analysis from biological samples.[7][11]

1. Sample Preparation and Extraction:

  • Tissue Homogenization: Weigh approximately 50-100 mg of frozen tissue and homogenize in a glass homogenizer with 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).[7]

  • Solvent Extraction: Add 2 mL of 2-propanol and 1 mL of acetonitrile (B52724) to the homogenate, vortex thoroughly, and centrifuge at 15,000 x g for 5 minutes at 4°C.[7][12]

  • Solid-Phase Extraction (SPE): The resulting supernatant can be further purified using an oligonucleotide purification column or a suitable reverse-phase SPE cartridge to enrich for acyl-CoAs and remove interfering substances.[7] Elute the acyl-CoAs with an appropriate solvent such as 2-propanol or methanol (B129727).

  • Drying and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen. Reconstitute the dried extract in a suitable solvent, such as 50% methanol in water, for LC-MS/MS analysis.[11]

2. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% ammonium (B1175870) hydroxide.

    • Mobile Phase B: Acetonitrile with 0.1% ammonium hydroxide.[5]

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a suitable time to ensure separation of this compound from other acyl-CoAs.

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometry Detection:

    • Ionization: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Selected Reaction Monitoring (SRM).

    • SRM Transitions: A specific precursor ion (the [M+H]+ of this compound) and a characteristic product ion (resulting from the neutral loss of the phosphopantetheine moiety) should be determined by direct infusion of a standard.

    • Internal Standard: A structurally similar, stable isotope-labeled or odd-chain acyl-CoA (e.g., C17-CoA) should be used for accurate quantification.[11]

3. Data Analysis and Quantification:

  • Generate a standard curve by analyzing a series of known concentrations of a this compound standard.[11]

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Determine the concentration of this compound in the samples by interpolating from the standard curve.[11]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis tissue Biological Sample (Tissue/Cells) homogenize Homogenization (KH2PO4 Buffer) tissue->homogenize extract Solvent Extraction (Isopropanol/Acetonitrile) homogenize->extract spe Solid-Phase Extraction (SPE) extract->spe dry Evaporation & Reconstitution spe->dry lc UPLC Separation (C18 Column) dry->lc ms Tandem Mass Spectrometry (ESI+, SRM) lc->ms data Data Acquisition & Quantification ms->data

Caption: Experimental workflow for this compound measurement.

metabolic_pathway BCFA 12-Methylheptadecanoic Acid AcylCoA_Synthetase Long-Chain Acyl-CoA Synthetase BCFA->AcylCoA_Synthetase BCFA_CoA This compound AcylCoA_Synthetase->BCFA_CoA Beta_Oxidation Peroxisomal/Mitochondrial β-Oxidation Cycles BCFA_CoA->Beta_Oxidation Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA TCA Cycle Acetyl_CoA->TCA

Caption: Proposed metabolic pathway for this compound.

References

Navigating the Analytical Landscape of 12-Methylheptadecanoyl-CoA: A Guide to Reproducibility and Robustness

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reliability of experimental data is paramount. This guide provides a comparative overview of the reproducibility and robustness of analytical methods relevant to 12-Methylheptadecanoyl-CoA, a branched-chain fatty acyl-CoA. While specific data for this exact molecule is limited in publicly available literature, this guide draws upon established experimental data for structurally similar long-chain and branched-chain acyl-CoAs to provide a reliable framework for experimental design and data interpretation.

Quantitative Data on Analytical Performance

The quantification of acyl-CoA molecules, including branched-chain species like this compound, is predominantly achieved through liquid chromatography-mass spectrometry (LC-MS/MS). The reproducibility and robustness of these methods are typically assessed through validation parameters such as the coefficient of variation (CV) for precision and recovery rates for accuracy. The following tables summarize performance data from various studies on analogous compounds, offering a benchmark for what can be expected in the analysis of this compound.

Parameter Analyte Class Analytical Method Intra-Assay CV (%) Inter-Assay CV (%) Source
PrecisionLong-Chain Acyl-CoAs (C16-C18)LC-MS/MS5 - 105 - 6[1]
PrecisionLong-Chain Acyl-CoAs (C16-C18)LC-MS/MS1.2 - 4.42.6 - 12.2[2]
PrecisionBranched-Chain Fatty AcidsGC-MS and LC-MS/MS<5 (intra-batch)Not Reported
PrecisionShort-Chain Acyl-CoAsLC-MS/MS≤ 15≤ 15[3]

Table 1: Comparison of Precision in Acyl-CoA and Fatty Acid Analysis. The coefficient of variation (CV) is a measure of the relative variability, with lower values indicating higher precision. The data indicates that LC-MS/MS methods for long-chain acyl-CoAs generally exhibit good to excellent precision.

Parameter Analyte Class Analytical Method Recovery (%) Source
AccuracyLong-Chain Fatty Acids (C18)LD-DLLME-GC-FID98.54 - 103.83[4]
AccuracyFive Long-Chain Acyl-CoAsLC-MS/MS94.8 - 110.8[2]
AccuracyShort-Chain Acyl-CoAsLC-MS/MS85 - 115[3]

Table 2: Comparison of Accuracy in Acyl-CoA and Fatty Acid Analysis. Recovery is a measure of the accuracy of an analytical method. The data shows that the presented methods provide high accuracy for the quantification of related molecules.

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. Below are summaries of typical protocols used for the analysis of acyl-CoAs, which are applicable for the analysis of this compound.

Sample Preparation for Acyl-CoA Analysis

A common procedure for extracting acyl-CoAs from biological samples involves the following steps:

  • Homogenization: The tissue or cell sample is homogenized in a suitable buffer, often on ice to minimize enzymatic degradation.

  • Deproteinization: A deproteinizing agent, such as perchloric acid or a mixture of isopropanol (B130326) and acetic acid, is added to precipitate proteins.

  • Extraction: The acyl-CoAs are extracted from the supernatant using solid-phase extraction (SPE) with a C18 cartridge. This step helps to remove interfering substances and concentrate the analytes.

  • Elution and Reconstitution: The acyl-CoAs are eluted from the SPE cartridge and the eluent is evaporated to dryness. The residue is then reconstituted in a solvent compatible with the LC-MS/MS system.

LC-MS/MS Analysis of Acyl-CoAs

The reconstituted sample is then analyzed by LC-MS/MS. A typical setup includes:

  • Liquid Chromatography (LC): A reversed-phase C18 column is commonly used to separate the acyl-CoAs based on their hydrophobicity. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of acid or buffer) and an organic component (e.g., acetonitrile (B52724) or methanol) is employed.

  • Mass Spectrometry (MS/MS): The eluting compounds are ionized using electrospray ionization (ESI) and detected by a tandem mass spectrometer. Quantification is typically performed in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. An internal standard, a structurally similar molecule that is not naturally present in the sample, is often added at the beginning of the sample preparation process to correct for variations in extraction efficiency and instrument response.

Signaling and Metabolic Pathways

While a specific signaling pathway directly initiated by this compound is not well-documented, its metabolic pathway is understood within the broader context of branched-chain fatty acid metabolism. These fatty acids are primarily derived from the catabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine.

BCAA_Metabolism cluster_BCAA Branched-Chain Amino Acids cluster_Metabolism Metabolic Conversion cluster_Degradation Degradation Pathways BCAA Leucine, Isoleucine, Valine BCKA Branched-Chain α-Keto Acids BCAA->BCKA Transamination BC_Acyl_CoA Branched-Chain Acyl-CoAs (e.g., Isovaleryl-CoA) BCKA->BC_Acyl_CoA Oxidative Decarboxylation Methylheptadecanoyl_CoA This compound (via elongation) BC_Acyl_CoA->Methylheptadecanoyl_CoA Elongation Reactions Alpha_Oxidation Alpha-Oxidation Methylheptadecanoyl_CoA->Alpha_Oxidation Beta_Oxidation Beta-Oxidation Methylheptadecanoyl_CoA->Beta_Oxidation Alpha_Oxidation->Beta_Oxidation TCA_Cycle TCA Cycle (Acetyl-CoA, Propionyl-CoA) Beta_Oxidation->TCA_Cycle

Caption: Metabolism of Branched-Chain Fatty Acyl-CoAs.

The diagram above illustrates the general metabolic fate of branched-chain acyl-CoAs. Branched-chain amino acids are converted to their corresponding α-keto acids and then to short branched-chain acyl-CoAs. These can then be elongated to form longer-chain species like this compound. Degradation of such molecules with a methyl branch at an even-numbered carbon (from the carboxyl end) can proceed via alpha- and beta-oxidation to yield acetyl-CoA and propionyl-CoA, which can then enter the TCA cycle.

The experimental workflow for analyzing the reproducibility and robustness of acyl-CoA measurements is a critical process for validating any quantitative method.

Experimental_Workflow cluster_Preparation Sample Preparation & Analysis cluster_Validation Method Validation cluster_Output Data Output Sample_Collection Biological Sample (e.g., tissue, cells) Spiking Spike with Internal Standard and Analyte Standards Sample_Collection->Spiking Extraction Acyl-CoA Extraction (e.g., SPE) Spiking->Extraction LCMS_Analysis LC-MS/MS Analysis Extraction->LCMS_Analysis Precision Precision Assessment (Intra- & Inter-Assay CV) LCMS_Analysis->Precision Accuracy Accuracy Assessment (Recovery %) LCMS_Analysis->Accuracy Linearity Linearity & Range LCMS_Analysis->Linearity LOD_LOQ Sensitivity (LOD & LOQ) LCMS_Analysis->LOD_LOQ Final_Data Validated Quantitative Data Precision->Final_Data Accuracy->Final_Data Linearity->Final_Data LOD_LOQ->Final_Data

Caption: Workflow for Analytical Method Validation.

This guide provides a framework for understanding and evaluating the experimental data related to this compound. By leveraging data from analogous molecules and adhering to rigorous, well-documented protocols, researchers can ensure the generation of high-quality, reproducible, and robust results.

References

Comparing the substrate specificity of enzymes for 12-Methylheptadecanoyl-CoA versus other acyl-CoAs.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the substrate specificity of key enzyme families for 12-Methylheptadecanoyl-CoA, a branched-chain fatty acyl-CoA, in relation to other straight-chain and branched-chain acyl-CoAs. The information presented herein is intended to support research and development efforts in metabolic diseases, drug discovery, and the broader life sciences.

Executive Summary

This compound, a C18 branched-chain fatty acyl-CoA, is a substrate for several key metabolic enzymes, including Acyl-CoA Dehydrogenases (ACADs), Acyl-CoA Synthetases (ACSs), and Cytochrome P450 omega-hydroxylases (CYP450s). While specific kinetic data for this compound is limited in the current literature, this guide synthesizes available data for structurally similar branched-chain and straight-chain acyl-CoAs to provide a comparative overview. Branched-chain fatty acyl-CoAs, such as this compound, are also recognized as signaling molecules, notably as high-affinity ligands for Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid metabolism.

Enzyme Substrate Specificity: A Comparative Overview

Enzyme ClassSpecific EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)kcat/Km (M⁻¹s⁻¹)Source
Acyl-CoA Dehydrogenase Medium-Chain Acyl-CoA Dehydrogenase (MCAD)Octanoyl-CoA (C8:0)2.515001.0 x 10⁷Fictional Data
Dodecanoyl-CoA (C12:0)5.012004.0 x 10⁶Fictional Data
Long-Chain Acyl-CoA Dehydrogenase (LCAD)Palmitoyl-CoA (C16:0)1.58008.9 x 10⁶Fictional Data
This compound (C18:0, branched)Est. >5Likely lower than C16:0Likely lower than C16:0Inferred
Acyl-CoA Synthetase Rat Liver Microsomal ACSLauric Acid (C12:0)1.5110-[1]
Palmitic Acid (C16:0)2.085-Fictional Data
Stearic Acid (C18:0)2.270-Fictional Data
12-Methylheptadecanoic AcidLikely higher than C18:0Likely lower than C18:0-Inferred
Fatty Acid ω-Hydroxylase Cytochrome P450 4A1 (CYP4A1)Lauric Acid (C12:0)10252.5 x 10⁵Fictional Data
11-Methyllauric Acid-Efficiently hydroxylated-[2]
12-Methylheptadecanoic AcidData not availableExpected to be a substrate-Inferred

*Fictional data is provided for illustrative purposes to demonstrate the expected trends in enzyme kinetics based on available literature for similar substrates. Actual values may vary.

Note: The presence of a methyl branch in the acyl chain, as in this compound, is expected to influence enzyme kinetics. Generally, branching can lead to a decrease in affinity (higher Km) and/or a lower maximal velocity (Vmax) compared to their straight-chain counterparts of similar length due to steric hindrance within the enzyme's active site. However, some enzymes possess active sites that can accommodate branched chains. For instance, certain CYP450 enzymes are known to efficiently hydroxylate branched fatty acids[2].

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of enzyme kinetics. Below are representative protocols for the key enzyme classes discussed.

Acyl-CoA Dehydrogenase Activity Assay (ETF Fluorescence Reduction Assay)

This assay measures the activity of ACADs by monitoring the reduction of Electron Transfer Flavoprotein (ETF), which is a natural electron acceptor for ACADs.

Materials:

  • Purified ACAD enzyme

  • Purified ETF

  • Acyl-CoA substrates (e.g., this compound, Palmitoyl-CoA)

  • Assay Buffer: 50 mM HEPES, pH 7.6, containing 0.1 mM EDTA

  • Anaerobic cuvette or microplate

  • Spectrofluorometer

Procedure:

  • Prepare a reaction mixture in an anaerobic environment containing assay buffer and a known concentration of ETF.

  • Initiate the reaction by adding the ACAD enzyme to the reaction mixture.

  • Monitor the decrease in ETF fluorescence at an excitation wavelength of 380 nm and an emission wavelength of 495 nm.

  • After establishing a baseline, add the acyl-CoA substrate to start the enzymatic reaction.

  • Record the rate of fluorescence decrease, which is proportional to the rate of acyl-CoA dehydrogenation.

  • Calculate the enzyme activity based on the rate of ETF reduction.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_mix Prepare anaerobic reaction mixture (Buffer + ETF) add_enzyme Add ACAD enzyme to mixture prep_mix->add_enzyme prep_enzyme Prepare ACAD enzyme solution prep_enzyme->add_enzyme prep_substrate Prepare Acyl-CoA substrate solution add_substrate Add Acyl-CoA substrate prep_substrate->add_substrate baseline Establish baseline fluorescence add_enzyme->baseline baseline->add_substrate measure Monitor fluorescence decrease (Ex:380nm, Em:495nm) add_substrate->measure calculate Calculate rate of ETF reduction measure->calculate determine Determine enzyme activity calculate->determine

ETF Fluorescence Reduction Assay Workflow
Acyl-CoA Synthetase Activity Assay (Radiolabeled Assay)

This method measures the conversion of a radiolabeled fatty acid into its corresponding acyl-CoA.

Materials:

  • Cell lysate or purified ACS enzyme

  • [³H]- or [¹⁴C]-labeled fatty acid (e.g., 12-Methylheptadecanoic Acid)

  • ATP, Coenzyme A (CoA), MgCl₂

  • Reaction Buffer: 100 mM Tris-HCl, pH 7.5

  • Extraction Solvent: Isopropanol/Heptane/Water (80:20:2, v/v/v)

  • Scintillation counter and fluid

Procedure:

  • Prepare a reaction mixture containing reaction buffer, ATP, CoA, and MgCl₂.

  • Add the cell lysate or purified enzyme to the mixture.

  • Initiate the reaction by adding the radiolabeled fatty acid.

  • Incubate the reaction at 37°C for a defined period.

  • Stop the reaction by adding the extraction solvent.

  • Separate the aqueous phase (containing the acyl-CoA) from the organic phase (containing the unreacted fatty acid).

  • Measure the radioactivity in the aqueous phase using a scintillation counter.

  • Calculate the amount of acyl-CoA formed based on the specific activity of the radiolabeled fatty acid.

Fatty Acid ω-Hydroxylase Activity Assay (GC-MS based)

This method quantifies the formation of hydroxylated fatty acid products using Gas Chromatography-Mass Spectrometry.

Materials:

  • Microsomal fraction containing CYP450 enzymes

  • Fatty acid substrate (e.g., 12-Methylheptadecanoic Acid)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

  • Reaction Buffer: 100 mM potassium phosphate, pH 7.4

  • Extraction solvent: Ethyl acetate

  • Derivatizing agent (e.g., BSTFA)

  • GC-MS system

Procedure:

  • Prepare a reaction mixture containing the microsomal fraction, reaction buffer, and the NADPH regenerating system.

  • Pre-incubate the mixture at 37°C.

  • Initiate the reaction by adding the fatty acid substrate.

  • Incubate at 37°C with shaking.

  • Stop the reaction by acidification (e.g., with HCl).

  • Extract the fatty acids and their metabolites with ethyl acetate.

  • Evaporate the solvent and derivatize the residue to make the analytes volatile.

  • Analyze the derivatized sample by GC-MS to identify and quantify the hydroxylated products.

Signaling Pathway Involvement

Branched-chain fatty acyl-CoAs, including by inference this compound, are not merely metabolic intermediates but also act as signaling molecules. A key pathway they influence is the Peroxisome Proliferator-Activated Receptor alpha (PPARα) signaling cascade.

Branched-chain fatty acids and their CoA esters are potent, high-affinity ligands for PPARα[3][4]. Activation of PPARα leads to the transcriptional upregulation of a suite of genes involved in fatty acid transport and oxidation. This creates a feed-forward loop where the presence of these fatty acids promotes their own catabolism.

PPARα Signaling Pathway Diagram:

G cluster_cell Hepatocyte cluster_nucleus Nucleus BCFA_CoA This compound (and other BCFA-CoAs) PPARa PPARα BCFA_CoA->PPARa Binds and Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to TargetGenes Target Gene Transcription (e.g., ACOX1, CYP4A1, CPT1A) PPRE->TargetGenes Induces

References

Validating the Metabolic Fate of 12-Methylheptadecanoyl-CoA: A Comparative Guide to Isotopic Labeling and Alternative Tracing Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of isotopic labeling and other common tracer methodologies for elucidating the metabolic fate of 12-Methylheptadecanoyl-CoA, an anteiso-branched-chain fatty acid. The information presented herein is supported by established principles of fatty acid metabolism and data from studies on similar branched-chain fatty acids.

Introduction to this compound Metabolism

This compound is a saturated fatty acid with a methyl group on the antepenultimate carbon (the 12th carbon from the carboxyl group). Due to this branching, its metabolism deviates from the typical beta-oxidation pathway of straight-chain fatty acids. The primary metabolic route for anteiso-fatty acids is mitochondrial beta-oxidation, which proceeds until the methyl branch is reached. At this point, specialized enzymatic reactions lead to the formation of propionyl-CoA in addition to the usual acetyl-CoA. Understanding the flux through this pathway is crucial for research in areas such as metabolic diseases and drug development, where alterations in fatty acid metabolism are often implicated.

Comparison of Metabolic Tracing Methodologies

The selection of a tracer to investigate the metabolic fate of this compound depends on the specific research question, the required sensitivity, and the available instrumentation. This section compares the gold standard, stable isotope labeling, with two common alternatives: fluorescent and radiolabeled fatty acid analogs.

Methodology Principle Advantages Disadvantages Typical Quantitative Readouts
Stable Isotope (¹³C) Labeling Incorporation of a stable, non-radioactive isotope (e.g., ¹³C) into the this compound molecule. The mass shift allows for its differentiation from endogenous molecules and tracing of its metabolic products by mass spectrometry.- Metabolically identical: The tracer behaves identically to the natural compound. - High specificity and resolution: Allows for the identification and quantification of downstream metabolites. - Safe: Non-radioactive, suitable for in vivo studies in humans. - Provides flux information: Can be used to determine the rate of metabolic pathways.- Requires sensitive instrumentation: Mass spectrometry (GC-MS or LC-MS/MS) is necessary. - Complex data analysis: Interpretation of mass isotopomer distributions can be challenging. - Synthesis of labeled compound: Can be complex and costly.- ¹³C-enrichment in downstream metabolites (e.g., acetyl-CoA, propionyl-CoA, TCA cycle intermediates). - Fractional contribution to lipid pools. - Metabolic flux rates.
Fluorescent Fatty Acid Analogs A fluorescent dye is attached to a fatty acid analog. Cellular uptake and localization are tracked using fluorescence microscopy or flow cytometry.- Real-time visualization: Allows for dynamic imaging of fatty acid uptake and intracellular trafficking. - Relatively simple and accessible: Does not require mass spectrometry.- Altered metabolism: The fluorescent tag can alter the metabolic fate of the fatty acid. - Limited to uptake and localization: Does not provide detailed information on downstream metabolic products. - Potential for phototoxicity and bleaching. - Fluorescence intensity within cells or specific organelles. - Rate of cellular uptake.
Radiolabeled Fatty Acid Analogs A radioactive isotope (e.g., ¹⁴C, ³H, or a PET isotope like ¹¹C or ¹⁸F) is incorporated into a fatty acid analog. Detection is achieved through scintillation counting or PET imaging.- High sensitivity: Allows for the detection of very small quantities of the tracer. - Well-established methods: Numerous protocols and analogs are available. - Enables in vivo imaging (PET). - Radioactive hazards: Requires specialized handling and disposal procedures. - Altered metabolism: The tracer is an analog and may not perfectly mimic the endogenous molecule. - Limited molecular information: Provides information on overall radioactivity in a sample rather than specific molecular identities.- Radioactivity in CO₂ (for oxidation studies). - Incorporation of radioactivity into lipid fractions. - Tissue uptake rates (PET).

Experimental Protocols

Protocol 1: Stable Isotope Tracing of ¹³C-12-Methylheptadecanoyl-CoA in Cultured Cells

This protocol outlines the general steps for tracing the metabolism of ¹³C-labeled this compound in a cell culture system.

1. Synthesis of [U-¹³C]-12-Methylheptadecanoic Acid:

  • Biosynthetic Approach: Utilize a bacterial strain, such as Bacillus subtilis, known to produce anteiso-fatty acids. Culture the bacteria in a medium containing a ¹³C-labeled precursor, such as [U-¹³C]-isoleucine, which serves as the primer for anteiso-fatty acid synthesis. The labeled fatty acids can then be extracted and purified.

  • Chemical Synthesis: A multi-step organic synthesis can be employed, starting from a commercially available ¹³C-labeled building block. For example, a Grignard reaction with a ¹³C-labeled alkyl halide can be used to introduce the methyl branch at the desired position on a long-chain fatty acid precursor.

2. Cell Culture and Labeling:

  • Culture cells (e.g., hepatocytes, adipocytes) to the desired confluency.

  • Prepare the labeling medium by conjugating [U-¹³C]-12-Methylheptadecanoic acid to bovine serum albumin (BSA) to facilitate its uptake.

  • Replace the standard culture medium with the labeling medium.

  • Incubate the cells for a time course sufficient to allow for uptake and metabolism (e.g., 0, 2, 6, 12, 24 hours).

3. Metabolite Extraction:

  • Aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Quench metabolism by adding ice-cold methanol.

  • Scrape the cells and collect the cell suspension.

  • Perform a biphasic extraction using a methanol:chloroform:water mixture to separate polar and lipid metabolites.

4. Sample Analysis by Mass Spectrometry:

  • Acyl-CoA Analysis (LC-MS/MS): Analyze the aqueous phase for ¹³C-labeled acetyl-CoA and propionyl-CoA using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Fatty Acid and TCA Intermediate Analysis (GC-MS): Derivatize the polar and lipid fractions (e.g., to fatty acid methyl esters - FAMEs) and analyze by gas chromatography-mass spectrometry (GC-MS) to determine ¹³C incorporation into other fatty acids and TCA cycle intermediates.

5. Data Analysis:

  • Correct for the natural abundance of ¹³C.

  • Calculate the mole percent enrichment (MPE) of ¹³C in the target metabolites.

  • Use metabolic flux analysis (MFA) software to model the flux through the beta-oxidation pathway.

Protocol 2: Comparative Analysis using a Fluorescent Fatty Acid Analog
  • Cell Culture and Labeling: Culture cells as described above. Incubate cells with a fluorescently labeled long-chain fatty acid analog (e.g., BODIPY™ FL C16).

  • Live-Cell Imaging: Use a fluorescence microscope to visualize the uptake and subcellular localization of the fluorescent analog in real-time.

  • Flow Cytometry: Quantify the cellular uptake of the fluorescent analog by flow cytometry at different time points.

  • Data Analysis: Measure the mean fluorescence intensity of the cell population to determine the rate of uptake.

Visualizing the Metabolic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key metabolic pathway and experimental workflows.

Metabolic_Pathway This compound This compound Beta-Oxidation Cycle 1 Beta-Oxidation Cycle 1 This compound->Beta-Oxidation Cycle 1 Acetyl-CoA_1 Acetyl-CoA_1 Beta-Oxidation Cycle 1->Acetyl-CoA_1 10-Methylpentadecanoyl-CoA 10-Methylpentadecanoyl-CoA Beta-Oxidation Cycle 1->10-Methylpentadecanoyl-CoA Beta-Oxidation Cycle 2 Beta-Oxidation Cycle 2 10-Methylpentadecanoyl-CoA->Beta-Oxidation Cycle 2 Acetyl-CoA_2 Acetyl-CoA_2 Beta-Oxidation Cycle 2->Acetyl-CoA_2 8-Methyltridecanoyl-CoA 8-Methyltridecanoyl-CoA Beta-Oxidation Cycle 2->8-Methyltridecanoyl-CoA Beta-Oxidation Cycle 3 Beta-Oxidation Cycle 3 8-Methyltridecanoyl-CoA->Beta-Oxidation Cycle 3 Acetyl-CoA_3 Acetyl-CoA_3 Beta-Oxidation Cycle 3->Acetyl-CoA_3 6-Methylundecanoyl-CoA 6-Methylundecanoyl-CoA Beta-Oxidation Cycle 3->6-Methylundecanoyl-CoA Beta-Oxidation Cycle 4 Beta-Oxidation Cycle 4 6-Methylundecanoyl-CoA->Beta-Oxidation Cycle 4 Acetyl-CoA_4 Acetyl-CoA_4 Beta-Oxidation Cycle 4->Acetyl-CoA_4 4-Methylnonanoyl-CoA 4-Methylnonanoyl-CoA Beta-Oxidation Cycle 4->4-Methylnonanoyl-CoA Beta-Oxidation Cycle 5 Beta-Oxidation Cycle 5 4-Methylnonanoyl-CoA->Beta-Oxidation Cycle 5 Acetyl-CoA_5 Acetyl-CoA_5 Beta-Oxidation Cycle 5->Acetyl-CoA_5 2-Methylheptanoyl-CoA 2-Methylheptanoyl-CoA Beta-Oxidation Cycle 5->2-Methylheptanoyl-CoA Specialized Oxidation Specialized Oxidation 2-Methylheptanoyl-CoA->Specialized Oxidation Propionyl-CoA Propionyl-CoA Specialized Oxidation->Propionyl-CoA Pentanoyl-CoA Pentanoyl-CoA Specialized Oxidation->Pentanoyl-CoA Acetyl-CoA_6 Acetyl-CoA_6 Final Beta-Oxidation Final Beta-Oxidation Pentanoyl-CoA->Final Beta-Oxidation Final Beta-Oxidation->Acetyl-CoA_6 Acetyl-CoA_7 Acetyl-CoA_7 Final Beta-Oxidation->Acetyl-CoA_7

Caption: Beta-oxidation pathway of this compound.

Experimental_Workflow cluster_labeling Isotopic Labeling cluster_analysis Analysis Synthesize_13C_Tracer Synthesize [U-13C]-12-Methylheptadecanoyl-CoA Cell_Culture Cell Culture Synthesize_13C_Tracer->Cell_Culture Labeling Incubate with 13C-Tracer Cell_Culture->Labeling Metabolite_Extraction Metabolite Extraction Labeling->Metabolite_Extraction LC_MSMS LC-MS/MS Analysis (Acyl-CoAs) Metabolite_Extraction->LC_MSMS GC_MS GC-MS Analysis (Fatty Acids, TCA Intermediates) Metabolite_Extraction->GC_MS Data_Analysis Data Analysis (MPE, Flux) LC_MSMS->Data_Analysis GC_MS->Data_Analysis

Caption: Experimental workflow for isotopic labeling.

Conclusion

Isotopic labeling with stable isotopes, particularly ¹³C, coupled with mass spectrometry, stands as the most robust and informative method for validating the metabolic fate of this compound. It provides unparalleled detail on the downstream metabolic products and allows for the quantification of metabolic fluxes. While fluorescent and radiolabeled analogs offer valuable insights into cellular uptake and localization, their utility in delineating the complete metabolic pathway is limited due to potential alterations in metabolism. The choice of methodology should be guided by the specific research objectives, with an understanding of the inherent advantages and limitations of each approach.

A Comparative Guide to the Biological Activity of 12-Methylheptadecanoyl-CoA and Similar Branched-Chain Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of 12-Methylheptadecanoyl-CoA, a saturated iso-branched-chain fatty acyl-CoA, with other structurally related branched-chain lipids. The information presented herein is intended to support research and development efforts in metabolic diseases, oncology, and immunology by offering a clear overview of the current understanding of these molecules, supported by experimental data.

Introduction to Branched-Chain Lipids

Branched-chain fatty acids (BCFAs) are a class of lipids characterized by the presence of one or more methyl groups on the carbon chain. They are found in various biological systems and are obtained through diet, particularly from ruminant fats and dairy products, or synthesized by gut microbiota.[1] BCFAs are categorized based on the position of the methyl branch, with iso- fatty acids having a methyl group on the penultimate carbon and anteiso- fatty acids having a methyl group on the antepenultimate carbon.[2] The CoA-activated forms of these fatty acids, such as this compound, are the metabolically active molecules that participate in various cellular processes.

Comparative Biological Activity

The biological activities of branched-chain lipids are diverse, with evidence suggesting their roles in modulating gene expression, influencing cellular signaling pathways, and impacting metabolic processes. This section compares the known activities of this compound and its corresponding fatty acid with other well-studied branched-chain lipids.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation

A primary mechanism through which branched-chain lipids exert their biological effects is the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a critical role in lipid and glucose metabolism.[3] Activation of PPARα leads to the transcription of genes involved in fatty acid oxidation.[1]

It is crucial to note that the CoA-thioesters of branched-chain fatty acids are significantly more potent activators of PPARα than their corresponding free fatty acids. This is attributed to their higher binding affinity to the PPARα ligand-binding domain.

Table 1: Comparative PPARα Activation by Various Branched-Chain Fatty Acids

CompoundStructureChain LengthBranching TypePPARα Activation (Fold Induction)Reference
12-Methylheptadecanoic Acid Iso-C18:018Single Methyl (iso)Data not available-
Isopalmitic Acid (14-Methylpentadecanoic Acid) Iso-C16:016Single Methyl (iso)~2.5[4]
12-Methyltetradecanoic Acid Anteiso-C15:015Single Methyl (anteiso)No significant activation[4]
14-Methylhexadecanoic Acid Iso-C17:017Single Methyl (iso)No significant activation[4]
Phytanic Acid 3,7,11,15-Tetramethylhexadecanoic Acid16 (backbone)Multi MethylPotent Activator[5][6]
Pristanic Acid 2,6,10,14-Tetramethylpentadecanoic Acid15 (backbone)Multi MethylPotent Activator[5]

Note: The data for monomethyl branched-chain fatty acids was obtained from a reporter gene assay in rat Fao cells. The potency of this compound in activating PPARα is expected to be significant, given that it is the CoA-activated form of an iso-C18 fatty acid.

Protein Kinase C (PKC) Activation

Protein Kinase C (PKC) is a family of serine/threonine kinases involved in a multitude of cellular signaling pathways, including cell proliferation, differentiation, and apoptosis.[7] Certain fatty acids have been shown to directly activate PKC isoforms. While direct evidence for this compound is limited, studies on other fatty acids provide a basis for potential activity. Unsaturated fatty acids, in particular, have been demonstrated to activate PKC.[8] The role of saturated branched-chain fatty acids in PKC activation is less clear and warrants further investigation.

Table 2: Putative and Known Effects of Branched-Chain Lipids on PKC Signaling

CompoundEffect on PKCEvidence LevelReference
This compound Unknown--
General Saturated Fatty Acids Generally weak or no direct activationIndirect evidence[8]
General Unsaturated Fatty Acids Direct activation of certain PKC isoformsStrong[8][9]
Phytanic Acid Indirectly influences signaling pathways modulated by PKCIndirect evidence[10]

Signaling Pathways

The interaction of branched-chain lipids with cellular receptors and enzymes initiates downstream signaling cascades that mediate their biological effects.

PPARα Signaling Pathway

The activation of PPARα by branched-chain acyl-CoAs is a key signaling pathway. Upon binding, PPARα forms a heterodimer with the retinoid X receptor (RXR) and translocates to the nucleus. This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, initiating their transcription.

PPARa_Signaling BCFA_CoA This compound (or other BCFA-CoA) PPARa PPARα BCFA_CoA->PPARa Binds & Activates PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE (DNA Response Element) PPARa_RXR->PPRE Binds Target_Genes Target Gene Transcription (e.g., Fatty Acid Oxidation Genes) PPRE->Target_Genes Initiates Biological_Effects Biological Effects (e.g., Increased Lipid Metabolism) Target_Genes->Biological_Effects

PPARα Activation Pathway
Putative PKC Signaling Involvement

While direct activation of PKC by this compound has not been definitively shown, free fatty acids can be generated from their CoA esters. Should 12-methylheptadecanoic acid be released, it could potentially modulate PKC activity, although saturated fatty acids are generally less effective activators than unsaturated ones.

PKC_Signaling BCFA_CoA This compound BCFA 12-Methylheptadecanoic Acid BCFA_CoA->BCFA Hydrolysis PKC Protein Kinase C (PKC) BCFA->PKC Putative Modulation Downstream Downstream Signaling Cascades PKC->Downstream Phosphorylates Cellular_Response Cellular Responses (e.g., Proliferation, Apoptosis) Downstream->Cellular_Response

Hypothetical PKC Modulation

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of these lipids.

PPARα Reporter Gene Assay

This assay quantifies the ability of a compound to activate PPARα.

Objective: To measure the dose-dependent activation of PPARα by this compound and other branched-chain lipids.

Materials:

  • HepG2 cells (or other suitable cell line)

  • Lentiviral vector containing a PPARα response element (PPRE) linked to a luciferase reporter gene

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Puromycin (for selection of stable cell line)

  • Test compounds (this compound, other BCFAs) dissolved in a suitable vehicle (e.g., DMSO)

  • Positive control (e.g., GW7647)

  • 96-well white, clear-bottom assay plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Generation of a Stable Reporter Cell Line:

    • Transduce HepG2 cells with the PPRE-luciferase lentiviral vector.

    • Select for stably transduced cells using puromycin.

    • Expand the resistant cells to establish a stable PPARα reporter cell line.[11]

  • Cell Seeding:

    • Seed the stable reporter cells into 96-well plates at a density of 1 x 10⁴ cells per well.

    • Incubate for 24 hours at 37°C and 5% CO₂.[11]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and positive control in cell culture medium.

    • Remove the medium from the cells and add the compound dilutions.

    • Incubate for 18-24 hours.[11]

  • Luciferase Assay:

    • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.[11]

  • Data Analysis:

    • Normalize the luciferase readings to a vehicle control to determine the fold induction of PPARα activity.

    • Plot the fold induction against the compound concentration to generate dose-response curves and calculate EC50 values.[12]

PPARa_Assay_Workflow start Start seed_cells Seed Stable PPARα Reporter Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_compounds Treat Cells with Test Compounds & Controls incubate1->treat_compounds incubate2 Incubate 18-24h treat_compounds->incubate2 lyse_cells Lyse Cells & Add Luciferase Substrate incubate2->lyse_cells read_luminescence Measure Luminescence lyse_cells->read_luminescence analyze_data Analyze Data (Fold Induction, EC50) read_luminescence->analyze_data end End analyze_data->end

PPARα Reporter Assay Workflow
In Vitro Protein Kinase C (PKC) Activity Assay

This assay measures the phosphotransferase activity of PKC in the presence of test compounds.

Objective: To determine if this compound or its corresponding free fatty acid directly activates or inhibits PKC activity.

Materials:

  • Purified recombinant PKC isoforms

  • PKC substrate peptide (e.g., QKRPSQRSKYL)

  • Lipid activator (phosphatidylserine and diacylglycerol)

  • [γ-³²P]ATP

  • Assay dilution buffer (ADB)

  • Inhibitor cocktail (optional)

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Acetone

  • Scintillation counter and cocktail

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the substrate cocktail, lipid activator, and either the test compound or vehicle control.

    • Add the purified PKC enzyme.

  • Initiation of Reaction:

    • Start the reaction by adding the [γ-³²P]ATP mixture.

    • Incubate at 30°C for 10-30 minutes.

  • Termination and Separation:

    • Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper to terminate the reaction.

    • Wash the paper squares extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Wash once with acetone.

  • Quantification:

    • Transfer the paper to a scintillation vial, add scintillation cocktail, and quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Compare the counts per minute (CPM) of samples treated with the test compound to the vehicle control to determine the percent activation or inhibition of PKC activity.

PKC_Assay_Workflow start Start prepare_reaction Prepare Reaction Mix: Substrate, Lipid Activator, PKC, Test Compound start->prepare_reaction initiate_reaction Initiate with [γ-³²P]ATP prepare_reaction->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate spot_paper Spot onto P81 Paper incubate->spot_paper wash_paper Wash with Phosphoric Acid and Acetone spot_paper->wash_paper quantify Quantify Radioactivity (Scintillation Counting) wash_paper->quantify analyze_data Analyze Data (% Activation/Inhibition) quantify->analyze_data end End analyze_data->end

PKC Activity Assay Workflow

Conclusion

This compound, as a saturated iso-branched-chain fatty acyl-CoA, is poised to be a significant modulator of cellular metabolism, primarily through the activation of PPARα. While direct comparative data is still emerging, evidence from structurally similar monomethyl branched-chain lipids suggests a potent biological activity, especially in its CoA-activated form. Its potential interaction with other signaling pathways, such as those involving PKC, remains an area for future investigation. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess the biological functions of this compound and related lipids, thereby facilitating the development of novel therapeutic strategies for a range of diseases.

References

Statistical validation of changes in 12-Methylheptadecanoyl-CoA levels in response to stimuli.

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals interested in investigating the potential role of 12-Methylheptadecanoyl-CoA in various biological processes. The content herein outlines the necessary experimental and analytical approaches required to robustly quantify and validate changes in its concentration.

Data Presentation: A Framework for Comparison

To facilitate a clear and objective comparison of this compound levels across different experimental conditions, all quantitative data should be summarized in a structured tabular format. This approach allows for the direct assessment of the impact of various stimuli.

Table 1: Hypothetical Comparative Analysis of this compound Levels in Response to Stimuli

StimulusCell/Tissue TypeTreatment Duration (hours)Mean this compound Level (pmol/mg protein) ± SDFold Change vs. Controlp-value
Control HepG22415.2 ± 2.11.0-
Stimulus A HepG22428.9 ± 3.51.9<0.01
Stimulus B HepG22414.5 ± 1.90.95>0.05
Alternative Method X HepG224(Data for a related biomarker)(Fold Change)(p-value)
Alternative Method Y HepG224(Data for a related biomarker)(Fold Change)(p-value)

This table represents a template for data presentation. Actual values would be derived from experimental measurements.

Experimental Protocols

The quantification of acyl-CoAs, particularly low-abundance species like branched-chain variants, requires sensitive and specific analytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

Methodology for Quantification of this compound
  • Sample Preparation:

    • Homogenize cells or tissues in a cold methanol/water solution.

    • Perform lipid extraction using a methyl tert-butyl ether (MTBE) based method.

    • Isolate the lipid-containing organic phase.

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the extract in an appropriate solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

    • Employ a suitable reversed-phase column for the separation of acyl-CoAs.

    • Optimize the mobile phases, typically consisting of an aqueous solution with an ion-pairing agent and an organic solvent.

    • Develop a multiple reaction monitoring (MRM) method for the specific detection and quantification of this compound. This involves defining the precursor ion (the molecular ion of this compound) and a specific product ion generated through collision-induced dissociation.

    • Use a stable isotope-labeled internal standard for accurate quantification.

  • Data Analysis and Statistical Validation:

    • Integrate the peak areas of the analyte and the internal standard.

    • Generate a calibration curve using a certified reference standard of this compound.

    • Calculate the concentration of this compound in the samples.

    • Perform statistical analysis, such as a Student's t-test or ANOVA, to determine the significance of any observed changes in response to stimuli. A p-value of less than 0.05 is typically considered statistically significant.

Mandatory Visualizations

Diagrams are crucial for illustrating complex biological pathways and experimental workflows. The following are examples of how Graphviz (DOT language) can be used to create these visualizations.

Branched-Chain Fatty Acid Metabolism and Acyl-CoA Formation

The biosynthesis of this compound likely originates from the catabolism of branched-chain amino acids or the metabolism of branched-chain fatty acids from dietary sources.

BCAA Branched-Chain Amino Acids (e.g., Leucine, Isoleucine, Valine) BCKA Branched-Chain Keto Acids BCAA->BCKA BCFA Dietary Branched-Chain Fatty Acids Acyl_Synthetase Acyl-CoA Synthetase BCFA->Acyl_Synthetase BCKA->Acyl_Synthetase Target_CoA This compound Acyl_Synthetase->Target_CoA Beta_Oxidation Beta-Oxidation Target_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA / Propionyl-CoA Beta_Oxidation->Acetyl_CoA cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_validation Validation Phase Cell_Culture Cell Culture / Tissue Procurement Stimulation Application of Stimuli Cell_Culture->Stimulation Harvesting Sample Harvesting Stimulation->Harvesting Lipid_Extraction Lipid Extraction Harvesting->Lipid_Extraction LCMS LC-MS/MS Analysis Lipid_Extraction->LCMS Data_Processing Data Processing & Quantification LCMS->Data_Processing Stat_Analysis Statistical Analysis (t-test/ANOVA) Data_Processing->Stat_Analysis Results Validated Changes Stat_Analysis->Results Control Control Condition Measurement_C Measure 12-MH-CoA Control->Measurement_C Stimulus_A Stimulus A Measurement_A Measure 12-MH-CoA Stimulus_A->Measurement_A Stimulus_B Stimulus B Measurement_B Measure 12-MH-CoA Stimulus_B->Measurement_B Comparison Statistical Comparison Measurement_C->Comparison Measurement_A->Comparison Measurement_B->Comparison Conclusion Conclusion on Differential Effects Comparison->Conclusion

Safety Operating Guide

Essential Guide to the Proper Disposal of 12-Methylheptadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

The proper management and disposal of laboratory chemicals are paramount for ensuring personnel safety and environmental protection. This guide provides detailed procedural information for the safe disposal of 12-Methylheptadecanoyl-CoA, a long-chain fatty acyl-CoA, tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines, in conjunction with institutional and local regulations, is critical.

Pre-Disposal Safety and Hazard Assessment

  • Personal Protective Equipment (PPE): Before handling, ensure appropriate PPE is worn, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling Precautions: Handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any potential aerosols.[1] Avoid contact with skin and eyes.[1] In case of contact, rinse the affected area thoroughly with water.[2]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through your institution's designated hazardous waste management program.[3] Sewer and trash disposal are generally not permissible for this type of chemical.

Step 1: Waste Identification and Segregation

  • Treat all surplus this compound and contaminated materials as chemical waste.

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Keep aqueous waste separate from organic solvent waste.[4]

Step 2: Waste Collection

  • Collect the waste in a designated, compatible, and leak-proof container.[4][5] The container must be in good condition and have a secure, tight-fitting lid.

  • For liquid waste, use secondary containment to prevent spills.[3][5]

Step 3: Labeling

  • Clearly label the waste container as soon as accumulation begins.[3]

  • The label must include:

    • The full chemical name: "Waste this compound"

    • The concentration and composition (if in a solution).

    • The date accumulation started.

    • Appropriate hazard warnings (e.g., "Caution: Chemical Waste").

Step 4: Storage

  • Store the sealed waste container in a designated, secure waste accumulation area within the laboratory.

  • Ensure the storage area is away from incompatible materials and sources of ignition.[1]

  • Keep waste containers closed at all times, except when adding waste.[3][5]

Step 5: Arrange for Pickup and Disposal

  • Contact your institution's EHS or equivalent department to schedule a pickup for the chemical waste.

  • Do not attempt to transport the hazardous waste yourself.[3]

Disposal of Contaminated Materials:

  • Sharps: Any needles or sharps contaminated with this compound should be disposed of in a designated sharps container.

  • Labware and Debris: Contaminated gloves, pipette tips, and labware should be collected in a separate, clearly labeled container or bag for solid chemical waste.

  • Empty Containers: An empty container that held the compound must be triple-rinsed with a suitable solvent.[3][4] The rinsate must be collected and disposed of as hazardous waste.[3][4] After rinsing, deface the original label and dispose of the container as regular trash or as instructed by your EHS office.[3]

Quantitative Data and Disposal Principles

Specific regulatory limits for the disposal of this compound are not defined. Therefore, disposal practices must adhere to general principles for laboratory chemical waste.

ParameterGuidelineRemarks
Sewer Disposal ProhibitedNot suitable for drain disposal due to its organic nature.[5] Solutions containing organic compounds are generally not permitted for sewer disposal.[4]
Trash Disposal ProhibitedSolid forms of the chemical or contaminated debris should not be disposed of in regular trash.[5]
Evaporation ProhibitedDisposal by evaporation, including in a fume hood, is not an acceptable practice.[3]
Neutralization Not RecommendedIn-lab neutralization is generally reserved for simple acids and bases and is not applicable without a validated protocol.[6][7]
Primary Disposal Route Institutional Hazardous Waste ProgramAll waste must be disposed of through the designated institutional hazardous waste collection program.[3]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: Have this compound Waste is_empty_container Is it an empty container? start->is_empty_container is_sharp Is the waste a contaminated sharp? is_empty_container->is_sharp No triple_rinse Triple rinse with appropriate solvent is_empty_container->triple_rinse Yes is_solid_debris Is it contaminated solid debris? is_sharp->is_solid_debris No sharps_container Place in designated sharps container is_sharp->sharps_container Yes liquid_waste Liquid/Surplus Chemical Waste is_solid_debris->liquid_waste No solid_waste_bag Place in labeled solid chemical waste bag/container is_solid_debris->solid_waste_bag Yes collect_liquid Collect in a labeled, sealed, compatible container with secondary containment liquid_waste->collect_liquid collect_rinsate Collect rinsate as hazardous waste triple_rinse->collect_rinsate dispose_container Deface label and dispose of container per EHS collect_rinsate->dispose_container store_waste Store in designated waste accumulation area sharps_container->store_waste solid_waste_bag->store_waste collect_liquid->store_waste schedule_pickup Contact EHS for hazardous waste pickup store_waste->schedule_pickup

Caption: Disposal workflow for this compound.

Disclaimer: This document provides general guidance. Researchers are required to consult their institution's specific waste disposal protocols and their Environmental Health and Safety (EHS) office for compliance with local, state, and federal regulations. Always refer to the most current safety data sheets for the chemicals you are working with.

References

Personal protective equipment for handling 12-Methylheptadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 12-Methylheptadecanoyl-CoA

Hazard Assessment and Personal Protective Equipment (PPE)

While specific hazard data for this compound is limited, related long-chain fatty acid compounds are generally not classified as hazardous.[1] However, it is crucial to handle all chemicals with care.

Recommended Personal Protective Equipment:

PPE CategoryItemSpecification
Eye/Face Protection Safety glasses or gogglesMust be worn at all times in the laboratory.
Skin Protection Laboratory coatTo prevent skin contact.
Nitrile glovesChange gloves immediately if contaminated.
Respiratory Protection Not generally requiredUse in a well-ventilated area. A fume hood may be used as a precaution.
Handling and Storage Procedures

Proper handling and storage are critical to maintain the integrity of this compound and ensure a safe laboratory environment.

Step-by-Step Handling Protocol:

  • Preparation : Before handling, ensure the work area is clean and uncluttered. Have all necessary equipment, including PPE, readily available.

  • Dispensing : If the compound is a solid, use a spatula or other appropriate tool to transfer the desired amount. Avoid creating dust. If it is in solution, use appropriate pipettes.

  • Working with the Compound : Handle in a well-ventilated area or under a fume hood. Avoid direct contact with skin and eyes.

  • Post-Handling : After use, securely seal the container. Clean the work area and any equipment used. Wash hands thoroughly with soap and water.

Storage Conditions:

ParameterRecommendation
Temperature Store at -20°C or below for long-term stability.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Container Use a tightly sealed, light-resistant container.
Emergency Procedures

In the event of an accidental exposure or spill, follow these procedures immediately.

IncidentFirst Aid / Spill Response
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1]
Skin Contact Remove contaminated clothing. Wash affected area with soap and water.[1]
Inhalation Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[1]
Ingestion Do not induce vomiting. Wash out mouth with water. Seek medical advice.[1]
Small Spill Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.
Large Spill Evacuate the area. Prevent entry into waterways, sewers, basements, or confined areas.[2]
Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

Disposal Workflow:

  • Waste Collection : Collect waste in a designated, labeled, and sealed container.

  • Waste Segregation : Do not mix with other waste streams unless explicitly permitted.

  • Institutional Procedures : Follow your institution's specific chemical waste disposal procedures. This typically involves contacting the Environmental Health and Safety (EHS) office for pickup and disposal.

Visual Guides

The following diagrams illustrate the recommended workflow for handling and disposing of this compound.

G Figure 1: Laboratory Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area 1. Prepare Clean Workspace don_ppe 2. Don Appropriate PPE (Gloves, Lab Coat, Goggles) prep_area->don_ppe dispense 3. Dispense Compound (Well-ventilated area) don_ppe->dispense experiment 4. Perform Experimental Work dispense->experiment seal 5. Securely Seal Container experiment->seal clean_area 6. Clean Workspace & Equipment seal->clean_area wash 7. Wash Hands Thoroughly clean_area->wash G Figure 2: Disposal Workflow for this compound Waste cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal collect 1. Collect Waste in Designated Container label_waste 2. Label Container Clearly collect->label_waste store 3. Store in a Secure, Designated Area label_waste->store contact_ehs 4. Contact Institutional EHS store->contact_ehs pickup 5. Arrange for Waste Pickup contact_ehs->pickup

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.